molecular formula C26H52O3 B081509 2-Hydroxyhexacosanoic acid CAS No. 14176-13-7

2-Hydroxyhexacosanoic acid

Cat. No.: B081509
CAS No.: 14176-13-7
M. Wt: 412.7 g/mol
InChI Key: IFYDZTDBJZWEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyhexacosanoic acid is a saturated very long-chain hydroxy fatty acid with the molecular formula C₂₆H₅₂O₃ and a molecular weight of 412.70 g/mol . This compound is categorized among natural substances and extractives and has been identified in natural sources such as banana fruit . With an estimated aqueous solubility of 1.66e-005 mg/L at 25 °C, it is characterized as highly hydrophobic . As a member of the hydroxy fatty acid family, it is of significant interest in biochemical research, particularly in studies investigating the structure and function of complex lipids. The transport mechanisms of such long-chain hydroxy fatty acids across plasma membranes are a key area of scientific inquiry, with research on similar compounds suggesting they may be able to move across lipid bilayers without protein assistance . Researchers utilize 2-Hydroxyhexacosanoic acid as a standard in lipidomics and for probing the biological role and metabolism of sophisticated lipid species. Please note that the specific biological activities and detailed applications for this particular long-chain compound are an active field of research, and scientists are encouraged to consult the latest scientific literature for emerging findings. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxyhexacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29/h25,27H,2-24H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYDZTDBJZWEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931189
Record name 2-Hydroxyhexacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14176-13-7
Record name 2-Hydroxyhexacosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14176-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyhexacosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhexacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyhexacosanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Deep Dive: Natural Sources & Isolation of 2-Hydroxyhexacosanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Hydroxyhexacosanoic acid (2-OH-C26:0), also known as 2-hydroxycerotic acid, is a specialized very long-chain fatty acid (VLCFA) critical to membrane biophysics. Unlike standard fatty acids, the alpha-hydroxylation at the C2 position introduces a hydrogen bond donor near the lipid headgroup. This structural modification dramatically alters the phase transition temperature and packing density of the lipid bilayer, providing the structural rigidity required for myelin insulation in the nervous system and the water-impermeable barrier of the skin.

For drug development professionals, this molecule is not merely a structural component but a high-value biomarker for peroxisomal disorders (e.g., Zellweger syndrome) and a target for enhancing transdermal drug delivery systems. This guide delineates its natural reservoirs, biosynthetic origins, and validated extraction protocols.

Part 2: Biosynthetic Origins & Mechanism

To understand where to find 2-OH-C26:0, one must understand the enzymatic machinery that produces it. It is not synthesized de novo by fatty acid synthase but is a modification of pre-existing hexacosanoic acid (C26:0).

The FA2H Pathway

In mammals, the primary generator is Fatty Acid 2-Hydroxylase (FA2H) .[1][2][3][4][5] This ER-resident enzyme is stereospecific, producing exclusively the (R)-enantiomer. The reaction requires molecular oxygen and a specific electron transport chain involving cytochrome b5.

Mechanistic Insight: The introduction of the hydroxyl group allows the fatty acid to participate in an intermolecular hydrogen bonding network with the amide group of the sphingosine base or adjacent lipids. This "H-bond network" effectively "locks" the membrane, preventing fluid leakage—a property exploited by both myelin (to prevent ion leakage) and the stratum corneum (to prevent water loss).

Visualization: FA2H Enzymatic Pathway[2][3][5][7]

FA2H_Pathway C26 Hexacosanoic Acid (C26:0) FA2H Enzyme: FA2H (ER Membrane) C26->FA2H Substrate binding Prod 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) FA2H->Prod Stereospecific hydroxylation (R) O2 O2 + NADH O2->FA2H CytB5 Cytochrome b5 CytB5->FA2H Electron transfer Cer Ceramide Synthase Prod->Cer Acylation Complex 2-OH-Ceramides/Cerebrosides (Myelin & Skin) Cer->Complex Integration

Figure 1: The biosynthetic flow from free fatty acid to complex sphingolipids via FA2H.[5] Note the requirement for Cytochrome b5.

Part 3: Natural Sources & Reservoirs

The distribution of 2-OH-C26:0 is highly tissue-specific. It is not a storage lipid (triacylglycerol) but a structural lipid (sphingolipid).

Mammalian Nervous Tissue (The Primary Reservoir)

The richest source of 2-OH-C26:0 in mammals is the white matter of the brain.

  • Lipid Class: Galactocerebrosides (GalCer) and Sulfatides.[6]

  • Abundance: In adult human myelin, 2-hydroxylated fatty acids constitute a major fraction of the total fatty acids in cerebrosides. 2-OH-C26:0 is often the dominant species alongside C24:0 and C24:1.

  • Function: Electrical insulation. The hydroxyl group increases the transition temperature, ensuring the myelin sheath remains stable at body temperature.

Mammalian Epidermis (The Barrier Source)
  • Location: Stratum corneum.

  • Lipid Class: Ceramides (specifically Ceramide classes containing alpha-hydroxy acids, often bound to phytosphingosine).

  • Significance: These ceramides form the "mortar" between keratinocytes. Depletion of VLC-alpha-hydroxy fatty acids is directly correlated with barrier defects, such as in psoriasis or atopic dermatitis.

Marine Sponges (The High-Yield Source)

Surprisingly, certain marine sponges contain higher concentrations of 2-OH-C26:0 than mammalian tissues, often as phospholipid components rather than sphingolipids.

  • Key Species: Pseudosuberites sp. and Suberites massa (Family: Suberitidae).[7]

  • Data Point: In Pseudosuberites sp., 2-hydroxy fatty acids can account for nearly 50% of the total fatty acid mixture, with 2-OH-C26:0 comprising 26% of the total.[7]

  • Utility: For researchers requiring natural isolation rather than synthesis, these sponges represent a more accessible biomass than neural tissue.

Plant Cuticular Waxes[10][11][12][13]
  • Location: The waxy cuticle of leaves and roots (e.g., Arabidopsis, Quercus suber).[8]

  • Form: Estolides (inter-esterified hydroxy acids) or free acids in the wax matrix.

  • Function: Prevention of non-stomatal water loss.

Summary of Natural Abundance
SourceTissue/OrganismPrimary Lipid ClassEstimated Abundance (Relative)
Mammalian Brain (White Matter)GalactocerebrosidesHigh (Major species)
Mammalian Skin (Stratum Corneum)Ceramides (AS, AP)Moderate (Critical for barrier)
Marine Pseudosuberites sp. (Sponge)PhospholipidsVery High (~26% of total FA)
Plant Leaf Cuticle (Cork Oak)Wax Esters/EstolidesLow to Moderate

Part 4: Isolation & Analysis Protocol

Warning: Standard lipid extraction protocols (e.g., simple hexane extraction) often fail to quantitatively recover 2-hydroxy VLCFAs due to their increased polarity and strong binding in sphingolipid complexes.

Validated Workflow: The "Strong Acid" Method

To release 2-OH-C26:0 from the amide bond of ceramides, harsh hydrolysis is required.

Step 1: Lipid Extraction (Modified Folch)
  • Homogenize tissue (100mg) in Chloroform:Methanol (2:1 v/v) .

  • Sonicate for 10 mins to disrupt membranes.

  • Add 0.2 volumes of 0.9% NaCl to induce phase separation.

  • Collect the lower organic phase (contains lipids). Dry under nitrogen.

Step 2: Liberation (Acid Methanolysis)

Standard saponification (NaOH) is often insufficient for amide-linked fatty acids.

  • Resuspend dried lipids in 2mL 1M HCl in Methanol (freshly prepared).

  • Incubate at 80°C for 16-18 hours in a sealed, Teflon-lined screw-cap vial.

    • Why? This simultaneously cleaves the amide bond and methylates the carboxyl group, preventing the free acid from precipitating.

  • Cool and add 1mL hexane and 1mL water. Vortex and centrifuge.

  • Collect the upper hexane layer (contains Fatty Acid Methyl Esters - FAMEs and 2-OH-FAMEs).

Step 3: Enrichment (Optional but Recommended)

To separate 2-OH-FAMEs from non-hydroxy FAMEs:

  • Pass the hexane extract through a small silica gel column.

  • Elute non-hydroxy FAMEs with Hexane:Ether (95:5).

  • Elute 2-OH-FAMEs with Hexane:Ether (80:20).

Step 4: Derivatization (TMS Capping)

The hydroxyl group at C2 must be derivatized for stable GC-MS analysis.

  • Evaporate the 2-OH-FAME fraction.

  • Add 50µL BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 mins.

  • Result: 2-TMS-oxy-hexacosanoic acid methyl ester.

Visualization: Extraction Workflow

Extraction_Workflow Sample Biological Sample (Brain/Sponge/Skin) Extract Chloroform:MeOH (2:1) Phase Separation Sample->Extract Hydrolysis Acid Methanolysis (1M HCl/MeOH, 80°C, 16h) Extract->Hydrolysis Isolates Total Lipids Partition Hexane Extraction (Recovers FAMEs) Hydrolysis->Partition Cleaves Amides & Methylates TMS Silylation (BSTFA) Targets 2-OH group Partition->TMS Crude FAMEs GCMS GC-MS Analysis Target Ion: m/z [M-59] or [M-15] TMS->GCMS Derivatized Analyte

Figure 2: Step-by-step isolation protocol ensuring recovery of amide-linked 2-hydroxy fatty acids.

Part 5: Therapeutic & Diagnostic Implications

Biomarker for Peroxisomal Disorders

While FA2H is ER-based, the degradation of 2-OH-C26:0 relies on peroxisomal alpha-oxidation .

  • Mechanism: The 2-OH group blocks beta-oxidation. The carbon chain must be shortened by one carbon (alpha-oxidation) to remove the hydroxyl group before standard beta-oxidation can proceed.

  • Clinical Relevance: In Zellweger syndrome (peroxisome biogenesis disorder), 2-OH-VLCFAs accumulate. Monitoring plasma levels of 2-OH-C26:0 is a specific diagnostic marker.

Skin Barrier Repair

Topical formulations containing ceramides with 2-hydroxy fatty acids are superior to those with non-hydroxy acids.

  • Application: Researchers are synthesizing bio-identical 2-OH-C26:0 ceramides to treat eczema and age-related barrier loss. The 2-OH group enhances the lamellar phase stability of the cream, mimicking the natural skin structure.

References

  • Alderson, N. L., et al. (2004).[4] "Fatty acid 2-hydroxylase: a novel enzyme that plays a critical role in the synthesis of 2-hydroxy fatty acids in the nervous system." Journal of Biological Chemistry. Link

  • Carballeira, N. M., & Cruz, H. (1998). "2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri." Lipids.[9] Link

  • Hama, H. (2010). "Fatty acid 2-Hydroxylation in mammalian sphingolipid biology." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Miralles, J., et al. (1995). "Sponge Fatty Acids,[10] 5. Characterization of Complete Series of 2-Hydroxy Long-Chain Fatty Acids in Phospholipids of Two Senegalese Marine Sponges." Lipids.[9] Link

  • Sanders, V., et al. (2015). "Sealing Plant Surfaces: Cuticular Wax Formation by Epidermal Cells."[11] Annual Review of Plant Biology. Link

  • Uchida, Y., et al. (2009). "Epidermal sphingolipids: metabolism, function, and roles in skin disorders." IUBMB Life. Link

Sources

An In-depth Technical Guide to the Function of 2-Hydroxyhexacosanoic Acid in Epidermal Barrier Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The skin serves as the primary interface between an organism and its environment, providing a critical barrier against water loss, pathogen invasion, and external insults. This remarkable barrier function is primarily localized to the outermost layer of the epidermis, the stratum corneum (SC). The SC's unique "brick and mortar" structure, composed of protein-rich corneocytes embedded in a lipid-enriched extracellular matrix, is paramount to its function. Among the diverse lipid species within this matrix, ceramides containing 2-hydroxylated very-long-chain fatty acids (VLCFAs), such as 2-hydroxyhexacosanoic acid, play a pivotal, yet complex, role in maintaining barrier integrity.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core functions of 2-hydroxyhexacosanoic acid and related 2-hydroxy fatty acids (hFAs) in the epidermis. We will delve into the molecular synthesis, biophysical contributions, analytical methodologies, and clinical significance of these specialized lipids, offering field-proven insights into their causality in epidermal homeostasis.

I. The Molecular Architecture of the Epidermal Barrier: A Role for Hydroxylated Ceramides

The SC intercellular lipid matrix is a highly organized structure composed primarily of ceramides, cholesterol, and free fatty acids. These lipids arrange into ordered lamellar structures, creating a formidable barrier to water diffusion.[1][2] The unique properties of this barrier are dictated by the specific molecular composition of its constituent lipids, particularly the vast heterogeneity of the ceramide population.

Ceramides are composed of a sphingoid base linked to a fatty acid via an amide bond. Variations in both the sphingoid base and the fatty acid chain give rise to numerous ceramide subspecies. A critical modification found in epidermal ceramides is the hydroxylation of the fatty acid at the alpha (C-2) position. 2-Hydroxyhexacosanoic acid is a prominent example of a C26:0 hFA found in the SC.

The Biophysical Impact of 2-Hydroxylation

The introduction of a hydroxyl group at the C-2 position of the fatty acid chain has profound consequences for the biophysical properties of ceramides and the overall stability of the lipid lamellae.

  • Enhanced Hydrogen Bonding: The 2-hydroxyl group is situated near the polar headgroup region of the ceramide molecule. This strategic positioning allows it to participate in an extensive network of lateral hydrogen bonds with adjacent lipids, including other ceramides and fatty acids.[3] This intermolecular hydrogen bonding network is a key contributor to the tight packing and structural stability of the lipid matrix.[3][4]

  • Increased Molecular Order and Stability: Biophysical studies have demonstrated that the presence of the 2'-hydroxyl group facilitates tighter lipid packing and stabilizes the gel phase of the lipids.[3] This increased order contributes to the low permeability of the SC to water and other polar molecules. Studies using techniques like Fourier transform infrared (FTIR) spectroscopy have shown that α-hydroxylated ceramides promote strong intermolecular hydrogen bonding between headgroups, leading to highly ordered lipid domains.[5]

  • Modulation of Phase Behavior: The addition of a hydroxyl group alters the thermotropic behavior of ceramides. Differential scanning calorimetry (DSC) and X-ray diffraction studies have shown that α-hydroxy fatty acid-containing ceramides (HFA-CER) exhibit different phase transitions compared to their non-hydroxylated counterparts (NFA-CER).[4] HFA-CERs tend to form stable lamellar structures with hexagonal chain packing.[4]

These biophysical characteristics underscore why 2-hydroxy fatty acids are not merely passive structural components but are active modulators of the SC's physical properties, directly influencing its barrier function.

II. Biosynthesis of 2-Hydroxy Ceramides in the Epidermis

The synthesis of 2-hydroxy ceramides is a multi-step enzymatic process that is tightly regulated during keratinocyte differentiation. The pathway involves the initial synthesis of the VLCFA backbone, its subsequent hydroxylation, and finally, its incorporation into a ceramide molecule.

A. Elongation of Very-Long-Chain Fatty Acids (VLCFAs)

The precursor for 2-hydroxyhexacosanoic acid is hexacosanoic acid (C26:0), a VLCFA. The synthesis of VLCFAs is carried out by a family of enzymes known as Fatty Acid Elongases (ELOVLs). In the epidermis, ELOVL4 is crucial for the production of VLCFAs with chain lengths of C28 and longer, which are essential for a competent permeability barrier.[6] While ELOVL4 is key for the longest chains, other elongases contribute to the pool of VLCFAs, including the C26:0 precursor.

B. The Critical Hydroxylation Step: Fatty Acid 2-Hydroxylase (FA2H)

The defining step in the synthesis of 2-hydroxy fatty acids is the introduction of a hydroxyl group at the C-2 position, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H) .[7][8]

  • Enzymatic Action: FA2H is a non-heme iron-containing enzyme located in the endoplasmic reticulum. It utilizes molecular oxygen and a reducing equivalent (NADPH) to hydroxylate the alpha-carbon of a fatty acid, stereospecifically producing the (R)-2-hydroxy fatty acid enantiomer.[8][9]

  • Expression in Keratinocytes: The expression of the FA2H gene and its corresponding enzymatic activity are significantly upregulated during the differentiation of keratinocytes.[10][11] This increase in FA2H activity coincides with the production of differentiation-specific lipids required for barrier formation.

  • Role in Lamellar Body Formation: Studies using siRNA to silence FA2H in cultured human keratinocytes have shown that the resulting deficiency in 2-hydroxy ceramides leads to the formation of abnormal epidermal lamellar bodies.[10] These organelles are responsible for transporting and secreting the lipid precursors of the SC barrier into the extracellular space.[12] The malformed lamellar bodies in FA2H-deficient keratinocytes fail to form the normal extracellular lamellar membranes, demonstrating the essential role of 2-hydroxy ceramides in this process.[10][13]

C. Incorporation into Ceramides: The Role of Ceramide Synthases (CerS)

Once synthesized, 2-hydroxyhexacosanoyl-CoA is incorporated into a ceramide backbone by one of the six mammalian Ceramide Synthases (CerS) . These enzymes catalyze the N-acylation of a sphingoid base (like sphingosine or dihydrosphingosine).

A key finding is that all six CerS isoforms are capable of utilizing 2-hydroxy fatty acyl-CoAs as substrates to produce 2-hydroxy ceramides.[5] Each CerS isoform exhibits a preference for fatty acids of a specific chain length, and this preference is maintained for 2-hydroxy fatty acids. In keratinocytes, CerS3 is the most predominantly expressed isoform, and its expression also increases with differentiation, suggesting it is a major contributor to the synthesis of VLCFA-containing ceramides and 2-hydroxy ceramides in the epidermis.[5]

The following diagram illustrates the key steps in the biosynthesis of 2-hydroxy ceramides.

2_Hydroxy_Ceramide_Synthesis cluster_0 VLCFA Synthesis cluster_1 Hydroxylation cluster_2 Ceramide Synthesis Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C24:0-CoA) ELOVLs ELOVL Enzymes Fatty_Acyl_CoA->ELOVLs Malonyl-CoA VLCFA_CoA VLCFA-CoA (e.g., C26:0-CoA) ELOVLs->VLCFA_CoA FA2H Fatty Acid 2-Hydroxylase (FA2H) VLCFA_CoA->FA2H O2, NADPH hFA_CoA 2-Hydroxy-VLCFA-CoA (2-Hydroxyhexacosanoyl-CoA) FA2H->hFA_CoA CerS Ceramide Synthase (e.g., CerS3) hFA_CoA->CerS Sphingoid_Base Sphingoid Base (e.g., Sphingosine) Sphingoid_Base->CerS hCer 2-Hydroxy Ceramide (Ceramide AS/NS with C26:0-hFA) CerS->hCer Glucosylceramide Glucosylceramide hCer->Glucosylceramide GlcCer Synthase Lamellar_Bodies Lamellar Bodies Glucosylceramide->Lamellar_Bodies Transport Extracellular_Matrix Extracellular Lamellar Matrix (Barrier Formation) Lamellar_Bodies->Extracellular_Matrix Secretion Experimental_Workflow Sample_Collection 1. Sample Collection (Tape Stripping) Lipid_Extraction 2. Lipid Extraction (Modified Bligh & Dyer) Sample_Collection->Lipid_Extraction Corneocyte Suspension LC_Separation 3. NPLC Separation (PVA-Sil Column) Lipid_Extraction->LC_Separation Reconstituted Lipid Extract MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Separated Lipid Classes Data_Analysis 5. Data Analysis (Quantification vs. Standards) MS_Detection->Data_Analysis Mass Spectra

Sources

2-Hydroxyhexacosanoic Acid in Glycosphingolipid Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structural function, biosynthesis, and analytical profiling of very-long-chain 2-hydroxy fatty acids in gangliosides and myelin lipids.

Executive Summary

2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a specialized very-long-chain fatty acid (VLCFA) critical to the structural integrity of the mammalian nervous system. Unlike common dietary fatty acids, 2-OH-C26:0 is synthesized de novo within the endoplasmic reticulum and incorporated exclusively into the amide linkage of ceramides. These 2-hydroxylated ceramides serve as the hydrophobic backbone for a specific subset of glycosphingolipids—primarily galactosylceramides (GalCer) and sulfatides in myelin, and to a lesser extent, specific gangliosides in epithelial and neuronal tissues.

This guide details the biophysical impact of the


-hydroxyl group on membrane dynamics, the enzymatic regulation by Fatty Acid 2-Hydroxylase (FA2H), and the validated workflows for its extraction and quantification using GC-MS.

Part 1: Chemical Architecture & Biophysics

Structural Definition
  • IUPAC Name: 2-hydroxyhexacosanoic acid

  • Notation: 2-OH-C26:0 or C26:0h

  • Molecular Formula:

    
    
    
  • Key Feature: A hydroxyl group (-OH) at the

    
    -carbon (position 2), adjacent to the carboxyl group.
    
The "H-Bonding Network" Hypothesis

The physiological value of 2-OH-C26:0 lies in its ability to reinforce the lipid bilayer. In a standard ceramide, the amide bond acts as a hydrogen bond donor/acceptor. The addition of a hydroxyl group at C2 creates an additional H-bonding motif.

  • Inter-molecular Bonding: The 2-OH group forms hydrogen bonds with the polar headgroups of neighboring lipids (e.g., the galactose ring of GalCer or the sialic acid of gangliosides).

  • Membrane Packing: This network reduces the rotational freedom of the hydrocarbon chains, effectively increasing the melting temperature (

    
    ) of the membrane and decreasing fluidity. This is evolutionarily conserved in the myelin sheath , which requires extreme electrical insulation and structural rigidity to function.
    
PropertyNon-Hydroxy C26:02-Hydroxy C26:0Biological Implication
Melting Point ~87°C>90°C (Est.)Enhances membrane rigidity (Liquid Ordered Phase).
H-Bond Capacity Low (Carboxyl only)High (+

-OH)
Stabilizes lipid-lipid interactions in rafts.
Degradation

-oxidation

-oxidation
Resistant to standard lysosomal degradation rates.

Part 2: Biosynthetic Pathway & Enzymology

The synthesis of 2-OH-C26:0 is a tightly regulated, post-elongation event. It does not occur on the ceramide itself, but on the free fatty acid pool prior to ceramide synthesis.

The FA2H Checkpoint

The enzyme Fatty Acid 2-Hydroxylase (FA2H) is the rate-limiting monooxygenase responsible for this modification. It resides in the ER membrane and is stereospecific, producing exclusively the (R)-enantiomer.[1]

  • Substrate Specificity: FA2H shows a marked preference for saturated VLCFAs, particularly C24:0 and C26:0.

  • Reaction:

    
    
    
Integration into Gangliosides

Once synthesized, 2-OH-C26:0 is utilized by Ceramide Synthase 2 (CerS2) , which prefers C22-C26 acyl chains, to form 2-hydroxy-dihydroceramides. These are desaturated to ceramides and then glycosylated in the Golgi to form gangliosides (e.g., GM1, GD1a) or galactolipids.

Pathway Visualization (DOT)

Biosynthesis Palmitate Palmitate (C16:0) VLCFA Hexacosanoic Acid (C26:0) Palmitate->VLCFA Chain Elongation OH_VLCFA 2-OH-Hexacosanoic Acid (2-OH-C26:0) VLCFA->OH_VLCFA FA2H + O2 + NADPH Ceramide 2-OH-Ceramide (d18:1/26:0h) OH_VLCFA->Ceramide CerS2 + Sphingosine GalCer Galactosylceramide (Myelin) Ceramide->GalCer UDP-Gal Ganglioside Ganglioside (GM1, GD1a) Ceramide->Ganglioside GlcT -> Ganglioside Synthases ELOVL ELOVL1/3 (Elongation) FA2H FA2H (Hydroxylation) CERS CerS2 (N-Acylation) CGT CGT (Galactosylation)

Figure 1: Biosynthetic flow from palmitate to 2-hydroxylated complex sphingolipids.[1][2][3] FA2H acts on the free fatty acid pool before ceramide synthesis.

Part 3: Physiological & Pathological Context

Gangliosides vs. Galactolipids

While 2-OH-C26:0 is most abundant in GalCer (myelin), it is a critical minor component of gangliosides in specific contexts:

  • Intestinal Epithelium: 2-hydroxylated gangliosides (e.g., GM3) protect against chemically induced injury and regulate receptor signaling.

  • Neuronal Signaling: In gangliosides like GM1, the 2-OH group alters the presentation of the sialic acid headgroup, modulating interactions with proteins like Myelin-Associated Glycoprotein (MAG).

Pathology: SPG35 and FAHN

Mutations in the FA2H gene lead to a complete loss of 2-OH lipids, resulting in:

  • Hereditary Spastic Paraplegia 35 (SPG35): Progressive weakness and stiffness in the legs.

  • Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN): Iron accumulation in the brain and demyelination. Mechanism: Without 2-OH-C26:0, the myelin sheath lacks the H-bonding "glue" required for long-term stability, leading to gradual unraveling and axonal death.

Part 4: Analytical Protocol (GC-MS)

Quantifying 2-OH-C26:0 requires distinguishing it from non-hydroxy isomers and preventing thermal degradation. The following protocol uses stable isotope dilution for precision.

Reagents & Standards
  • Internal Standard (ISTD): 2-hydroxy-C24:0-d4 (Deuterated) or non-endogenous 2-hydroxy-C22:0.

  • Derivatization Agent: BSTFA + 1% TMCS (converts -OH and -COOH to TMS ethers/esters).

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow

Step 1: Lipid Extraction (Modified Folch)

  • Homogenize 10-50 mg tissue in 2 mL Chloroform:MeOH (2:1).

  • Add 500 pmol of ISTD.

  • Vortex 1 min; Centrifuge 3000 x g for 5 min.

  • Collect lower organic phase (lipids) and dry under

    
     gas.
    

Step 2: Hydrolysis & Methylation (FAME Synthesis) Note: This releases the fatty acid from the sphingosine backbone.

  • Resuspend dried lipids in 1 mL 1M Methanolic HCl.

  • Incubate at 80°C for 1 hour (sealed tightly).

  • Add 1 mL Hexane and 1 mL 0.9% NaCl. Vortex/Centrifuge.

  • Collect upper Hexane phase (contains FAMEs). Dry under

    
    .
    

Step 3: TMS Derivatization Critical: The 2-OH group must be silylated to be volatile.

  • Add 50 µL BSTFA + 1% TMCS to the dried FAMEs.

  • Incubate at 60°C for 30 mins.

  • Transfer to GC vial with insert.

Step 4: GC-MS Analysis

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    200°C
    
    
    5°C/min
    
    
    320°C (hold 5 min).
  • Detection (SIM Mode):

    • Target Ion (2-OH-C26:0-TMS): m/z 73.1 (TMS group) and [M-15]+ (Molecular ion minus methyl).

    • Note: 2-OH FAMEs show a characteristic fragment at m/z 103 (

      
      ).
      
Analytical Logic Diagram

AnalyticalWorkflow Sample Biological Sample (Brain/Plasma) Extract Lipid Extraction (Chloroform:MeOH) Sample->Extract Add ISTD Hydrolysis Acid Methanolysis (Releases FAMEs) Extract->Hydrolysis Cleave Amide Bond Deriv TMS Derivatization (BSTFA, 60°C) Hydrolysis->Deriv Block -OH/-COOH GCMS GC-MS Analysis (SIM Mode: m/z 103, M-15) Deriv->GCMS Quantification

Figure 2: Analytical workflow for the specific detection of 2-hydroxylated fatty acids.

Part 5: References

  • Alderson, N. L., et al. (2004). "The Human FA2H Gene Encodes a Fatty Acid 2-Hydroxylase."[4][5] Journal of Biological Chemistry. Link

  • Hama, H. (2010). "Fatty acid 2-Hydroxylation in mammalian sphingolipid biology."[4] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Eckhardt, M. (2023). "Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases."[4] International Journal of Molecular Sciences. Link

  • Nagano, M., et al. (2016). "Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization." Plant Physiology. Link

  • Edvardson, S., et al. (2008). "Mutations in the Fatty Acid 2-Hydroxylase Gene Are Associated with Leukodystrophy with Spastic Paraparesis and Dystonia." American Journal of Human Genetics. Link

Sources

degradation and catabolism of 2-Hydroxyhexacosanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Degradation and Catabolism of 2-Hydroxyhexacosanoic Acid

Abstract

2-Hydroxyhexacosanoic acid is a 2-hydroxy very-long-chain fatty acid (VLCFA) whose metabolic fate is critical for cellular homeostasis. Unlike canonical fatty acids, its structure necessitates a specialized catabolic pathway housed within the peroxisome. This guide provides a comprehensive exploration of the degradation of 2-Hydroxyhexacosanoic acid, beginning with its transport and activation, detailing the enzymatic cascade of peroxisomal α-oxidation, and tracing the subsequent β-oxidation of its metabolic products. We will examine the clinical ramifications of defects in this pathway, such as in Zellweger spectrum disorders, and provide detailed, field-proven protocols for the analysis of its metabolites and enzymatic activities. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of VLCFA metabolism.

Introduction: The Challenge of Very-Long-Chain Fatty Acids

Fatty acids with a carbon chain length greater than 22 (C>22) are classified as very-long-chain fatty acids (VLCFAs). 2-Hydroxyhexacosanoic acid (C26:0-OH) is a hydroxylated member of this class. While essential components of complex lipids like ceramides and sphingolipids, particularly in neural tissues, their accumulation in a free state is cytotoxic. The immense length and hydrophobicity of VLCFAs preclude their direct catabolism within mitochondria, the primary site of fatty acid oxidation for more common long-chain fatty acids[1][2]. Consequently, eukaryotic cells have evolved a specialized system within a different organelle to handle this challenge: the peroxisome[1][3]. The degradation of 2-hydroxy VLCFAs is a critical process, and its failure leads to severe, often fatal, metabolic disorders[4][5].

The Peroxisome: The Hub of VLCFA Catabolism

Peroxisomes are ubiquitous, single-membrane-bound organelles that house a variety of metabolic pathways, including the initial breakdown of VLCFAs, branched-chain fatty acids, and the synthesis of plasmalogens[6][7].

Transport into the Peroxisomal Matrix

Before catabolism, 2-Hydroxyhexacosanoic acid must be transported from the cytoplasm into the peroxisomal matrix. While the complete transport machinery is still under investigation, it is understood that VLCFAs are first activated to their coenzyme A (CoA) esters in the cytoplasm or on the peroxisomal membrane. This ATP-dependent reaction is catalyzed by a family of very-long-chain acyl-CoA synthetases. The resulting 2-hydroxyhexacosanoyl-CoA is then translocated across the peroxisomal membrane. Proteins like Sterol Carrier Protein 2 (SCP-2), known to bind and transfer various lipids including fatty acids, are localized to peroxisomes and are believed to facilitate the intracellular trafficking of these substrates[8].

The Core Pathway: Peroxisomal Alpha-Oxidation

The presence of the hydroxyl group at the C2 (alpha) position, and in other cases, a methyl group at the C3 (beta) position (e.g., phytanic acid), prevents direct entry into the β-oxidation spiral[7][9]. The cell circumvents this by employing the α-oxidation pathway, which removes a single carbon atom from the carboxyl end of the fatty acid[9].

The key enzymatic steps for 2-Hydroxyhexacosanoic acid are as follows:

  • Activation: As previously mentioned, the fatty acid is converted to 2-hydroxyhexacosanoyl-CoA. This step requires ATP, CoA, and Mg²⁺[10].

  • Carbon-Carbon Bond Cleavage: This is the defining step of the pathway. The enzyme 2-hydroxyacyl-CoA lyase (HACL1) , which is dependent on the cofactor thiamine pyrophosphate (TPP), catalyzes the cleavage of the bond between the C1 and C2 carbons of 2-hydroxyhexacosanoyl-CoA[11][12][13]. This reaction yields two products:

    • Pentacosanal: An aldehyde with a chain length of 25 carbons (n-1).

    • Formyl-CoA: A single-carbon unit attached to coenzyme A[10][11][13]. Formyl-CoA is subsequently hydrolyzed to formate, which can be further metabolized to CO₂[13].

  • Aldehyde Oxidation: The pentacosanal is then oxidized to its corresponding carboxylic acid, pentacosanoic acid (C25:0) , by an NAD⁺-dependent fatty aldehyde dehydrogenase[9][10].

This sequence effectively shortens the 2-hydroxy C26 fatty acid to a C25 fatty acid, which is now a suitable substrate for the next stage of degradation.

alpha_oxidation_pathway cluster_cytoplasm Cytoplasm / Peroxisomal Membrane cluster_peroxisome Peroxisomal Matrix FA 2-Hydroxyhexacosanoic Acid (C26-OH) FA_CoA 2-Hydroxyhexacosanoyl-CoA FA->FA_CoA Acyl-CoA Synthetase (ATP, CoA) FA_CoA_Matrix 2-Hydroxyhexacosanoyl-CoA FA_CoA->FA_CoA_Matrix Transport Aldehyde Pentacosanal (C25 Aldehyde) FA_n-1 Pentacosanoic Acid (C25) Aldehyde->FA_n-1 Aldehyde Dehydrogenase (NAD+) Formyl_CoA Formyl-CoA Beta_Ox Peroxisomal β-Oxidation FA_n-1->Beta_Ox To β-Oxidation FA_CoA_Matrix->Aldehyde HACL1 (Thiamine Pyrophosphate) FA_CoA_Matrix->Formyl_CoA protocol_workflow Start Plasma Sample Add_IS Spike with Internal Standard Start->Add_IS Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Add_IS->Extraction Drydown Evaporate Solvent (Nitrogen Stream) Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_MS LC-MS/MS Analysis (C18 column, ESI-, MRM) Reconstitute->LC_MS Analysis Data Processing (Peak Integration, Quantification) LC_MS->Analysis End Concentration Result Analysis->End

Sources

Metabolic Dysregulation of 2-Hydroxyhexacosanoic Acid: From FA2H Deficiency to Peroxisomal Alpha-Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic role, associated pathologies, and experimental analysis of 2-Hydroxyhexacosanoic acid.

Technical Guide for Researchers & Drug Developers

Executive Summary

2-Hydroxyhexacosanoic acid (


) is a 2-hydroxylated very-long-chain fatty acid (2-OH-VLCFA) that serves as a critical node in two opposing metabolic pathways: sphingolipid biosynthesis  and peroxisomal alpha-oxidation . Its homeostasis is maintained by the balance between synthesis via Fatty Acid 2-Hydroxylase (FA2H) in the endoplasmic reticulum and degradation via 2-Hydroxyacyl-CoA Lyase 1 (HACL1) in the peroxisome.

Dysregulation of this metabolite is the hallmark of Spastic Paraplegia 35 (SPG35) , also known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN). Conversely, its accumulation as a metabolic intermediate is implicated in Peroxisomal Biogenesis Disorders (e.g., Zellweger Spectrum) and emerging metabolic phenotypes linked to HACL1 dysfunction. This guide synthesizes the biochemical mechanisms, clinical genetics, and analytical protocols required for studying these disorders.

Biochemistry & Metabolism

The metabolism of 2-hydroxyhexacosanoic acid is compartmentalized, dictating its biological function.

The Biosynthetic Route (Endoplasmic Reticulum)

In the ER, hexacosanoic acid (C26:0) is hydroxylated at the alpha-carbon by FA2H (Fatty Acid 2-Hydroxylase). This reaction is stereospecific, producing (R)-2-hydroxyhexacosanoic acid.

  • Fate: The 2-hydroxylated fatty acid is incorporated into ceramides to form 2-hydroxy-galactosylceramides and sulfatides .[1]

  • Function: These lipids are essential structural components of the myelin sheath, stabilizing the membrane through inter-lipid hydrogen bonding.

The Degradation Route (Peroxisome)

When beta-oxidation is blocked or inefficient for VLCFAs, C26:0 undergoes alpha-oxidation in the peroxisome.

  • Hydroxylation: C26:0-CoA is converted to 2-hydroxyhexacosanoyl-CoA (likely by FA2H or a peroxisomal hydroxylase).

  • Cleavage: HACL1 (2-Hydroxyacyl-CoA Lyase 1), a thiamine pyrophosphate (TPP)-dependent enzyme, cleaves the C1-C2 bond.[2]

  • Products: This yields Formyl-CoA and Pentacosanal (C25 aldehyde), effectively shortening the chain by one carbon.

Pathway Visualization

The following diagram illustrates the bifurcation between myelin synthesis and oxidative degradation.

G C26 Hexacosanoic Acid (C26:0) FA2H Enzyme: FA2H (Endoplasmic Reticulum) C26->FA2H Hydroxylation OH_C26 2-Hydroxyhexacosanoic Acid (C26:0-OH) FA2H->OH_C26 CerS Ceramide Synthase OH_C26->CerS Biosynthesis Path (Anabolic) HACL1 Enzyme: HACL1 (Peroxisome) OH_C26->HACL1 Alpha-Oxidation Path (Catabolic) GalCer 2-OH-Galactosylceramide (Myelin Sheath) CerS->GalCer Incorporation C25 Pentacosanal (C25 Aldehyde) + Formyl-CoA HACL1->C25 C-C Cleavage BetaOx Beta-Oxidation (Mitochondria/Peroxisome) C25->BetaOx Chain Shortening

Caption: Bifurcation of 2-Hydroxyhexacosanoic acid metabolism. FA2H generates the lipid, which is either utilized for myelin stability (left) or degraded via HACL1-mediated alpha-oxidation (right).

Primary Genetic Disorder: SPG35 / FAHN

The most direct clinical correlation to 2-hydroxyhexacosanoic acid is its deficiency in the nervous system.

Pathology: FA2H Deficiency

Spastic Paraplegia 35 (SPG35) , also termed Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), is an autosomal recessive disorder caused by mutations in the FA2H gene.

  • Mechanism: Loss of FA2H activity prevents the formation of 2-hydroxyhexacosanoic acid (and other 2-OH VLCFAs). Consequently, myelin sheaths lack 2-hydroxy-galactolipids.

  • Structural Impact: Without the hydroxyl group at the C2 position, the hydrogen bonding network within the myelin membrane is compromised, leading to membrane instability, demyelination, and axonal loss.

  • Clinical Phenotype: Progressive spastic paraparesis, dystonia, ataxia, and cognitive decline. MRI often reveals "Eye-of-the-Tiger" sign (iron accumulation) in the globus pallidus, linking it to NBIA (Neurodegeneration with Brain Iron Accumulation).

Diagnostic Biomarkers

Unlike many metabolic disorders characterized by accumulation, SPG35 is characterized by the absence of specific lipids.

  • Target Biomarker: Drastic reduction or absence of 2-hydroxy-C26:0 and 2-hydroxy-C24:0 in plasma or leukocytes.

  • Ratio Analysis: The ratio of non-hydroxylated to hydroxylated VLCFAs (e.g., C26:0 / C26:0-OH) is significantly elevated.

Secondary Disorders: Peroxisomal & HACL1 Defects

Disorders affecting the degradation pathway lead to the potential accumulation of 2-hydroxy intermediates, although this is often overshadowed by the accumulation of the parent VLCFAs.

HACL1 Deficiency & Osteoarthritis

While a definitive "HACL1 Deficiency Syndrome" in humans remains rare or under-diagnosed, recent proteomic studies link HACL1 dysfunction to metabolic shifts in Osteoarthritis (OA) .

  • Mechanism: Downregulation of HACL1 impairs the alpha-oxidation of 2-hydroxy fatty acids.[3]

  • Metabolic Consequence: Accumulation of 2-hydroxy-C18:0 and potentially 2-hydroxy-C26:0, alongside a depletion of odd-chain fatty acids (C17:0) which are normally generated by alpha-oxidation.[4][5]

  • Thiamine Connection: HACL1 is TPP-dependent.[2][4] Thiamine deficiency (e.g., Wernicke's Encephalopathy) functionally mimics HACL1 deficiency, potentially elevating 2-hydroxyacyl-CoA intermediates.[5]

Peroxisomal Biogenesis Disorders (Zellweger Spectrum)

In Zellweger Spectrum Disorders (ZSD), peroxisomes are absent or non-functional.

  • Relevance: Both beta-oxidation (ABCD1/ACOX1 pathway) and alpha-oxidation are impaired.

  • Profile: Patients show massive elevation of C26:0 (Hexacosanoic acid). While 2-hydroxy-C26:0 may also be elevated due to the alpha-oxidation block, the diagnostic standard remains the parent C26:0 VLCFA.

Experimental Protocols

To study these disorders, researchers must differentiate between the free fatty acid and the complex lipid (ceramide) fraction.

Protocol: Extraction and Analysis of 2-Hydroxy VLCFAs

This protocol validates FA2H activity or diagnostic profiling from plasma/tissue.

Step 1: Lipid Extraction

  • Homogenize tissue (10-50 mg) or plasma (100 µL) in Chloroform:Methanol (2:1 v/v).

  • Add internal standard (e.g., deuterated 2-OH-C24:0).

  • Centrifuge (2000 x g, 5 min) to separate phases; collect lower organic phase.

Step 2: Alkaline Hydrolysis (Saponification) Rationale: To release fatty acids from complex sphingolipids.

  • Dry organic phase under

    
    .
    
  • Resuspend in 0.5 M NaOH in methanol. Incubate at 70°C for 1 hour.

  • Acidify with HCl and re-extract with hexane.

Step 3: Derivatization (TMS) Rationale: Hydroxyl and carboxyl groups must be blocked for GC-MS.

  • Treat dried extract with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate at 60°C for 30 min.

Step 4: GC-MS Analysis

  • Column: DB-5ms or equivalent non-polar capillary column.

  • Detection: Electron Impact (EI) ionization.

  • Target Ions: Look for the characteristic alpha-cleavage fragment of TMS-derivatized 2-hydroxy fatty acids (m/z 73 for TMS group, but specific M-15 or M-57 fragments for chain length confirmation).

Experimental Workflow Diagram

Workflow Sample Sample (Plasma/Tissue) Extract Lipid Extraction (Folch Method) Sample->Extract Saponify Alkaline Hydrolysis (Release FA from Ceramide) Extract->Saponify Deriv TMS Derivatization (BSTFA + 1% TMCS) Saponify->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Quantification (2-OH-C26:0 / C26:0 Ratio) GCMS->Data

Caption: Analytical workflow for quantifying 2-hydroxyhexacosanoic acid from biological samples.

Summary of Associated Disorders

DisorderGeneMetabolic Defect2-OH-C26:0 StatusClinical Features
SPG35 / FAHN FA2HDefective SynthesisDecreased / Absent Spastic paraplegia, leukodystrophy, iron accumulation.
HACL1 Dysfunction HACL1Defective DegradationAccumulation (Tissue specific)Osteoarthritis metabolic shift; potential thiamine-deficiency mimic.
Zellweger Spectrum PEX genesPeroxisome Biogenesis FailureVariable / Elevated Hypotonia, craniofacial dysmorphism, seizures, hepatic dysfunction.
Refsum Disease PHYHAlpha-oxidation block (Upstream)Normal (Phytanic acid accumulates)Retinitis pigmentosa, ataxia, polyneuropathy.[6]

References

  • Edvardson, S., et al. (2008). "Mutations in the fatty acid 2-hydroxylase gene are associated with leukodystrophy with spastic paraparesis and dystonia."[1] American Journal of Human Genetics. Link

  • Alderson, N. L., et al. (2004). "Physiological function of fatty acid 2-hydroxylase (FA2H)." Journal of Biological Chemistry. Link

  • Casteels, M., et al. (2007). "The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids."[2] Biochemical Society Transactions. Link

  • Mezzar, S., et al. (2017).[7] "Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

  • Wanders, R. J. A., et al. (2010). "Biochemistry of peroxisomal fatty acid alpha-oxidation." Journal of Lipid Research. Link

  • Mendez-Lopez, I., et al. (2025).[8][9] "Lipidomics unravels lipid changes in osteoarthritis articular cartilage." Arthritis Research & Therapy. (Linking HACL1 to OA). Link

Sources

2-Hydroxyhexacosanoic acid in marine organisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydroxyhexacosanoic Acid in Marine Organisms

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 2-hydroxy fatty acids represent a unique and significant class of lipids found within the complex biochemical machinery of various marine organisms. Among these, 2-Hydroxyhexacosanoic acid (2-HHA), a 26-carbon saturated fatty acid with a hydroxyl group at the alpha position, has been identified as a key component in the phospholipids of certain marine invertebrates, particularly sponges. This guide provides a comprehensive technical overview of 2-HHA, consolidating current knowledge on its occurrence, hypothetical biosynthesis, and physiological significance in the marine environment. We present detailed, field-proven methodologies for the extraction, purification, and analytical characterization of 2-HHA. Furthermore, this document explores the nascent but promising landscape of its potential biological activities and outlines a strategic perspective for its exploration in drug discovery and development.

Introduction: The Significance of Alpha-Hydroxylation in Marine Lipids

The marine environment is a crucible of biochemical innovation, yielding a vast diversity of secondary metabolites with unique structural features and potent biological activities[1]. Within the lipidome of marine organisms, the presence of hydroxylated fatty acids is a noteworthy modification. Alpha-hydroxylation, the placement of a hydroxyl (-OH) group on the carbon atom adjacent to the carboxyl group, fundamentally alters the physicochemical properties of a fatty acid. This modification introduces polarity, changes steric conformation, and enhances the capacity for hydrogen bonding.

These changes have profound implications for the function of the membranes they inhabit and the signaling pathways they may influence. 2-Hydroxyhexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA), is a prime example of this structural motif. Its significant presence in the phospholipids of certain marine sponges suggests a specialized and vital role, distinguishing these organisms from many others[2]. This guide serves to collate the existing research and provide a technical framework for future investigation into this intriguing molecule.

Occurrence and Distribution in the Marine Biosphere

The most significant reservoirs of 2-HHA and related 2-hydroxy long-chain fatty acids discovered to date are marine sponges (Phylum Porifera). These organisms are renowned for their complex lipid profiles, which often include fatty acids not commonly found in other phyla[3]. Research has shown that 2-hydroxy fatty acids can constitute a substantial portion of the total fatty acid content in the phospholipids of certain sponge families.

Specifically, species from the family Suberitidae have been found to be particularly rich in these compounds. In one study of Pseudosuberites sp., a series of 2-hydroxy long-chain fatty acids (C22 to C27) accounted for nearly 50% of the total fatty acid mixture, with 2-hydroxyhexacosanoic acid being a major component at 26%[2]. These specialized fatty acids are primarily located within the cell membrane's phospholipid fraction, particularly in phosphatidylethanolamine (PE) and phosphatidylserine (PS), suggesting a critical role in membrane structure and function[4][5]. While sponges are the primary documented source, the potential for their presence in associated symbiotic microorganisms, such as marine bacteria, remains an active area of investigation[6][7].

Marine Organism (Sponge) Specific 2-Hydroxy Fatty Acid(s) Identified Relative Abundance (% of Total Fatty Acids) Phospholipid Association Reference
Pseudosuberites sp.2-Hydroxyhexacosanoic acid (C26:0)26%Phospholipids[2]
Verongula gigantea2-Hydroxytetracosanoic acid (C24:0), 2-Hydroxypentacosanoic acid (C25:0)Not specifiedPS, PI, PE, PC, PG[4]
Aplysina archeri2-Hydroxytetracosanoic acid (C24:0), 2-Hydroxypentacosanoic acid (C25:0)Not specifiedPS, PI, PE, PC, PG[4]
Amphimedon compressa2-Hydroxydocosanoic acid (C22:0), 2-Hydroxytricosanoic acid (C23:0)52% (combined)PE, PS[5]
Smenospongia aureaNovel branched 2-hydroxy fatty acids (C18-C25)Considerable amountsPE[8]

Table 1: Documented Occurrence of 2-Hydroxy Long-Chain Fatty Acids in Select Marine Sponges. (PS: Phosphatidylserine, PI: Phosphatidylinositol, PE: Phosphatidylethanolamine, PC: Phosphatidylcholine, PG: Phosphatidylglycerol)

Hypothetical Biosynthesis and Physiological Roles

The precise biosynthetic pathway for 2-HHA in marine invertebrates has not been fully elucidated. However, it is widely hypothesized to occur via the alpha-oxidation of its parent saturated fatty acid, hexacosanoic acid (C26:0). This process is distinct from the more common beta-oxidation pathway.

Hypothesized Biosynthetic Steps:

  • Precursor Synthesis: The very-long-chain hexacosanoic acid (C26:0) is synthesized through the action of elongase of very long-chain fatty acids (Elovl) enzymes, which sequentially add two-carbon units to a shorter fatty acid precursor[9].

  • Alpha-Hydroxylation: Hexacosanoic acid is hydroxylated at the C-2 position by a fatty acid alpha-hydroxylase enzyme. This is the key step in forming 2-HHA.

  • Incorporation into Lipids: The resulting 2-HHA is then activated, typically to its Coenzyme A thioester (2-hydroxyhexacosanoyl-CoA), and subsequently incorporated into the sn-1 or sn-2 position of phospholipids by acyltransferases.

G cluster_0 Cellular Fatty Acid Pool cluster_1 Biosynthesis & Incorporation cluster_2 Membrane & Signaling Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Elovl Elovl Enzymes (Elongation) Palmitoyl-CoA (C16:0)->Elovl Precursor Hexacosanoic Acid (C26:0) Hexacosanoic Acid (C26:0) FAAH Fatty Acid α-Hydroxylase Hexacosanoic Acid (C26:0)->FAAH Elovl->Hexacosanoic Acid (C26:0) Product 2-Hydroxyhexacosanoic Acid 2-Hydroxyhexacosanoic Acid FAAH->2-Hydroxyhexacosanoic Acid Acyltransferase Acyltransferase 2-Hydroxyhexacosanoic Acid->Acyltransferase Phospholipids Phospholipids (PE, PS) Acyltransferase->Phospholipids Incorporation Membrane Altered Membrane Properties (Fluidity, Stability) Phospholipids->Membrane Signaling Downstream Signaling (Hypothetical) Phospholipids->Signaling

Hypothetical pathway for 2-HHA biosynthesis and function.

Potential Physiological Roles:

  • Membrane Structural Integrity: The introduction of a hydroxyl group allows for stronger intermolecular hydrogen bonding between phospholipid headgroups, potentially increasing membrane rigidity and stability. This could be an adaptation to specific environmental pressures such as temperature or pressure.

  • Cell Signaling: 2-Hydroxy fatty acids are integral components of ceramides and other sphingolipids in some organisms[6]. While not yet confirmed for 2-HHA in sponges, it is plausible that it or its derivatives could act as signaling molecules in pathways related to apoptosis, cell proliferation, or stress responses.

  • Chemical Defense: Marine sponges produce a wide array of secondary metabolites for defense[3]. The unusual nature of 2-HHA could play a role in deterring predation or preventing microbial fouling.

Extraction, Purification, and Analysis

The successful study of 2-HHA hinges on robust protocols for its isolation and characterization. The lipophilic nature of the molecule, combined with its presence within a complex matrix of other lipids, necessitates a multi-step approach.

Detailed Protocol: Extraction and Purification

This protocol outlines a standard, validated workflow for isolating 2-HHA from marine sponge biomass.

Rationale: The procedure begins with a total lipid extraction using a polar/non-polar solvent system (Folch method) to efficiently recover all lipid classes. This is followed by saponification to cleave fatty acids from the phospholipid backbone. Subsequent chromatographic steps separate the desired 2-hydroxy fatty acids from other non-hydroxylated fatty acids and lipids based on polarity.

Step-by-Step Methodology:

  • Biomass Preparation:

    • Lyophilize (freeze-dry) the collected sponge tissue to remove water, which can interfere with solvent extraction.

    • Grind the dried tissue into a fine powder to maximize the surface area for extraction.

  • Total Lipid Extraction (Modified Folch Method):

    • Homogenize the powdered tissue (e.g., 10g) in a 20-fold volume of chloroform:methanol (2:1, v/v).

    • Stir the mixture for 2-4 hours at room temperature.

    • Filter the mixture to remove solid residue. Collect the liquid filtrate.

    • Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

    • Centrifuge briefly to clarify the layers. The lower chloroform layer contains the total lipids.

    • Carefully collect the lower layer and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude lipid extract.

  • Saponification and Fatty Acid Liberation:

    • Redissolve the crude lipid extract in a minimal volume of toluene.

    • Add a 5-fold excess of 0.5 M methanolic KOH.

    • Reflux the mixture for 2 hours at 60-70°C to hydrolyze the ester bonds, liberating the free fatty acids.

    • Acidify the mixture to pH ~2 with 6 M HCl to protonate the fatty acids.

    • Extract the free fatty acids into an organic solvent like hexane or diethyl ether (3x volumes). Pool the organic layers and wash with water to remove salts.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the total free fatty acid mixture.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Pack a glass column with silica gel 60 slurried in hexane.

      • Load the total fatty acid mixture onto the column.

      • Elute with a gradient of diethyl ether in hexane. Non-hydroxy fatty acids will elute first.

      • Increase the polarity (e.g., 20-50% diethyl ether in hexane) to elute the more polar 2-hydroxy fatty acids.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

    • High-Performance Liquid Chromatography (HPLC) (Optional):

      • For high-purity isolation, subject the enriched 2-hydroxy fatty acid fraction to reverse-phase HPLC (e.g., C18 column) with a mobile phase such as acetonitrile:water with 0.1% formic acid.

G cluster_0 Extraction cluster_1 Liberation cluster_2 Purification start Sponge Biomass (Lyophilized) extraction Total Lipid Extraction (Chloroform:Methanol) start->extraction saponification Saponification (Methanolic KOH) extraction->saponification acidification Acidification & Extraction (Hexane) saponification->acidification silica Silica Gel Chromatography acidification->silica hplc Reverse-Phase HPLC (C18) silica->hplc final Pure 2-HHA hplc->final

Workflow for the extraction and purification of 2-HHA.
Analytical Characterization

Confirming the identity and structure of the isolated compound is paramount. A combination of spectrometric techniques is required for unambiguous characterization.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization is Essential: Free fatty acids are not volatile enough for GC. They must be derivatized, typically to their fatty acid methyl esters (FAMEs) by reacting with BF₃-methanol or acidic methanol. The hydroxyl group should also be silylated (e.g., with BSTFA) to improve volatility and prevent peak tailing.

  • Expected Fragmentation: In electron ionization (EI) mode, the mass spectra of 2-hydroxy FAMEs are highly characteristic. A key diagnostic fragment ion arises from the McLafferty rearrangement at m/z 90, which is distinct from the m/z 74 fragment seen in standard non-hydroxylated FAMEs[2]. Other important ions include [M-MeOH]⁺ and a prominent [M-COOMe]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton on the hydroxylated carbon (H-2) will appear as a characteristic multiplet, typically around 4.0-4.2 ppm. The protons of the long alkyl chain will form a broad signal complex between 1.2-1.6 ppm, with the terminal methyl group appearing as a triplet around 0.88 ppm.

  • ¹³C NMR: The carboxyl carbon (C-1) will resonate around 175-180 ppm. The hydroxylated carbon (C-2) will be shifted downfield to approximately 70-75 ppm. The remaining methylene carbons will appear in the 20-35 ppm range.

High-Resolution Mass Spectrometry (HRMS):

  • Techniques like ESI-QTOF can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₂₆H₅₂O₃ for 2-HHA), which is crucial for confirming its identity.

Potential for Drug Discovery and Development

While research into the specific bioactivities of 2-HHA is still in its infancy, the broader class of hydroxylated fatty acids has shown significant therapeutic potential. Shorter-chain analogs like 2-hydroxyhexadecanoic acid have been associated with anti-inflammatory, neuroprotective, and anti-cancer properties[10][11]. Furthermore, 2-HHA has been utilized in studies investigating the mechanism of action of elisidepsin, an anti-cancer agent, suggesting its relevance in cellular lipid metabolism and raft structure[12].

Key Areas for Future Investigation:

  • Anti-proliferative Activity: Given the role of very-long-chain fatty acids and their hydroxylated counterparts in ceramide metabolism, 2-HHA should be screened against a panel of cancer cell lines. Its influence on apoptosis and cell cycle arrest warrants investigation.

  • Anti-inflammatory Effects: Many marine lipids exhibit potent anti-inflammatory activity. 2-HHA could potentially modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

  • Antimicrobial Properties: As a unique component of the sponge's chemical arsenal, 2-HHA may possess antibacterial or antifungal properties, offering a potential new scaffold for antibiotic development.

  • Neuromodulatory Roles: Sphingolipids containing 2-hydroxy fatty acids are critical components of myelin in the nervous system. This suggests that marine-derived 2-HHA could be explored for its potential in neuroprotective or regenerative applications.

G cluster_0 Discovery & Screening cluster_1 Therapeutic Areas of Interest cluster_2 Development Path Source Marine Sponges (e.g., Pseudosuberites sp.) Isolation Isolation of 2-HHA (See Workflow) Source->Isolation Screening High-Throughput Screening (HTS) Isolation->Screening Oncology Oncology Screening->Oncology Inflammation Anti-Inflammatory Screening->Inflammation Infection Infectious Disease Screening->Infection Neurology Neurology Screening->Neurology Hit Hit Identification Screening->Hit Bioactive Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (In Vivo Models) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Strategic workflow for 2-HHA in drug development.

Conclusion and Future Outlook

2-Hydroxyhexacosanoic acid stands as a molecule of significant interest at the intersection of marine biology, lipid biochemistry, and pharmacology. Its concentrated presence in the membranes of certain marine sponges points to a specialized evolutionary adaptation. While the methodologies for its extraction and characterization are well-established, the full scope of its physiological function and biosynthetic origins remains to be uncovered. The preliminary evidence from related compounds suggests a rich potential for bioactivity. Future research should focus on targeted functional assays, elucidation of the enzymatic machinery responsible for its synthesis, and exploration of its role in the broader ecological context of the marine organisms that produce it. For drug development professionals, 2-HHA represents a novel, naturally-derived chemical scaffold that warrants thorough investigation for its therapeutic potential.

References

  • Barnathan, G., Kornprobst, J. M., Doumenq, P., Miralles, J., & Gaydou, E. M. (1996). Sponge Fatty Acids, 5. Characterization of Complete Series of 2-Hydroxy Long-Chain Fatty Acids in Phospholipids of Two Senegalese Marine Sponges from the Family Suberitidae: Pseudosuberites sp. and Suberites massa. Journal of Natural Products, 59(10), 919-922. [Link]

  • Carballeira, N. M., & Maldonado, L. (1989). 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri. Lipids, 24(3), 229-232. [Link]

  • Carballeira, N. M., & Lopez, M. R. (1989). On the isolation of 2-hydroxydocosanoic and 2-hydroxytricosanoic acids from the marine sponge Amphimedon compressa. Lipids, 24(1), 89-91. [Link]

  • PubChem. (n.d.). 2-Hydroxyhexadecanoic acid. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Hiraishi, A., & Sugiyama, J. (2021). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina. The Journal of General and Applied Microbiology, 67(3), 100-105. [Link]

  • Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of polyunsaturated fatty acids in marine invertebrates: recent advances in molecular mechanisms. Marine drugs, 11(10), 3998–4018. [Link]

  • Proksch, P., Edrada, R. A., & Ebel, R. (2002). Marine sponges as pharmacy. Marine Biotechnology, 4(2), 104-117. [Link]

  • NIST. (n.d.). 2-Hydroxyhexadecanoic acid. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxyhexadecanoic acid. Retrieved February 11, 2026, from [Link]

  • Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

  • Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. ResearchGate. [Link]

  • Tranchimand, S., et al. (2024). An Eco-Friendly Extraction and Purification Approach for Obtaining Active Ingredients for Cosmetics from Two Marine Brown Seaweeds. Marine Drugs, 22(3), 118. [Link]

  • Martins, D. A., et al. (2021). Biosynthesis of Long-Chain Polyunsaturated Fatty Acids in Marine Gammarids: Molecular Cloning and Functional Characterisation of... Marine Drugs, 19(4), 229. [Link]

  • Lo, I. W., et al. (2019). Anti-allergic Hydroxy Fatty Acids from Typhonium blumei Explored through ChemGPS-NP. Frontiers in Chemistry, 7, 77. [Link]

  • Strahl, J., et al. (2016). Biochemical responses to ocean acidification contrast between tropical corals with high and low abundances at volcanic carbon dioxide seeps. ICES Journal of Marine Science, 73(3), 897–909. [Link]

  • El-Hawary, S. S., et al. (2022). The Chemically Highly Diversified Metabolites from the Red Sea Marine Sponge Spongia sp. Marine Drugs, 20(3), 195. [Link]

  • Hiraishi, A., & Sugiyama, J. (2021). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina. ResearchGate. [Link]

  • Monroig, O. (2021). Biosynthesis of long-chain polyunsaturated fatty acids in aquatic invertebrates: from genes to functions. Digital.CSIC. [Link]

  • PubChem. (n.d.). 2S-hydroxypalmitic acid. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Rodrigues, D., et al. (2021). Bioactive Properties of Marine Phenolics. Marine Drugs, 19(10), 555. [Link]

  • Corinaldesi, C., et al. (2017). Microbial Diversity in Extreme Marine Habitats and Their Biomolecules. Marine Drugs, 15(7), 215. [Link]

  • Carballeira, N. M., & Shalabi, F. (1993). Isolation and characterization of novel 2-hydroxy fatty acids from the phospholipids of the sponge Smenospongia aurea. Journal of natural products, 56(5), 739–746. [Link]

  • Kumar, M., et al. (2023). Marine Bioactives and Their Application in the Food Industry: A Review. Marine Drugs, 21(10), 517. [Link]

  • Close, H. G., et al. (2021). Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum. ACS omega, 6(35), 22965–22972. [Link]

  • Enochs, I. C., et al. (2021). Ocean Acidification and Direct Interactions Affect Coral, Macroalga, and Sponge Growth in the Florida Keys. Oceans, 2(3), 565-580. [Link]

  • Sousa, R. O., et al. (2021). Extraction and Purification of Biopolymers from Marine Origin Sources Envisaging Their Use for Biotechnological Applications. Polymers, 13(21), 3630. [Link]

  • Hankins, J. (2023). Corals fine-tune their chemistry to survive in today's acidic seas. Ocean Acidification. [Link]

  • Zulkifli, S. Z., et al. (2021). Identification of Antibacterial Activity with Bioactive Compounds from Selected Marine Sponges. Pharmacognosy Journal, 13(1). [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxypalmitic Acid. Retrieved February 11, 2026, from [Link]

  • Woods Hole Oceanographic Institution. (2018). Scientists Pinpoint How Ocean Acidification Weakens Coral Skeletons. [Link]

  • Pawlik, J. R., & McMurray, S. E. (2020). The Emerging Ecological and Biogeochemical Importance of Sponges on Coral Reefs. Annual review of marine science, 12, 315–337. [Link]

  • Comeau, S., et al. (2014). Coral reef calcifiers buffer their response to ocean acidification using both bicarbonate and carbonate. Proceedings of the Royal Society B: Biological Sciences, 281(1793), 20141012. [Link]

  • Singh, P., et al. (2025). Extraction and Profiling of Fatty Acids obtained from different Marine Seaweeds/Macro Algae. ResearchGate. [Link]

  • Studivan, M. S., & Voss, J. D. (2022). Ocean acidification influences the gene expression and physiology of two Caribbean bioeroding sponges. Frontiers in Marine Science, 9, 943187. [Link]

  • Morocho-Jácome, A. L., et al. (2023). Extraction and Analytical Methods for the Characterization of Polyphenols in Marine Microalgae: A Review. Marine Drugs, 21(10), 522. [Link]

Sources

Methodological & Application

Application Note: High-Precision Extraction and GC-MS Quantification of 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) from Brain Tissue

[1]

Abstract

This application note details a robust, field-proven protocol for the isolation and quantification of 2-Hydroxyhexacosanoic acid (2-OH-C26:0) from neuronal tissue. As a specific biomarker for peroxisomal

Introduction & Biological Context

2-Hydroxy very long-chain fatty acids (2-OH-VLCFAs) are major components of myelin sphingolipids, specifically cerebrosides (galactosylceramides) and sulfatides. Unlike standard fatty acids, 2-OH-VLCFAs are synthesized via the fatty acid 2-hydroxylase (FA2H) enzyme.

Why specific extraction is required:

  • Amide Linkage: In brain tissue, 2-OH-C26:0 is predominantly amide-linked to a sphingosine base. Standard alkaline saponification is often insufficient to break this bond quantitatively; rigorous acid methanolysis is required.

  • Lipophilicity: The C26 chain renders the molecule extremely hydrophobic, requiring specific solvent systems to prevent precipitation or loss during phase separation.

  • Matrix Interference: Brain tissue is rich in cholesterol and glycerophospholipids. Without fractionation, the signal for trace 2-OH-VLCFAs can be suppressed by the overwhelming abundance of non-hydroxy fatty acids.

Pre-Analytical Considerations

Internal Standard (IS) Selection

To create a self-validating system, an internal standard must be introduced before tissue homogenization to account for extraction losses.

  • Preferred: 2-Hydroxy-C22:0-d3 (Deuterated).

  • Alternative: 2-Hydroxy-C23:0 (Odd-chain, naturally absent in most mammalian tissues).

  • Concentration: Spike to achieve a final on-column concentration of ~1-5 ng/µL.

Reagents & Equipment[2]
  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), n-Hexane, Diethyl Ether.

  • Reagents: Acetyl Chloride (or 3M Methanolic HCl), BSTFA + 1% TMCS (Silylation reagent).

  • Consumables: Glass screw-cap tubes (Teflon-lined caps essential to prevent plasticizer leaching), Silica gel SPE cartridges (500 mg).

Experimental Workflow

The following diagram illustrates the critical path from tissue to data. Note the "SPE Fractionation" node, which acts as the quality gate for the protocol.

Gcluster_SPEEnrichment PhaseTissueBrain Tissue (10-50 mg)ExtractLipid Extraction(CHCl3:MeOH 2:1)Tissue->Extract HomogenizeISAdd Internal Standard(2-OH-C23:0 or d3-C22:0)IS->ExtractHydrolysisAcid Methanolysis(100°C, 1h)Cleaves Amides -> FAMEsExtract->Hydrolysis Dry down & ResuspendExtraction2Recover Total FAMEs(Hexane Extraction)Hydrolysis->Extraction2SPESPE Fractionation(Silica Gel)Extraction2->SPE Load in HexaneDerivTMS Derivatization(BSTFA, 60°C)SPE->Deriv Elute 2-OH FAMEs(Hexane:Ether 80:20)WasteDiscard Non-OH LipidsSPE->Waste Elute Non-OH FAMEs(Hexane:Ether 95:5)GCMSGC-MS Analysis(SIM Mode)Deriv->GCMS

Figure 1: Step-by-step extraction and enrichment workflow for 2-OH-VLCFAs.

Detailed Protocol

Step 1: Lipid Extraction (Modified Folch)
  • Weigh 10–50 mg of wet brain tissue into a glass tube.

  • Add 10 µL of Internal Standard (e.g., 2-OH-C23:0 at 100 µg/mL).

  • Add 2 mL Chloroform:Methanol (2:1 v/v) .

  • Homogenize using a bead beater or probe sonicator (30 sec, on ice).

  • Centrifuge at 3000 x g for 5 min. Transfer the supernatant to a fresh glass tube.

  • Self-Validation Check: Re-extract the pellet with 1 mL solvent to ensure >95% lipid recovery. Combine extracts.

  • Evaporate solvent under a stream of Nitrogen (

    
    ) at 40°C.
    
Step 2: Acid Methanolysis (Transmethylation)

Rationale: This step simultaneously cleaves the amide bond of cerebrosides and methylates the carboxylic acid group, forming Fatty Acid Methyl Esters (FAMEs).

  • Resuspend dried lipids in 0.5 mL Methanol and 0.1 mL Acetyl Chloride . (Alternatively, use 1M Methanolic HCl).

    • Safety Note: Add Acetyl Chloride dropwise to cold methanol; it is exothermic.

  • Seal tube tightly with a Teflon-lined cap.

  • Incubate at 100°C for 1 hour .

  • Cool to room temperature.

  • Add 1 mL Hexane and 1 mL Water . Vortex vigorously for 1 min.

  • Centrifuge (2000 x g, 2 min). Transfer the upper hexane phase (containing Total FAMEs) to a new tube.

  • Repeat hexane extraction once and combine.

Step 3: Silica SPE Fractionation (The "Purification Gate")

Rationale: Brain extracts contain huge amounts of non-hydroxy FAMEs (C16:0, C18:0, C18:1) which can overload the GC column and mask the trace C26:0-OH.

  • Condition a 500 mg Silica Gel SPE cartridge with 3 mL Hexane.

  • Load the sample (dissolved in 200 µL Hexane).

  • Wash 1: Elute with 4 mL Hexane:Diethyl Ether (95:5) .

    • Result: Discard this fraction. It contains non-hydroxy FAMEs and cholesterol.

  • Elution: Elute 2-Hydroxy FAMEs with 4 mL Hexane:Diethyl Ether (80:20) .

    • Result: Collect this fraction.[1] It contains the 2-OH-C26:0 FAMEs.

  • Dry the eluate under

    
    .
    
Step 4: TMS Derivatization

Rationale: The 2-hydroxyl group must be silylated to improve volatility and peak shape.

  • Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine (or dry Acetonitrile) to the dried residue.

  • Incubate at 60°C for 30 minutes .

  • Cool and transfer to a GC vial with a glass insert.

GC-MS Analysis Parameters

Instrument Configuration
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phase is essential for VLCFA separation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 µL injection) at 280°C.

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1252400
Ramp 233005.0
Post Run-3202.0
Mass Spectrometry (SIM Mode)

For maximum sensitivity, use Selected Ion Monitoring (SIM).

  • Target Analyte: 2-OH-C26:0 (as Methyl Ester, TMS ether).

  • Quantification Ion (Q-Ion): m/z 451 (

    
    , loss of 
    
    
    ).
  • Qualifier Ions: m/z 73 (TMS group), m/z 510 (Molecular Ion, weak).

  • Internal Standard (e.g., 2-OH-C22:0): Monitor the equivalent

    
     ion (calculate based on MW).
    

Data Analysis & Validation

Identification Logic

The mass spectrum of a 2-hydroxy FAME-TMS derivative is characterized by a specific cleavage alpha to the carboxyl group.

  • Fragment A (

    
    ):  Cleavage between C1 and C2. The charge remains on the long chain containing the TMS group. This is the base peak for quantification.
    
    • Calculation: MW of 2-OH-C26:0 FAME-TMS = 510.

      
      .
      
Quantification
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery Incomplete HydrolysisEnsure 100°C for full 1 hr; check seal integrity.
Peak Tailing Active Sites in LinerReplace GC liner; ensure silylation reagents are fresh.
Interference Non-OH FAME breakthroughAdjust SPE Wash step (decrease ether % slightly).

References

  • Moser, H. W., & Moser, A. B. (1991). Very Long-Chain Fatty Acids in Diagnosis, Prognosis, and Monitoring of Peroxisomal Disorders.[2] Current Protocols in Human Genetics.

    • Hama, K., et al. (2023). Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts. Cell Reports.

      • Jenske, R., & Vetter, W. (2007). Highly selective and sensitive gas chromatography-mass spectrometry method for the determination of methyl branched fatty acids and 2-hydroxy fatty acids in food.

        • Lipid Maps Protocol. (2023).

          Application Note: High-Sensitivity GC-MS Profiling of 2-Hydroxyhexacosanoic Acid Methyl Esters

          Author: BenchChem Technical Support Team. Date: February 2026

          This Application Note is structured to guide researchers through the high-sensitivity analysis of 2-Hydroxyhexacosanoic acid (2-OH-C26:0) as its methyl ester derivative.[1][2][3]

          Editorial Note: While the core request focuses on "Methyl Esters," field experience dictates that analyzing Very Long-Chain Fatty Acids (VLCFAs) with free hydroxyl groups (C26:0-OH) solely as methyl esters leads to poor peak shape and thermal degradation. Therefore, this protocol integrates a dual-derivatization strategy (Methylation + Silylation) as the Gold Standard for robust quantification.[1]

          Executive Summary & Biological Significance

          2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a specific biomarker associated with peroxisomal beta-oxidation defects.[1][4] Unlike standard fatty acids, the accumulation of 2-hydroxy VLCFAs is pathognomonic for disorders such as Zellweger Spectrum Disorders (ZSD) and X-linked Adrenoleukodystrophy (X-ALD) . Furthermore, in dermatological research, these lipids are critical components of the ceramides responsible for the skin barrier function.

          Accurate quantification is challenging due to:

          • Low Abundance: Trace levels in plasma compared to non-hydroxy fatty acids.[1]

          • Thermal Instability: The free hydroxyl group at C2 promotes hydrogen bonding and adsorption in the GC inlet.[1]

          • High Boiling Point: C26 chain length requires high-temperature columns.

          This protocol details a Two-Step Derivatization workflow:

          • Methylation: Converts carboxylic acid to methyl ester (FAME).[1]

          • Silylation: Caps the C2-hydroxyl with a Trimethylsilyl (TMS) group, ensuring volatility and distinct mass spectral fragmentation.

          Analytical Strategy & Mechanism

          The "Dual-Derivatization" Logic

          Analyzing 2-hydroxy fatty acids solely as methyl esters (FAMEs) yields poor results because the free -OH group interacts with active sites in the GC column (silanols), causing peak tailing.[4] By converting the -OH to a TMS-ether, we achieve:

          • Inertness: Eliminates hydrogen bonding.[1]

          • Specificity: The [M-59] and m/z 129 fragments provide high-confidence identification.[1][4]

          Workflow Diagram

          G Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch Method) Sample->Extract CHCl3:MeOH (2:1) Methyl Step 1: Methylation (HCl/MeOH) Target: COOH -> COOMe Extract->Methyl Acid Catalysis Silyl Step 2: Silylation (BSTFA + 1% TMCS) Target: OH -> OTMS Methyl->Silyl Dry & React GCMS GC-MS Analysis (SIM Mode) Silyl->GCMS Inject 1µL

          Figure 1: Optimized workflow for 2-OH-C26:0 analysis. The dual-step derivatization is critical for chromatographic resolution.

          Experimental Protocol

          Reagents & Standards
          • Internal Standard (IS): 2-Hydroxy-docosanoic acid (2-OH-C22:[4]0) or deuterated equivalent (

            
            -C26:0).
            
          • Methylation Reagent: 1N Methanolic HCl (freshly prepared).[1]

          • Silylation Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

          • Solvents: HPLC-grade Hexane, Methanol, Chloroform.[1]

          Step 1: Lipid Extraction (Folch Method)
          • Aliquot 100 µL of plasma or 10 mg of tissue homogenate into a glass screw-cap tube.

          • Add 10 µL of Internal Standard solution (10 µg/mL in chloroform).

          • Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex for 1 min.

          • Add 0.5 mL 0.9% NaCl solution to induce phase separation.[1] Centrifuge at 3000 rpm for 5 min.

          • Transfer the lower organic phase (containing lipids) to a clean vial.[1]

          • Evaporate to dryness under a stream of Nitrogen (

            
            ) at 40°C.
            
          Step 2: Methyl Ester Formation (FAME)
          • Resuspend dried residue in 0.5 mL Methanolic HCl (1N) .

          • Incubate at 80°C for 1 hour . Note: Acid catalysis is preferred over base catalysis (BF3) for free fatty acids.

          • Cool to room temperature. Add 0.5 mL Hexane and 0.5 mL Water .[1]

          • Vortex and centrifuge. Transfer the upper hexane layer (containing FAMEs) to a new vial.

          • Evaporate hexane to dryness under

            
            .
            
          Step 3: Silylation (TMS Ether Formation)
          • To the dried FAME residue, add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS .

          • Incubate at 60°C for 30 minutes .

          • Do not evaporate. Inject directly or dilute with hexane if concentration is too high.[1]

            • Expert Tip: Evaporating silylation reagents can lead to moisture contamination and hydrolysis of the TMS group.

          GC-MS Method Parameters

          Instrument: Agilent 7890B/5977B or equivalent single quadrupole MS.

          ParameterSettingRationale
          Inlet Splitless, 280°CHigh temp required to volatilize C26 derivatives.[1][4]
          Column DB-5HT or ZB-5HT (30m x 0.25mm x 0.1µm)"HT" (High Temp) phases bleed less at >300°C. Thin film (0.1µm) elutes VLCFAs faster.[1][4]
          Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.[1][4]
          Oven Program 100°C (1 min) → 20°C/min → 250°C → 5°C/min → 325°C (Hold 5 min)Slow ramp at the end ensures separation of C24, C25, and C26 homologs.
          Transfer Line 300°CPrevents condensation of heavy analytes.[1][4]
          Ion Source EI (70 eV), 230°CStandard ionization.[1][4]
          Acquisition SIM Mode (Selected Ion Monitoring)Essential for sensitivity in biological matrices.[1][4]

          Data Analysis & Interpretation

          Mass Spectral Fragmentation (EI, 70eV)

          The derivatized analyte is Methyl 2-((trimethylsilyl)oxy)hexacosanoate .

          Key Diagnostic Ions:
          • m/z 129 (Base Peak):

            
            
            
            • This fragment is formed by the cleavage between C1 and C2.[1] It is the signature ion for all 2-hydroxy FAME-TMS derivatives, regardless of chain length.[1][4]

          • m/z [M-15]: Loss of a methyl group from the TMS moiety.[1]

          • m/z [M-59]: Loss of the carbomethoxy group (

            
            ).[1]
            
          • m/z 73 & 75: Trimethylsilyl fragments (generic, but confirm derivatization).

          Fragmentation Pathway Diagram

          Fragmentation Parent Parent Molecule Methyl 2-((trimethylsilyl)oxy)hexacosanoate (MW ~512) Frag1 Fragment A (Base Peak) m/z 129 [CH3OOC-CH-OTMS]+ Parent->Frag1 C1-C2 Cleavage Frag2 Fragment B [M-59] Loss of .COOCH3 Parent->Frag2 Alpha Cleavage Frag3 Fragment C [M-15] Loss of .CH3 (from TMS) Parent->Frag3 TMS Methyl Loss

          Figure 2: EI Fragmentation logic for 2-OH-C26:0 TMS-Methyl Ester. The m/z 129 ion is the quantifier.

          Quantification Table

          Use the ratio of the Analyte Area (

          
           129) to the Internal Standard Area (
          
          
          
          129 for 2-OH-C22:0 IS) for quantification.
          AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
          2-OH-C22:0 (IS) 18.5 min12973, 399 [M-15]
          2-OH-C24:0 21.2 min12973, 427 [M-15]
          2-OH-C26:0 24.8 min 129 73, 455 [M-15]

          Troubleshooting & Best Practices

          • Peak Tailing:

            • Cause: Incomplete silylation or active sites in the liner.[1]

            • Fix: Ensure reagents are fresh (BSTFA hydrolyzes easily).[1] Use deactivated glass wool liners.[1]

          • Carryover:

            • Cause: C26 compounds are sticky.[1]

            • Fix: Run a solvent blank (Hexane) between samples.[1] Bake the column at 330°C for 10 mins post-run.

          • Low Sensitivity:

            • Cause: Split injection used instead of Splitless.

            • Fix: Ensure Splitless time is at least 1.0 min to allow full transfer of high-boiling compounds.[1][4]

          References

          • Jensing, T. et al. "Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry."[1][4] ACS Omega, 2023.[1] Link

          • LIPID MAPS® . "Fatty Acid Mass Spectrometry Protocol." Lipid Maps Protocols. Link

          • Scott, A. I. "Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry."[1][4][5] Methods in Molecular Biology, 2022.[1][5] Link

          • Creative Proteomics . "Analytical Strategies for Long-Chain Fatty Acids Profiling." Link

          • PubChem . "Methyl 2-hydroxyhexadecanoate (Analogous Structure Data)." National Library of Medicine.[1] Link

          Sources

          Application Note & Protocol: Derivatization of 2-Hydroxyhexacosanoic Acid for Gas Chromatography

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Analytical Challenge of 2-Hydroxyhexacosanoic Acid

          2-Hydroxyhexacosanoic acid, also known as cerebronic acid, is a very-long-chain 2-hydroxy fatty acid of significant biological interest. Its accumulation is a key biomarker in the diagnosis of certain peroxisomal disorders, such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders.[1] Accurate quantification of this analyte in biological matrices is therefore crucial for clinical diagnostics and research.

          Gas chromatography (GC) offers a powerful platform for the separation and quantification of fatty acids. However, direct GC analysis of 2-hydroxyhexacosanoic acid is unfeasible due to its molecular structure. The presence of both a polar carboxylic acid group and a hydroxyl group leads to low volatility and poor thermal stability.[2][3] These functional groups can also cause strong interactions with the stationary phase of the GC column, resulting in broad, tailing peaks and poor analytical sensitivity.[4]

          To overcome these challenges, a chemical derivatization step is essential. Derivatization modifies the functional groups of the analyte, increasing its volatility and thermal stability, thereby making it amenable to GC analysis.[3][5] This application note provides a detailed guide to the derivatization of 2-hydroxyhexacosanoic acid for robust and reliable GC-based analysis.

          Choosing the Right Derivatization Strategy: A Two-Step Approach

          Given that 2-hydroxyhexacosanoic acid possesses two distinct functional groups—a carboxylic acid and a hydroxyl group—a comprehensive derivatization strategy must address both. A two-step approach involving esterification followed by silylation is a highly effective method.

          • Esterification of the Carboxylic Acid Group: The first step targets the carboxylic acid moiety. Conversion to a methyl ester (Fatty Acid Methyl Ester or FAME) significantly reduces the polarity and increases the volatility of the molecule.[3][6] This is typically achieved through acid-catalyzed esterification.

          • Silylation of the Hydroxyl Group: Following esterification, the hydroxyl group at the C-2 position is derivatized. Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common and effective method.[5] This process further decreases the polarity and enhances the thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[7]

          The following workflow diagram illustrates this two-step derivatization process:

          DerivatizationWorkflow cluster_sample Sample Preparation cluster_derivatization Derivatization Sample Sample containing 2-Hydroxyhexacosanoic Acid Esterification Esterification (e.g., BF₃-Methanol) Sample->Esterification Step 1: Target Carboxyl Group Silylation Silylation (e.g., BSTFA + 1% TMCS) Esterification->Silylation Step 2: Target Hydroxyl Group GC_Analysis GC-MS Analysis Silylation->GC_Analysis Injectable Derivative

          Caption: Workflow for the derivatization of 2-hydroxyhexacosanoic acid.

          Comparative Overview of Derivatization Methods

          The choice of reagents and reaction conditions can significantly impact the efficiency and reproducibility of the derivatization. Below is a summary of common methods for the esterification and silylation steps.

          Derivatization Step Method Reagent Typical Conditions Advantages Considerations
          Esterification Acid-Catalyzed MethylationBoron trifluoride-methanol (BF₃-Methanol)60°C for 10-30 minHighly effective and widely used for FAME preparation.[8]BF₃ is corrosive and moisture-sensitive.
          Methanolic HCl60-100°C for 1-2 hoursEffective, and HCl is readily available.Longer reaction times may be required.
          Diazomethane MethylationDiazomethane (CH₂N₂)Room temperatureRapid and quantitative reaction with minimal side products.[9]Highly toxic and explosive, requiring specialized handling.
          Silylation TrimethylsilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)60-75°C for 30-60 minPowerful silylating agent, suitable for a wide range of functional groups. The TMCS catalyst enhances reactivity.Derivatives are moisture-sensitive.
          N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)60-80°C for 30-60 minSimilar to BSTFA, but byproducts are more volatile.[10]Derivatives are moisture-sensitive.

          Detailed Experimental Protocols

          Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

          This protocol outlines the conversion of 2-hydroxyhexacosanoic acid to its methyl ester.

          Materials:

          • Dried sample containing 2-hydroxyhexacosanoic acid (1-25 mg)

          • 14% Boron trifluoride in methanol (BF₃-Methanol)

          • Hexane (GC grade)

          • Saturated sodium chloride solution

          • Anhydrous sodium sulfate

          • Reaction vials with PTFE-lined caps

          • Heating block or water bath

          • Vortex mixer

          • Pipettes

          Procedure:

          • Sample Preparation: Ensure the sample is completely dry. The presence of water can interfere with the esterification reaction. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

          • Reagent Addition: To the dried sample in a reaction vial, add 2 mL of 14% BF₃-Methanol solution.

          • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath. For complex matrices, the reaction time may need to be optimized.

          • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

          • Phase Separation: Vortex the mixture vigorously for 1 minute to ensure the fatty acid methyl esters are extracted into the hexane layer. Allow the layers to separate.

          • Collection: Carefully transfer the upper hexane layer to a clean vial.

          • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

          • Final Sample: The resulting hexane solution containing the methyl ester of 2-hydroxyhexacosanoic acid is now ready for the silylation step.

          Protocol 2: Silylation using BSTFA with 1% TMCS

          This protocol describes the derivatization of the hydroxyl group of the methyl 2-hydroxyhexacosanoate.

          Materials:

          • Dried hexane extract from Protocol 1

          • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

          • Pyridine or other suitable solvent (optional, can aid in solubility)

          • Reaction vials with PTFE-lined caps

          • Heating block or water bath

          Procedure:

          • Solvent Evaporation: Evaporate the hexane from the sample obtained in Protocol 1 under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[10]

          • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried residue. If solubility is an issue, 50 µL of pyridine can be added prior to the BSTFA.

          • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.

          • Cooling: Allow the vial to cool to room temperature.

          • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

          Self-Validating Systems and Quality Control

          To ensure the trustworthiness of the results, it is imperative to incorporate a self-validating system into the protocol.

          • Internal Standards: The use of a stable isotope-labeled internal standard, such as ¹³C- or ²H-labeled 2-hydroxyhexacosanoic acid, is highly recommended. The internal standard should be added at the very beginning of the sample preparation process to account for any loss during extraction and derivatization.

          • Method Blanks: A method blank, containing all reagents but no sample, should be run with each batch of samples to check for contamination.

          • Calibration Curves: A calibration curve should be prepared using known concentrations of derivatized 2-hydroxyhexacosanoic acid to ensure accurate quantification.

          Conclusion

          The two-step derivatization protocol involving esterification followed by silylation is a robust and reliable method for the analysis of 2-hydroxyhexacosanoic acid by gas chromatography. By converting the polar functional groups into more volatile and thermally stable derivatives, this approach enables excellent chromatographic separation, improved peak shape, and enhanced sensitivity. Adherence to the detailed protocols and quality control measures outlined in this application note will facilitate accurate and reproducible quantification of this important biomarker in various research and clinical settings.

          References

          • Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

          • Derivatization of 2-hydroxyalkanoic acids for gas chromatographic enantiomer separation. (1984). Journal of Chromatography A, 294, 343-349. Retrieved from [Link]

          • Lagarde, M., Touqui, L., Guichardant, M., & Rocquelin, G. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 40-51. Retrieved from [Link]

          • Acids: Derivatization for GC Analysis. (2004). In Encyclopedia of Chromatography. Marcel Dekker. Retrieved from [Link]

          • Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508. Retrieved from [Link]

          • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable. The content is based on the provided search result.]

          • Derivatization Methods in GC and GC/MS. (2019). In Gas Chromatography. IntechOpen. Retrieved from [Link]

          • How Can You Determine Fatty Acid Composition Using Gas Chromatography? (2025, July 1). Chemistry For Everyone. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable. The content is based on the provided search result.]

          • Ewald, G., & Schadow, H. (2013). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2013, 1-7. Retrieved from [Link]

          • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. (2023). Journal of Agricultural and Food Chemistry, 71(43), 17537-17546. Retrieved from [Link]

          • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619-1626. Retrieved from [Link]

          • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). Retrieved from [Link]

          Sources

          Application Notes and Protocols: Tracing the Metabolic Fate of 2-Hydroxyhexacosanoic Acid in Cellular Systems using Stable Isotope Labeling

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: Unraveling the Role of Very Long-Chain 2-Hydroxy Fatty Acids

          2-Hydroxyhexacosanoic acid (2-OHHCA) is a 2-hydroxy very long-chain saturated fatty acid (VLCFA). These specialized lipids are integral components of a class of sphingolipids, including ceramides and glucosylceramides, which are particularly enriched in specific tissues such as the nervous system and skin.[1][2][3][4] The synthesis of 2-hydroxylated sphingolipids is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1][4][5] Genetic mutations in the FA2H gene lead to severe neurodegenerative disorders, underscoring the critical biological functions of these molecules.[1][3][4][5]

          Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within biological systems.[][7] By replacing common isotopes like ¹²C with heavier, non-radioactive isotopes such as ¹³C, or hydrogen (¹H) with deuterium (²H), researchers can track the incorporation and transformation of these labeled precursors into various downstream metabolites using mass spectrometry.[][8] This approach, often referred to as metabolic flux analysis, provides invaluable quantitative insights into the dynamics of metabolic pathways.[]

          This guide provides a comprehensive framework for the incorporation of stable isotope-labeled 2-OHHCA into cultured cells. It details the rationale behind protocol steps, from the solubilization of this hydrophobic molecule to the downstream analysis of its metabolic products, enabling researchers to investigate the intricate biology of 2-hydroxylated sphingolipids.

          Principle of the Method

          The core principle involves introducing a stable isotope-labeled version of 2-OHHCA (e.g., ¹³C₂₆-2-OHHCA or D₄-2-OHHCA) into the cell culture medium. Cells will take up this exogenous fatty acid and incorporate it into their metabolic pathways.[9][10][11] Given its structure, the primary expected fate of 2-OHHCA is its activation to 2-hydroxyhexacosanoyl-CoA and subsequent incorporation into the ceramide backbone by ceramide synthases, leading to the formation of labeled 2-hydroxy sphingolipids.[2][4] By employing mass spectrometry, the mass shift conferred by the stable isotopes allows for the clear differentiation and quantification of newly synthesized lipids from the pre-existing unlabeled pool.

          Experimental Design and Workflow

          A typical experimental workflow for tracing the metabolism of stable isotope-labeled 2-OHHCA involves several key stages, from preparation and cell labeling to lipid extraction and analysis.

          Workflow_for_2-OHHCA_Labeling cluster_prep Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis prep_stock Prepare Labeled 2-OHHCA Stock Solution prep_media Prepare Labeling Medium (with BSA carrier) prep_stock->prep_media Complexation seed_cells Seed Cells and Allow Adherence label_cells Incubate Cells with Labeling Medium seed_cells->label_cells harvest_cells Harvest and Quench Metabolism label_cells->harvest_cells extract_lipids Lipid Extraction (e.g., Bligh-Dyer) harvest_cells->extract_lipids Proceed to analyze_ms LC-MS/MS Analysis extract_lipids->analyze_ms data_analysis Data Interpretation and Quantification analyze_ms->data_analysis

          Caption: Experimental workflow for stable isotope tracing with 2-OHHCA.

          Protocols

          Part 1: Preparation of Labeled 2-OHHCA Stock Solution

          Very long-chain fatty acids like 2-OHHCA are practically insoluble in aqueous media.[12][13][14] Therefore, proper solubilization is critical for efficient delivery to cells and to avoid artifacts from precipitation. The most common and effective method is to complex the fatty acid with fatty acid-free bovine serum albumin (BSA).

          Materials:

          • Stable Isotope-Labeled 2-Hydroxyhexacosanoic Acid (e.g., ¹³C₂₆-2-OHHCA)

          • Ethanol (200 proof, molecular biology grade)

          • Potassium Hydroxide (KOH) solution, 0.5 M in ethanol

          • Fatty Acid-Free BSA solution (10% w/v in sterile PBS or serum-free medium)

          • Sterile, conical-bottom glass tubes

          • Water bath or heat block

          Protocol:

          • Initial Solubilization:

            • Accurately weigh the desired amount of labeled 2-OHHCA into a sterile glass tube.

            • Add a small volume of ethanol to dissolve the fatty acid completely. Gentle warming (to 37°C) and vortexing may be required. Causality: Ethanol acts as the initial organic solvent to break up the crystalline structure of the fatty acid.

          • Saponification (Optional but Recommended):

            • Add a molar equivalent of ethanolic KOH to the dissolved fatty acid. This converts the fatty acid to its potassium salt, which is more readily complexed with BSA.

            • Incubate at 60°C for 15 minutes. Causality: The salt form has improved solubility in the subsequent aqueous complexation step.

          • Complexation with BSA:

            • Warm the 10% fatty acid-free BSA solution to 37°C.

            • Slowly add the ethanolic 2-OHHCA salt solution dropwise to the warm BSA solution while continuously vortexing or stirring. The final ethanol concentration should not exceed 1% of the total volume to prevent cell toxicity.[]

            • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to ensure complete complexation. Causality: BSA has multiple binding pockets for fatty acids, effectively chaperoning the hydrophobic molecule in the aqueous culture medium.

          • Sterilization and Storage:

            • Sterilize the final 2-OHHCA:BSA complex by passing it through a 0.22 µm syringe filter.

            • Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles. A typical stock concentration might be 1-5 mM.

          ParameterRecommended ValueRationale
          Molar Ratio (2-OHHCA:BSA) 2:1 to 5:1Balances efficient fatty acid delivery with maintaining BSA's buffering capacity. Higher ratios may lead to unbound fatty acid.
          Final Stock Concentration 1–5 mMA convenient concentration for dilution into culture medium.
          Solvent for Dilution Serum-free culture medium or PBSEnsures compatibility with the final culture conditions.
          Part 2: Cell Culture Labeling

          The optimal concentration of labeled 2-OHHCA and the incubation time will vary depending on the cell type and experimental goals. It is crucial to perform a dose-response experiment to assess potential lipotoxicity. Saturated fatty acids, particularly very long-chain ones, can induce cellular stress and apoptosis if supplied at high concentrations.[16][17][18]

          Materials:

          • Cultured cells of interest

          • Complete culture medium

          • Prepared labeled 2-OHHCA:BSA stock solution

          • Control vehicle (BSA complex prepared with ethanol/KOH but no fatty acid)

          Protocol:

          • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 12-well plates) and allow them to reach the desired confluency (typically 60-80%).

          • Preparation of Labeling Medium:

            • Thaw the labeled 2-OHHCA:BSA stock solution.

            • Dilute the stock solution into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 1, 5, 10, 25 µM).

            • Prepare a control medium using the vehicle control stock.

          • Labeling:

            • Aspirate the old medium from the cells.

            • Gently wash the cells once with sterile PBS.

            • Add the prepared labeling medium (or control medium) to the cells.

          • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours). A time-course experiment is recommended to monitor the kinetics of incorporation.

          • Harvesting:

            • At the end of the incubation, place the culture plate on ice.

            • Aspirate the labeling medium.

            • Wash the cell monolayer twice with ice-cold PBS to remove any residual labeled fatty acid.

            • Add an appropriate volume of ice-cold solvent (e.g., 80% methanol) to quench metabolic activity and lyse the cells.

            • Scrape the cells and collect the lysate in a microcentrifuge tube. Store at -80°C until lipid extraction.

          ParameterRecommended RangeRationale
          Final 2-OHHCA Concentration 1–50 µMStart low to avoid lipotoxicity.[][16] Cell type-dependent.
          Incubation Time 6–48 hoursDependent on the turnover rate of the target lipid class. Shorter times for initial incorporation, longer times for steady-state analysis.
          Cell Confluency 60–80%Ensures cells are in an active metabolic state without being affected by contact inhibition.

          Downstream Analysis and Expected Metabolic Fate

          Lipid Extraction

          A robust lipid extraction is essential for accurate analysis. The Bligh-Dyer method or a modified version using methyl-tert-butyl ether (MTBE) are standard protocols for extracting a broad range of lipids from cellular lysates.

          Mass Spectrometry Analysis

          Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing the incorporation of labeled 2-OHHCA into complex lipids.[19]

          • Chromatography: Reverse-phase chromatography (e.g., C18 column) is typically used to separate different lipid classes and species based on their hydrophobicity.

          • Mass Spectrometry: High-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) can accurately measure the mass-to-charge ratio (m/z) of the parent lipid and its fragments, allowing for confident identification and quantification of labeled species.

          Metabolic Fate of 2-OHHCA

          The primary metabolic route for exogenous 2-OHHCA is its incorporation into sphingolipids. The degradation pathway via peroxisomal α-oxidation is also a possibility.[2][3][4]

          Metabolic_Fate_2OHHCA cluster_degradation Peroxisomal α-Oxidation ext_2OHHCA Exogenous Labeled 2-OHHCA int_2OHHCA Intracellular Labeled 2-OHHCA ext_2OHHCA->int_2OHHCA Cellular Uptake coa_2OHHCA Labeled 2-OHHCA-CoA int_2OHHCA->coa_2OHHCA Acyl-CoA Synthetase ceramide Labeled 2-Hydroxy Ceramides coa_2OHHCA->ceramide Ceramide Synthases (CerS) c25_fa Labeled C25:0 Fatty Acid coa_2OHHCA->c25_fa 2-hydroxyacyl-CoA lyase formyl_coa Formyl-CoA coa_2OHHCA->formyl_coa 2-hydroxyacyl-CoA lyase sm Labeled 2-Hydroxy Sphingomyelin ceramide->sm SMS gc Labeled 2-Hydroxy Glucosylceramides ceramide->gc GCS other_sl Other Complex Sphingolipids gc->other_sl Further Glycosylation

          Caption: Expected metabolic pathways for exogenous 2-OHHCA.

          Troubleshooting

          IssuePossible Cause(s)Suggested Solution(s)
          Low Incorporation of Label 1. Inefficient solubilization/delivery. 2. Low activity of Acyl-CoA synthetases or Ceramide Synthases in the cell model. 3. Short incubation time.1. Re-prepare the 2-OHHCA:BSA complex; verify the molar ratio. 2. Choose a cell line known to express FA2H and have active sphingolipid metabolism (e.g., oligodendrocytes, keratinocytes). 3. Perform a time-course experiment to find the optimal incubation period.
          High Cell Death/Toxicity 1. Lipotoxicity from high concentrations of saturated fatty acid. 2. Contamination in the prepared stock solution. 3. High concentration of residual ethanol.1. Perform a dose-response curve and use the lowest effective concentration. 2. Use sterile technique and high-purity reagents. Filter-sterilize the final stock. 3. Ensure the final ethanol concentration in the medium is <1%.
          High Background in MS 1. Incomplete removal of unincorporated label. 2. Contamination from plastics or solvents.1. Increase the number and volume of PBS washes after incubation. 2. Use high-purity, MS-grade solvents and glass labware where possible.

          References

          • PubChem. 2-Hydroxyhexadecanoic acid. National Center for Biotechnology Information. [Link]

          • Tufi, E., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

          • FooDB. (R)-2-Hydroxyhexadecanoic acid. Canadian Institutes of Health Research. [Link]

          • Tufi, E., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PubMed. [Link]

          • Matyash, V. Isotope Labeled Fatty Acids & Lipids. Avanti Polar Lipids. [Link]

          • Mittendorfer, B., & Sidossis, L. S. (2001). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research. [Link]

          • Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature protocols. [Link]

          • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences. [Link]

          • PubChem. 2-hydroxyhexanoic acid. National Center for Biotechnology Information. [Link]

          • Hama, H. (2010). Fatty acid 2-hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

          • Jo, Y., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. [Link]

          • The Good Scents Company. 2-hydroxyhexadecanoic acid. The Good Scents Company. [Link]

          • Hama, H. (2010). Fatty acid 2-hydroxylation in mammalian sphingolipid biology. PubMed. [Link]

          • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. MDPI. [Link]

          • Kamphorst, J. J., & Fan, J. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in enzymology. [Link]

          • Vorum, H., et al. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

          • Green, C. D., & Olson, L. K. (2011). Cell culture models of fatty acid overload: problems and solutions. Nutrition & metabolism. [Link]

          • MacLaughlan, S., et al. (2014). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of lipid research. [Link]

          • Yao, C. H., et al. (2016). Exogenous Fatty Acids are the Preferred Source of Membrane Lipids in Proliferating Fibroblasts. Cell chemical biology. [Link]

          • Lin, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. International Journal of Molecular Sciences. [Link]

          • ResearchGate. How to prevent fatty acid precipitation/micelle formation in cell culture media?. ResearchGate. [Link]

          • Harvard Gazette. (2019). Uncovering the toxic effects of saturated fatty acids on cells. The Harvard Gazette. [Link]

          • Milger, K., et al. (2006). Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4. The EMBO journal. [Link]

          • Rohwer, A., & Vorhölter, F. J. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Journal of biotechnology. [Link]

          • Cnop, M., et al. (2019). Structure-toxicity relationships of saturated and unsaturated free fatty acids for elucidating the lipotoxic effects in human EndoC-βH1 beta-cells. The Journal of biological chemistry. [Link]

          • ResearchGate. α-Oxidation of 2-hydroxyfatty acids and of 3-methyl-branched fatty.... ResearchGate. [Link]

          • The Audiopedia. (2022). Stable Isotope Labeling With Amino acids in Cell culture. YouTube. [Link]

          • de Almeida, L. G. V., et al. (2025). Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices. Journal of the American Society for Mass Spectrometry. [Link]

          • ScienceDaily. (2017). How saturated fatty acids damage cells. ScienceDaily. [Link]

          • Cifarelli, V., et al. (2021). Exogenous Fatty Acids Modulate ER Lipid Composition and Metabolism in Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

          • G-Pop, A. G., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical chemistry. [Link]

          • InVitro. (2020). Lipids in cell culture media. InVitro. [Link]

          • Stahl, A. (2006). Protein-Mediated Fatty Acid Uptake: Novel Insights from In Vivo Models. Physiology. [Link]

          • Blair, I. A. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. PubMed. [Link]

          • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed. [Link]

          • L E, P., et al. (2018). Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. Metabolites. [Link]

          • Yu, A. Q., et al. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Biotechnology for biofuels and bioproducts. [Link]

          Sources

          Application Note: Functional Analysis of 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) in Cellular Models

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract & Biological Significance[1]

          2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a specialized Very Long Chain Fatty Acid (VLCFA) critical to the structural integrity of the mammalian nervous system and epidermal barrier. It is the direct product of Fatty Acid 2-Hydroxylase (FA2H) , an enzyme that hydroxylates C26:0 fatty acids at the alpha position.

          In neural tissue, this lipid is incorporated into galactosylceramides and sulfatides, essential components of the myelin sheath. Mutations in FA2H lead to Leukodystrophy and Spastic Paraplegia (SPG35). In the epidermis, it is vital for the formation of acyl-ceramides that maintain the skin permeability barrier.[1]

          The Challenge: The extreme hydrophobicity of C26 chains makes cellular delivery notoriously difficult. Standard solvent-based delivery (e.g., direct ethanol injection) often results in rapid precipitation in aqueous media, leading to artifactual "toxicity" (physical stress) rather than true metabolic effects.

          This guide details a robust BSA-Complexation Protocol and a downstream Lipidomic Profiling Assay to validate the uptake and metabolic integration of 2-OH-C26:0.

          Critical Reagent Preparation: The "Hot-Load" BSA Complex

          Principle: To mimic physiological transport (albumin binding) and prevent micellar aggregation, 2-OH-C26:0 must be conjugated to Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) prior to cell treatment.

          Materials:

          • 2-Hydroxyhexacosanoic acid (Solid powder, >98% purity).

          • Carrier: Fatty Acid-Free BSA (Lyophilized, cell culture grade). Note: Standard BSA contains endogenous lipids that will skew mass spec results.

          • Solvents: Chloroform, Methanol, DMSO (anhydrous).

          • Equipment: Sonicating water bath (heated), Nitrogen evaporator.

          Protocol: 2-OH-C26:0 / BSA Conjugation (100 µM Stock)
          • Stock Solubilization: Dissolve 1 mg of 2-OH-C26:0 in 1 mL of Chloroform:Methanol (2:1). Vortex until clear.

          • Aliquot & Dry: Transfer the required mass for your experiment into a sterile glass vial. Evaporate the solvent under a gentle stream of Nitrogen gas. Rotate the vial to create a thin lipid film on the bottom.

          • Solvent Activation: Add anhydrous DMSO to the dried film to achieve a concentration of 10 mM .

            • Critical Step: Seal and heat to 85°C for 10 minutes with intermittent vortexing. The solution must be perfectly clear. C26 lipids have high melting points; insufficient heat causes micro-precipitation.

          • BSA Preparation: Prepare a 10% (w/v) FAF-BSA solution in PBS. Warm this solution to 45°C .

          • Conjugation (The "Dropwise" Method):

            • While vortexing the warm BSA solution, slowly add the hot (85°C) lipid-DMSO solution dropwise.

            • Target Ratio: Final DMSO concentration should be <1%. Final Lipid:BSA molar ratio should be approximately 3:1.

          • Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow the lipid to bind the hydrophobic pockets of albumin.

          • Filtration: Pass through a 0.22 µm PES syringe filter (pre-warmed) to remove any aggregates. This is your 100 µM Working Stock .

          Experimental Workflow: Metabolic Incorporation Assay

          Objective: To verify that cells (e.g., Oligodendrocytes or Keratinocytes) actively take up 2-OH-C26:0 and incorporate it into complex sphingolipids (Ceramide/Glucosylceramide).

          A. Cell Culture & Treatment[4][5][6]
          • Model: SH-SY5Y (Neuronal) or HaCaT (Keratinocyte).

          • Seeding:

            
             cells/well in 6-well plates.
            
          • Treatment Groups:

            • Vehicle Control: BSA + DMSO (no lipid).

            • Positive Control: C16:0-BSA (Palmitic Acid) – verifies general uptake machinery.

            • Experimental: 2-OH-C26:0-BSA (Titration: 10 µM, 25 µM, 50 µM).

          • Duration: 24 hours.

          B. Lipid Extraction (Modified Bligh & Dyer)
          • Wash cells 2x with ice-cold PBS (removes surface-bound BSA).

          • Scrape cells into 500 µL Methanol. Transfer to glass tube.

          • Add 250 µL Chloroform and 200 µL Water. Vortex vigorously (1 min).

          • Centrifuge at 3,000 x g for 5 mins to phase separate.

          • Collect the lower organic phase (contains ceramides/sphingolipids).

          • Dry under Nitrogen. Reconstitute in 100 µL MeOH:CHCl3 (9:1) for LC-MS.

          C. Data Visualization: Expected Results
          Lipid Species Detected (LC-MS/MS)Vehicle Control (Area Under Curve)2-OH-C26:0 Treated (Area Under Curve)Interpretation
          Free 2-OH-C26:0 Low / UndetectableHighSuccessful cellular uptake.
          C26:0-Ceramide ModerateModerateEndogenous baseline.
          2-OH-C26:0-Ceramide Trace Significant Increase (>10x) Primary Metabolic Success. The cell utilized Ceramide Synthase (CerS) to acylate the exogenous lipid.
          2-OH-C26:0-GalCer TraceIncreasedDownstream conversion (myelin marker).

          Pathway & Workflow Visualization

          Diagram 1: Biological Pathway of 2-OH-C26:0

          This diagram illustrates the endogenous synthesis via FA2H and the exogenous entry point provided by this assay.

          FA2H_Pathway cluster_legend Legend Enzyme Enzyme Lipid Lipid Species Exogenous Exogenous Input C26 C26:0 Fatty Acid (Hexacosanoic Acid) FA2H FA2H (Fatty Acid 2-Hydroxylase) C26->FA2H OH_C26 2-OH-C26:0 (2-Hydroxyhexacosanoic Acid) FA2H->OH_C26 CerS CerS (Ceramide Synthase) OH_C26->CerS AssayInput Assay Input: 2-OH-C26:0-BSA Complex AssayInput->OH_C26 Cellular Uptake Ceramide 2-OH-C26:0 Ceramide CerS->Ceramide UGT8 UGT8 (UDP-Galactosyltransferase) Ceramide->UGT8 GalCer 2-OH-C26:0 Galactosylceramide UGT8->GalCer CST CST (Cerebroside Sulfotransferase) GalCer->CST Sulfatide Sulfatide (Myelin Stability) CST->Sulfatide

          Figure 1: The metabolic trajectory of 2-Hydroxyhexacosanoic acid from free fatty acid to complex myelin sulfatides.

          Diagram 2: Experimental Workflow

          This flowchart details the critical "Hot-Load" conjugation steps required to prevent precipitation.

          Workflow Start Solid 2-OH-C26:0 Solvent Dissolve in CHCl3:MeOH (2:1) Start->Solvent Dry Dry to Film (N2 Gas) Solvent->Dry DMSO Add DMSO Heat to 85°C Dry->DMSO Complex Dropwise Addition (Vortexing) DMSO->Complex Hot Lipid BSA 10% BSA (PBS) Warm to 45°C BSA->Complex Warm Carrier Incubate Incubate 37°C 30 mins Complex->Incubate Filter 0.22µm Filter (Remove Aggregates) Incubate->Filter Treat Treat Cells (24-48 Hours) Filter->Treat Analyze LC-MS/MS Lipidomics Treat->Analyze

          Figure 2: Step-by-step protocol for solubilizing VLCFAs using the BSA-Conjugation method.

          Troubleshooting & Self-Validation

          • Issue: Solution turns cloudy upon adding lipid to BSA.

            • Cause: Lipid was too cold or added too fast.

            • Fix: Re-heat the lipid-DMSO to 85°C. Ensure BSA is at least 37-45°C. Add lipid slower.

          • Issue: High cell death in Vehicle Control.

            • Cause: DMSO concentration >1% or BSA toxicity.

            • Fix: Use "Fatty Acid-Free" BSA (Sigma A7030 or equivalent) specifically. Standard BSA contains undefined lipids that can be toxic or signaling-active.

          • Validation Check: Run a parallel well with C16:0-BSA (Palmitate) . If cells take up C16 but not C26, the issue is C26 solubility. If neither are taken up, the cells are metabolically quiescent or the BSA is defective.

          References

          • Hama, H., et al. (2010). "Fatty acid 2-Hydroxylase (FA2H) is responsible for the formation of 2-hydroxy galactolipids in the myelin sheath."[1][2] Journal of Biological Chemistry.

          • Alderson, N. L., et al. (2004). "Physiological function of fatty acid 2-hydroxylase in the epidermis and nervous system." Journal of Lipid Research.[3]

          • Cayman Chemical. (2023). "2-hydroxy Hexacosanoic Acid Product Insert & Solubility Data." Cayman Chemical.

          • Schmitz, G., & Ecker, J. (2008). "The opposing effects of n-3 and n-6 fatty acids." Progress in Lipid Research. (Reference for BSA-Fatty Acid conjugation methodology).

          • Lipid Maps Structure Database. (2023). "LMSD: 2-hydroxyhexacosanoic acid." Lipid Maps.

          Sources

          application of 2-Hydroxyhexacosanoic acid in lipidomics studies

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Precision Lipidomics of 2-Hydroxyhexacosanoic Acid

          Part 1: Executive Summary & Biological Context

          2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a specialized Very Long Chain Fatty Acid (VLCFA) modified by alpha-hydroxylation. Unlike common dietary fatty acids, it is rarely found in the free fatty acid (FFA) pool. Instead, it serves as a critical structural moiety in complex sphingolipids, specifically 2-hydroxy-ceramides and 2-hydroxy-galactosylceramides (cerebrosides) .

          Its presence is strictly regulated by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . Consequently, the quantification of 2-OH-C26:0—either as a total fatty acid hydrolysate or within intact lipids—provides a direct readout of FA2H activity and peroxisomal alpha-oxidation integrity.

          Key Applications
          • Neurodegenerative Disease Biomarker: FA2H mutations lead to Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) and Spastic Paraplegia 35 (SPG35). Reduced levels of 2-OH-C26:0 containing galactolipids in myelin are pathognomonic.

          • Dermatological Lipidomics: In the stratum corneum, 2-OH-C26:0 is a component of ultra-long-chain ceramides (e.g., Cer[EOS]) essential for the skin water barrier. Depletion correlates with Atopic Dermatitis and Psoriasis.

          • Peroxisomal Disorders: Differentiating defects in alpha-oxidation (Refsum disease) from specific hydroxylase deficiencies.

          Part 2: Biosynthetic Pathway & Mechanism

          The synthesis of 2-OH-C26:0 is a post-elongation modification. Standard C26:0 (Hexacosanoic acid) is first synthesized by ELOVL fatty acid elongases, then hydroxylated by FA2H in the endoplasmic reticulum before being incorporated into a sphingoid base.

          FA2H_Pathway Palmitate Palmitate (C16:0) C26_CoA Hexacosanoyl-CoA (C26:0-CoA) Palmitate->C26_CoA Elongation (ELOVL1/4) OH_C26_CoA 2-OH-Hexacosanoyl-CoA (2-OH-C26:0-CoA) C26_CoA->OH_C26_CoA Hydroxylation FA2H Enzyme: FA2H (Fatty Acid 2-Hydroxylase) FA2H->OH_C26_CoA Ceramide 2-OH-Ceramide (d18:1/26:0-OH) OH_C26_CoA->Ceramide N-Acylation CerS Ceramide Synthase (CERS2/3) CerS->Ceramide Sphingosine Sphingosine/Phytosphingosine Sphingosine->Ceramide Myelin Myelin Sheath Stability Ceramide->Myelin Galactosylation (UGT8) Skin Skin Barrier Function Ceramide->Skin Epidermal Processing

          Figure 1: Biosynthetic pathway of 2-Hydroxyhexacosanoic acid containing lipids. The rate-limiting step catalyzed by FA2H is the focal point for lipidomic analysis.

          Part 3: Analytical Challenges & Strategy

          Analyzing 2-OH-C26:0 presents three specific challenges:

          • Hydrophobicity: The C26 chain leads to extreme retention on C18 columns and poor solubility in aqueous mobile phases.

          • Isobaric Interference: It must be distinguished from 3-hydroxy isomers (beta-oxidation intermediates) and branched-chain isomers.

          • Low Ionization Efficiency: As a free fatty acid, it ionizes poorly in ESI. Derivatization is recommended for high-sensitivity quantification.

          Recommended Strategy:

          • For Total Pool: Acid Hydrolysis followed by 3-Nitrophenylhydrazine (3-NPH) derivatization (LC-MS/MS).

          • For Intact Lipids: Targeted MRM profiling of Ceramide species (e.g., Cer(d18:1/26:0(2OH))).

          Part 4: Detailed Experimental Protocols

          Protocol A: Quantification of Total 2-OH-C26:0 (High Sensitivity)

          Use this protocol to measure the total abundance of the fatty acid moiety, regardless of which lipid class it originated from.

          Reagents:

          • Internal Standard (ISTD): 2-Hydroxy-C24:0 (Tetracosanoic acid) or 2-OH-C16:0-d3. (Avoid C26 analogs to prevent cross-talk).

          • Derivatization Reagent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Methanol.

          • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in Methanol.

          Step-by-Step Workflow:

          • Sample Hydrolysis (Release of Fatty Acids):

            • Aliquot 50 µL of plasma or 10 mg of homogenized tissue into a glass tube.

            • Add 10 µL of ISTD (10 µM).

            • Add 500 µL of 1M HCl in Acetonitrile/Water (9:1).

            • Incubate at 90°C for 1 hour . (Critical: This cleaves the amide bond in ceramides).

            • Cool to room temperature. Add 1 mL Hexane, vortex for 1 min, and centrifuge (3000 x g, 5 min).

            • Collect the upper Hexane layer (containing free fatty acids) and evaporate to dryness under Nitrogen.

          • Derivatization (3-NPH Labeling):

            • Reconstitute dried residue in 200 µL of the 3-NPH solution.

            • Add 200 µL of the EDC/Pyridine catalyst solution.

            • Incubate at 40°C for 30 minutes .

            • Mechanism:[1][2] 3-NPH reacts with the carboxylic acid group to form a stable hydrazide, introducing a nitrogenous moiety that enhances negative mode ionization by ~50-100 fold.

          • LC-MS/MS Analysis:

            • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

            • Mobile Phase A: Water + 0.1% Formic Acid.

            • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

            • Gradient: Start at 50% B, ramp to 100% B over 10 min, hold for 5 min (to elute C26).

            • Detection: ESI Negative Mode (MRM).

          MRM Transitions (3-NPH Derivatives):

          Analyte Precursor (m/z) Product (m/z) Collision Energy (eV)
          2-OH-C26:0-3NPH 548.4 137.1 30

          | 2-OH-C24:0-3NPH (ISTD) | 520.4 | 137.1 | 30 |

          Note: The product ion 137.1 corresponds to the 3-NPH moiety cleavage, common to all fatty acids. Specificity comes from the Precursor mass and Retention Time.

          Protocol B: Intact 2-OH-Ceramide Profiling (Lipidomics)

          Use this protocol to identify the specific lipid species containing the acid.

          • Extraction (Modified Bligh & Dyer):

            • To 50 µL sample, add 750 µL Chloroform:Methanol (1:2). Vortex.

            • Add 250 µL Chloroform. Vortex.

            • Add 250 µL Water. Vortex.

            • Centrifuge.[3][4] Collect lower organic phase.[5] Dry under Nitrogen.[3]

            • Reconstitute in 100 µL Methanol:Chloroform (9:1).

          • LC-MS/MS Settings:

            • Mode: ESI Positive (Ceramides ionize well in + mode as [M+H]+ or [M+Na]+).

            • Target: Cer(d18:1/26:0(2OH)).

            • Formula: C44H87NO4.

            • Precursor: m/z 694.7 [M+H]+.

            • Product Ion: m/z 264.3 (Sphingosine backbone d18:1 - 2H2O).

            • Note: In Negative mode, you can monitor the fatty acid fragment (m/z 411.4 for 2-OH-C26:0) derived from the ceramide precursor (Acetate adduct).

          Part 5: Analytical Workflow Diagram

          Workflow cluster_0 Sample Preparation cluster_1 Path A: Total FA Quant (Sensitivity) cluster_2 Path B: Intact Lipidomics (Context) Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract Split Split Sample Extract->Split Hydrolysis Acid Hydrolysis (90°C, 1h) Split->Hydrolysis Total Pool Direct Direct Reconstitution Split->Direct Intact Lipids Deriv 3-NPH Derivatization (Target: Carboxyl Group) Hydrolysis->Deriv LCMS_A LC-MS/MS (Neg) MRM: 548.4 -> 137.1 Deriv->LCMS_A LCMS_B LC-MS/MS (Pos) Target: Cer(d18:1/26:0-OH) Direct->LCMS_B

          Figure 2: Dual-stream workflow allowing for both absolute quantification of the fatty acid moiety (Path A) and biological contextualization within ceramide species (Path B).

          Part 6: Data Interpretation & References

          Interpretation Guidelines:

          • Healthy Controls: 2-OH-C26:0 is naturally low abundance. In plasma, it exists primarily in the ceramide fraction.

          • Deficiency: A significant reduction (>50%) in Total 2-OH-C26:0 suggests FA2H enzyme dysfunction (SPG35/FAHN).

          • Elevation: Accumulation is rare but may occur in disorders of alpha-oxidation (e.g., Zellweger spectrum), though phytanic acid is the primary marker there.

          • Skin Barrier: In epidermal samples, a ratio of 2-OH-C26:0 / Non-OH-C26:0 < 0.1 indicates aberrant differentiation and barrier compromise.

          References:

          • Alderson, N. L., et al. (2004). "Fatty acid 2-hydroxylase produces 2-hydroxy fatty acids that are required for the formation of myelin galactolipids." Proceedings of the National Academy of Sciences, 101(35), 12877-12882. Link

          • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based chemical labeling for the quantification of fatty acids." Analytica Chimica Acta, 889, 85-94. Link

          • Mizutani, Y., et al. (2009). "LC-MS/MS analysis of 2-hydroxy fatty acids in biological samples." Journal of Chromatography B, 877(13), 1399-1404. Link

          • Uchida, Y., et al. (2009). "Epidermal sphingolipids: metabolism, function, and roles in skin disorders." FEBS Letters, 580(23), 5456-5466. Link

          • Edvardson, S., et al. (2008). "Mutations in the fatty acid 2-hydroxylase gene are associated with leukodystrophy with spastic paraparesis and dystonia." American Journal of Human Genetics, 83(5), 643-648. Link

          Sources

          Application Notes & Protocols: The Use of 2-Hydroxyhexacosanoic Acid in Artificial Membrane Studies

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: Charting Unexplored Territory in Membrane Biophysics

          2-Hydroxy fatty acids (hFAs) are critical components of a specific subset of mammalian sphingolipids, playing indispensable roles in the structural integrity and function of membranes in tissues such as the nervous system, skin, and kidneys.[1] The presence of a hydroxyl group at the C2 (alpha) position of the acyl chain introduces a unique chemical functionality that profoundly influences lipid packing, hydrogen-bonding networks, and interactions with membrane proteins.[2] While significant research has focused on shorter-chain hFAs like 2-hydroxyoleic acid and 2-hydroxypalmitic acid, the role of very-long-chain (VLC) hFAs remains a frontier in membrane biology.[3][4]

          2-Hydroxyhexacosanoic acid (2-HHA), a C26:0 hFA, is of particular interest. Its exceptional chain length suggests it could be a powerful modulator of membrane properties, inducing a high degree of order and stability. Artificial membrane systems—including liposomes, supported lipid bilayers (SLBs), and black lipid membranes (BLMs)—provide the ideal controlled environments to deconstruct and analyze the specific contributions of such unique lipids.

          This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the impact of 2-HHA on artificial membranes. Acknowledging the limited direct literature on this specific lipid, we will extrapolate from the known principles of membrane biophysics and the behavior of related molecules to provide robust, scientifically-grounded protocols and theoretical considerations. We will explain the causality behind each experimental choice, enabling researchers to not only execute these methods but also to adapt and innovate in their own studies.

          Section 1: Physicochemical Profile and Predicted Membrane Behavior

          The unique structure of 2-HHA—a very long saturated acyl chain combined with a polar C2-hydroxyl group—is predicted to impart distinct properties to a lipid bilayer.

          Causality of Predicted Behavior:

          • Acyl Chain Length (C26:0): The 26-carbon saturated chain is substantially longer than common phospholipids (e.g., C16 or C18). This length will lead to significant interdigitation or tilting within a bilayer composed of shorter lipids, dramatically increasing van der Waals forces. This results in a highly ordered (low fluidity) and thickened membrane with a significantly elevated main phase transition temperature (Tm).

          • C2-Hydroxyl Group: The α-hydroxyl group is located near the lipid headgroup region. This group is capable of forming lateral hydrogen bonds with adjacent lipids (e.g., other hFAs, sphingolipids) or with the ester/amide linkages of phospholipids. This H-bonding network further stabilizes the membrane, reducing the mobility of lipid headgroups and increasing packing density in the interfacial region.

          Table 1: Predicted Physicochemical Properties and Impact of 2-HHA in a Phospholipid Bilayer
          PropertyPredicted Value / State for Pure 2-HHAPredicted Effect on a POPC BilayerRationale
          Molecular Weight ~426.7 g/mol N/ACalculated
          Solubility Very low in water; soluble in organic co-solvents (e.g., Chloroform:Methanol)N/ABased on long acyl chain length.[5][6]
          Main Phase Transition (Tm) Very HighIncreases overall bilayer TmSaturated very-long-chain fatty acids significantly increase the energy required to transition from gel to liquid-crystalline phase.
          Membrane Fluidity N/A (Forms micelles or crystals)Substantially DecreasesThe C26:0 chain maximizes van der Waals interactions, severely restricting lipid motion.[2]
          Membrane Thickness N/AIncreasesThe extended C26 chain will increase the hydrophobic thickness of the bilayer.
          Interfacial H-Bonding N/AIncreasesThe C2-OH group acts as both a hydrogen bond donor and acceptor, stabilizing the headgroup region.[1]
          Permeability N/ADecreasesIncreased packing density and thickness create a more formidable barrier to the passive diffusion of small molecules.
          Diagram: Predicted Integration of 2-HHA into a Phospholipid Bilayer

          G cluster_0 Standard POPC Bilayer cluster_1 POPC Bilayer with 2-HHA POPC1 POPC Headgroup C16/C18 Tails POPC2 POPC Headgroup C16/C18 Tails POPC3 POPC Headgroup C16/C18 Tails POPC4 POPC Headgroup C16/C18 Tails HHA 2-HHA Head (OH) C26 Tail POPC5 POPC Headgroup C16/C18 Tails Increased_Order Increased Packing & van der Waals Forces Increased_Order->HHA:t H_Bond Potential for Lateral H-Bonding H_Bond->HHA:h

          Caption: Predicted orientation of 2-HHA within a POPC bilayer.

          Section 2: Core Experimental Protocols

          The primary challenge in working with 2-HHA is its anticipated low solubility and high melting point. The following protocols are designed to address these issues, providing a validated starting point for investigation.

          Protocol 1: Preparation of Liposomes Containing 2-HHA by Thin-Film Hydration

          This protocol describes the formation of Large Unilamellar Vesicles (LUVs) incorporating 2-HHA. The key to success is ensuring a homogenous mixture of lipids in the initial film and hydrating the film above the mixture's phase transition temperature.

          A. Materials & Equipment

          • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other primary phospholipid

          • 2-Hydroxyhexacosanoic acid (2-HHA)

          • Chloroform and Methanol (HPLC grade)

          • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

          • Rotary evaporator

          • Water bath or heating block

          • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

          • Glass round-bottom flasks

          B. Step-by-Step Methodology

          • Lipid Stock Preparation: Prepare individual stock solutions of POPC and 2-HHA in a chloroform:methanol (2:1 v/v) solvent mixture at a concentration of 10 mg/mL.

            • Causality: Using a co-solvent system is critical to fully dissolve the highly hydrophobic 2-HHA and ensure it can be mixed homogeneously with the primary phospholipid.[7]

          • Lipid Mixing: In a clean round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 95:5 POPC:2-HHA). A total lipid mass of 10-20 mg is typical for preparing a few milliliters of liposome solution.

          • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 35-40°C. Rotate the flask and apply a gentle vacuum to remove the organic solvent.

            • Causality: Slow, controlled removal of the solvent under rotation deposits a thin, uniform lipid film on the flask wall. A uniform film is essential for efficient hydration. Continue evaporation for at least 30 minutes after the film appears dry to remove all residual solvent.

          • High-Vacuum Drying: Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any trace amounts of organic solvent, which can destabilize the final liposomes.

          • Hydration: Add the desired volume of pre-warmed hydration buffer (e.g., heated to 60-70°C) to the flask. The final lipid concentration is typically between 5 and 20 mg/mL.

            • Causality: Hydrating well above the expected phase transition temperature of the lipid mixture provides the thermal energy needed for the lipid bilayers to become fluid, swell, and detach from the glass to form multilamellar vesicles (MLVs).

          • Vortexing/Agitation: Immediately seal the flask and vortex vigorously for 5-10 minutes, keeping the flask in the warm water bath intermittently. The solution should become a milky, opaque suspension of MLVs.

          • Sizing by Extrusion:

            • Assemble the mini-extruder with the desired pore-size membrane (e.g., 100 nm). Pre-heat the extruder block to the same temperature as the hydration buffer (60-70°C).

            • Draw the MLV suspension into one of the gas-tight syringes and place it in the extruder.

            • Force the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).

            • Causality: Extrusion applies mechanical force to break down large, heterogeneous MLVs into smaller, more uniform LUVs.[8] Performing this at an elevated temperature ensures the membrane remains fluid and does not clog the filter. The final pass determines the vesicle collection side, ensuring the most uniform population is collected.

          • Storage: Store the final liposome solution at 4°C. For long-term storage, it is best to keep them above their phase transition temperature if stability is an issue, but for most applications, refrigeration is standard. Use within 1-2 weeks.

          Protocol 2: Characterization of Membrane Rigidity using Fluorescence Anisotropy

          This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure the effect of 2-HHA on the rotational freedom of molecules within the hydrophobic core of the bilayer, providing a direct measure of membrane fluidity/rigidity.

          A. Materials & Equipment

          • Liposome solutions (Control and 2-HHA-containing) prepared in Protocol 1

          • DPH stock solution (e.g., 2 mM in tetrahydrofuran, THF)

          • Fluorometer with polarizing filters

          • Phosphate Buffered Saline (PBS), pH 7.4

          B. Step-by-Step Methodology

          • Probe Incorporation:

            • Dilute the liposome suspension to a final lipid concentration of 0.1-0.2 mM in PBS.

            • Add the DPH stock solution to the diluted liposomes while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.

            • Causality: DPH is highly fluorescent in hydrophobic environments but quenched in water. A high lipid-to-probe ratio ensures the probe partitions fully into the bilayer core and minimizes self-quenching.

          • Incubation: Incubate the mixture in the dark at room temperature for at least 1 hour to allow for complete partitioning of the DPH into the lipid bilayers.

          • Anisotropy Measurement:

            • Set the fluorometer to the excitation and emission wavelengths for DPH (typically λex ≈ 355 nm, λem ≈ 430 nm).

            • Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

            • Measure the same intensities for a blank sample (buffer only) to correct for background scatter.

          • Calculation:

            • First, calculate the grating correction factor (G-factor): G = I_HV / I_HH.

            • Calculate the steady-state fluorescence anisotropy (r) using the background-subtracted intensities:

              • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

            • Causality: Anisotropy (r) is a measure of the extent of polarization of the emitted light. In a fluid membrane, the DPH probe rotates freely, depolarizing the light and resulting in a low 'r' value. In a rigid, 2-HHA-containing membrane, the probe's rotation is restricted, the light remains more polarized, and the 'r' value is higher.

          C. Self-Validation and Expected Results

          • Trustworthiness: The protocol is self-validating by comparing the anisotropy value of the 2-HHA-containing liposomes to a control (e.g., pure POPC liposomes). A statistically significant increase in the 'r' value for the 2-HHA sample validates the hypothesis that it increases membrane rigidity.

          • Expected Data: Anisotropy values range from 0 (completely depolarized) to 0.4. A typical fluid POPC bilayer might have an 'r' value around 0.1-0.15, whereas the inclusion of 5 mol% 2-HHA is expected to increase this value significantly, perhaps to >0.25, indicating a highly ordered environment.

          Diagram: Experimental Workflow for Membrane Analysis

          G start Start: Define Lipid Composition (e.g., POPC vs. POPC/2-HHA) prep Protocol 1: Liposome Preparation Thin-Film Hydration -> Extrusion start->prep Formulate Vesicles char_size Characterization: DLS (Size & PDI) prep->char_size Validate physical form char_fluidity Protocol 2: Characterization: Fluidity (Fluorescence Anisotropy) prep->char_fluidity Measure biophysical properties analyze Data Analysis & Comparison char_size->analyze Input size data char_fluidity->analyze Input anisotropy data conclusion Conclusion: Quantify effect of 2-HHA on membrane physical properties analyze->conclusion Synthesize results

          Caption: Workflow for preparing and analyzing 2-HHA-containing liposomes.

          Section 3: Applications in Advanced Membrane Models

          Supported Lipid Bilayers (SLBs)

          SLBs are planar membranes formed on a solid substrate, ideal for surface-sensitive analytical techniques like Quartz Crystal Microbalance (QCM-D) and Atomic Force Microscopy (AFM).

          • Application: Incorporating 2-HHA into SLBs would allow for the direct visualization of phase separation and the formation of highly ordered, gel-like domains. This is crucial for studying how such domains might serve as platforms for protein recruitment or influence cell adhesion.

          • Methodological Consideration: The high rigidity imparted by 2-HHA can make SLB formation via vesicle fusion challenging.[9] It is advisable to start with a low concentration of 2-HHA (<5 mol%) and potentially include fusogenic lipids or divalent cations (e.g., Ca²⁺) to promote vesicle rupture and spreading on the substrate (e.g., silica or mica).[9]

          Black Lipid Membranes (BLMs)

          BLMs are freestanding bilayers formed across a small aperture, which allows for precise electrical measurements, such as single-channel recordings of ion channels.[10][11]

          • Application: A key application would be to study how the extreme rigidity and thickness of a 2-HHA-containing membrane affects the function of transmembrane proteins. For example, one could investigate changes in the open probability, conductance, or gating kinetics of an ion channel when reconstituted into such a membrane. This mimics cellular conditions where proteins are modulated by their local lipid environment.

          • Methodological Consideration: Forming a stable BLM with 2-HHA requires careful solvent selection (e.g., n-decane) and lipid concentration. The "painting" method is often more successful for rigid membranes.[11] The stability of the BLM would be expected to be very high, but its high viscosity might hinder the diffusion and incorporation of proteins.

          Conclusion and Future Directions

          2-Hydroxyhexacosanoic acid represents a powerful but challenging tool for membrane biophysicists. Its predicted ability to induce a state of high order and low permeability makes it an excellent candidate for modeling specialized biological membranes, such as those found in the myelin sheath or the stratum corneum of the skin. The protocols and considerations outlined in this guide provide a robust starting point for exploring its fundamental effects on membrane structure and function.

          Future research should focus on its interactions with cholesterol, its role in modulating the function of specific membrane proteins, and its potential use in creating ultra-stable liposomes for advanced drug delivery systems. By systematically applying these artificial membrane methodologies, the scientific community can illuminate the unique and vital role of very-long-chain hydroxylated fatty acids in biology.

          References

          • Martín, M. L., et al. (2009). Effects of 2-hydroxyoleic acid on the structural properties of biological and model plasma membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link][3][12]

          • PubChem. (n.d.). 2-Hydroxyhexadecanoic acid. National Center for Biotechnology Information. Available at: [Link][4]

          • Nagano, M., et al. (2016). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. eLife. (Note: While the direct link is to a ResearchGate request, the citation points to the existence of studies on the ordering effects of 2-hydroxy fatty acids).[2]

          • Hishida, R., et al. (2012). Engineering Lipid Bilayer Membranes for Protein Studies. MDPI. Available at: [Link][9]

          • Montal, M., & Mueller, P. (1972). Formation of bimolecular membranes from lipid monolayers and a study of their electrical properties. Proceedings of the National Academy of Sciences. Available at: [Link][10]

          • Gortzi, O., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. National Center for Biotechnology Information. Available at: [Link][7]

          • Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. National Center for Biotechnology Information. Available at: [Link][1]

          • Dawaliby, R., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. ResearchGate. Available at: [Link][8]

          • FooDB. (2010). Showing Compound (R)-2-Hydroxyhexadecanoic acid (FDB003058). FooDB. Available at: [Link][5]

          • Wikipedia. (n.d.). Model lipid bilayer. Wikipedia. Available at: [Link][11]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Overcoming Solubility Limits of 2-Hydroxyhexacosanoic Acid (2-OH-C26:0)

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Molecule Profile[1]

          The Challenge: 2-Hydroxyhexacosanoic acid (2-OH-C26:0) presents a dual solubility challenge. As a Very Long Chain Fatty Acid (VLCFA), its 26-carbon tail renders it extremely hydrophobic (lipophilic). However, the

          
          -hydroxyl group facilitates strong intermolecular hydrogen bonding, creating a crystal lattice that is resistant to dissociation even in organic solvents.
          

          Standard Protocol Failure: Directly adding a DMSO stock of 2-OH-C26:0 to cell culture media almost invariably results in immediate, often microscopic, precipitation. This leads to "false negative" biological data because the cells are exposed to inert crystals rather than bioavailable lipid.

          The Solution: To introduce this molecule into an aqueous in vitro system, you must use a carrier-mediated delivery system . We recommend the Dry-Film BSA Complexation Method over the solvent-spike method for this specific chain length.

          Technical Troubleshooting & FAQs

          Section A: Solvent Selection & Stock Preparation

          Q1: I tried dissolving 2-OH-C26:0 in DMSO at 10 mM, but it stays cloudy. What is wrong? A: The chain length (C26) dominates the solubility profile. While DMSO is a polar aprotic solvent, it struggles to solvate aliphatic chains longer than C20 at high concentrations.

          • Corrective Action: Switch to Chloroform:Methanol (2:1 v/v) for your primary stock solution. This mixture disrupts both the hydrophobic interactions (via Chloroform) and the hydrogen bonding of the hydroxyl group (via Methanol).

          • Storage: Store this stock in glass vials with Teflon-lined caps at -20°C. Avoid plastic, as VLCFAs can leach plasticizers or stick to the walls.

          Q2: Can I use Ethanol instead of Chloroform? A: Only if you heat it significantly (

          
          ), and even then, stability is poor. Upon cooling, C26 fatty acids tend to crash out of ethanol rapidly. For reproducible stock preparation, Chloroform/Methanol is the gold standard.
          
          Section B: Cellular Delivery (The "Vehicle")

          Q3: Why can't I just add the Chloroform stock to my media? A: Chloroform is cytotoxic and immiscible with water. You must remove the solvent and transfer the lipid to a physiological carrier.

          • Recommendation: Use Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) . Standard BSA contains endogenous lipids that will compete with your specific fatty acid.[1]

          • Alternative: Methyl-

            
            -Cyclodextrin (M
            
            
            
            CD) can be used, but it extracts cholesterol from cell membranes, potentially confounding toxicity data. BSA is more physiological.

          Q4: I added the lipid to the BSA solution, but it's still turbid. Is this usable? A: No. Turbidity indicates the formation of lipid aggregates or micelles rather than monomeric protein-lipid complexes.

          • The Fix: You likely used the "Solvent Spike" method (adding liquid solvent to aqueous BSA). For C26, you must use the Dry Film Method (described below) involving heat and sonication to force the lipid into the BSA hydrophobic pocket.

          Master Protocol: The Dry-Film BSA Complexation

          Recommended for all VLCFAs >C22.

          Objective: Create a 400

          
          M 2-OH-C26:0 / 100 
          
          
          
          M BSA stock (4:1 ratio).
          Reagents
          • Lipid: 2-Hydroxyhexacosanoic acid (dissolved in 2:1 CHCl

            
            :MeOH).
            
          • Carrier: Fatty Acid-Free BSA (e.g., Sigma A8806 or equivalent).

          • Buffer: 150 mM NaCl or PBS (pH 7.4). Do not use water alone; BSA requires ions for stability.

          Step-by-Step Workflow
          • Prepare the Vessel:

            • Calculate the required amount of lipid. Transfer the Chloroform/MeOH stock into a glass tube (conical bottom preferred).

          • Create the Dry Film:

            • Evaporate the solvent under a stream of Nitrogen gas (or Argon).

            • Critical: Rotate the tube while drying to coat the walls thinly.

            • Vacuum desiccate for 30 minutes to remove trace solvents.

          • Prepare the Carrier:

            • Dissolve FAF-BSA in 150 mM NaCl to a concentration of 100

              
              M (approx. 6.6 mg/mL).
              
            • Filter sterilize (0.22

              
              m).[1][2]
              
            • Pre-warm the BSA solution to 45°C .

          • Complexation (The "Peeling" Step):

            • Add the warm BSA solution to the tube containing the dried lipid film.

            • Sonicate: Use a bath sonicator pre-heated to 45°C. Sonicate for 10–15 minutes.

            • Vortex: Vortex vigorously every 5 minutes.

            • Visual Check: The solution should become optically clear. If cloudy, continue sonicating/heating.

          • Final Conjugation:

            • Incubate the tube in a water bath at 37°C for 1 hour to allow thermodynamic equilibration of the lipid into the BSA binding pockets.

          • Usage:

            • Dilute this complex 1:10 or 1:20 into cell culture media for treatment.

          Visualized Workflows

          Diagram 1: Solubilization Decision Tree

          Caption: Logical flow for selecting the correct solvent and carrier system based on experimental needs.

          SolubilityStrategy Start Start: 2-OH-C26:0 Solid SolventSelect Primary Solubilization Start->SolventSelect Chloroform Chloroform:Methanol (2:1) (Recommended) SolventSelect->Chloroform Standard DMSO DMSO (Not recommended for >C22) SolventSelect->DMSO Avoid if possible AppType Application Type Chloroform->AppType CellCulture Live Cell Culture AppType->CellCulture Biophysics Liposomes / Biophysics AppType->Biophysics Delivery Delivery System CellCulture->Delivery Validation Validation: Optical Clarity Biophysics->Validation Direct Incorporation BSA Fatty Acid-Free BSA (Dry Film Method) Delivery->BSA Physiological Cyclodextrin Methyl-beta-Cyclodextrin (High Ratio 15:1) Delivery->Cyclodextrin Fast Uptake BSA->Validation Cyclodextrin->Validation

          Diagram 2: The "Dry Film" Complexation Process

          Caption: Step-by-step mechanism of the Dry Film method to ensure monomeric lipid delivery.

          DryFilmMethod Step1 1. Dissolve Lipid (CHCl3:MeOH) Step2 2. Evaporate Solvent (N2 Stream + Rotation) Step1->Step2 Step3 3. Form Thin Film (Vacuum Desiccate) Step2->Step3 Step4 4. Add Warm BSA (45°C, FAF-BSA) Step3->Step4 Step5 5. Sonicate & Vortex (Peel lipid off glass) Step4->Step5 Step6 6. Clear Solution (Ready for Media) Step5->Step6

          Quantitative Data & Reference Tables

          Table 1: Solubility & Carrier Specifications
          ParameterValue / RecommendationNotes
          Melting Point ~88–95°CHigh melting point requires heat during complexation.
          Primary Solvent Chloroform:Methanol (2:[3]1)Max solubility ~10 mg/mL.
          DMSO Solubility < 1 mg/mL (Unreliable)Prone to crystal formation upon aqueous dilution.
          BSA Type Fatty Acid-Free (FAF)Essential to prevent competition. Fraction V.
          Lipid:BSA Ratio 2:1 to 4:1 (Molar)Higher ratios (e.g., 6:1) may precipitate.[3][4]
          Sonication Temp 45°C - 50°CMust be below BSA denaturation temp (60°C) but high enough to mobilize lipid.
          Table 2: Molar Ratio Calculation Guide

          Example for 10 mL of Stock Complex

          Desired Lipid Conc.Required BSA Conc. (4:1 Ratio)Mass of 2-OH-C26:0 (MW ~412.7)Mass of BSA (MW ~66,400)
          200
          
          
          M
          50
          
          
          M
          0.83 mg33.2 mg
          400
          
          
          M
          100
          
          
          M
          1.65 mg66.4 mg
          1000
          
          
          M
          250
          
          
          M
          4.13 mg166.0 mg

          References

          • Protocol for BSA Complexation

            • Title: Preparation of fatty acid-BSA complexes for experiments.[1][5][6]

            • Source: BenchChem Technical Guides.[1][7]

          • VLCFA Solubility & Cyclodextrins

            • Title: Fast Diffusion of Very Long Chain Saturated Fatty Acids across a Bilayer Membrane and Their Rapid Extraction by Cyclodextrins.
            • Source: Journal of Biological Chemistry (PMC).
            • URL:[Link]

          • Solvent Effects on Fatty Acids

            • Title: Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity.[6]

            • Source: International Journal of Molecular Sciences (via NIH).
            • URL:[Link]

          • Chemical Properties (2-OH-C16 analog for reference)

            • Title: 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836.[8]

            • Source: PubChem.[8]

            • URL:[Link]

          • Avanti Polar Lipids Technical Support

            • Title: Handling and Storage of Lipids.
            • Source: Avanti Polar Lipids.
            • URL:[Link]

          Sources

          reducing sample loss during 2-Hydroxyhexacosanoic acid extraction

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for optimizing the extraction of 2-Hydroxyhexacosanoic acid (2-HHA). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to minimize sample loss and troubleshoot common issues encountered during the extraction of this unique long-chain hydroxy fatty acid.

          Troubleshooting Guide

          This section addresses specific, common problems encountered during 2-HHA extraction. Each answer provides a diagnostic approach and corrective actions based on the physicochemical properties of the molecule.

          Q1: Why is my recovery of 2-Hydroxyhexacosanoic acid unexpectedly low?

          A1: Low recovery is a multifaceted issue often stemming from a mismatch between the extraction protocol and the specific properties of 2-HHA. This molecule possesses a dual nature: a long, nonpolar 26-carbon tail and a polar head containing both a carboxyl and a hydroxyl group. This amphiphilic character can lead to poor partitioning if conditions are not optimal.

          Causality & Diagnosis:

          • Improper pH of the Aqueous Phase: The single most critical factor for extracting a carboxylic acid into an organic solvent is suppressing the ionization of its carboxyl group. In its ionized (deprotonated) carboxylate form (-COO⁻), 2-HHA is significantly more polar and will remain in the aqueous phase. To drive it into the organic phase, you must protonate it to its neutral form (-COOH). For acidic analytes, the pH of the aqueous sample should be adjusted to at least two pH units below the analyte's pKa.[1]

          • Suboptimal Solvent Choice: The solvent must effectively solvate the long C26 alkyl chain while also accommodating the polar head. A solvent that is too nonpolar (e.g., hexane) may not efficiently extract the molecule due to the polar groups, while a solvent that is too polar might have high miscibility with the aqueous phase.

          • Insufficient Phase Partitioning: A single liquid-liquid extraction (LLE) step is often insufficient for quantitative recovery. The analyte distributes between the two phases according to its partition coefficient. Multiple sequential extractions are required to move the majority of the analyte into the organic phase.

          • Emulsion Formation: The amphiphilic nature of 2-HHA, along with other matrix components like phospholipids or proteins, can act as a surfactant, leading to the formation of a stable emulsion between the aqueous and organic layers.[2] This traps the analyte in the emulsion layer, making a clean separation impossible and leading to significant sample loss.[2]

          • Adsorption to Surfaces: The long alkyl chain can cause the molecule to adsorb to non-silanized glass surfaces or polypropylene tubes, especially at low concentrations.

          Corrective Actions:

          • Verify and Adjust pH: Before extraction, acidify your aqueous sample to pH 2-3 using a non-interfering acid like HCl or formic acid. This ensures the carboxyl group is fully protonated.

          • Optimize Your Solvent System: Consider solvents of intermediate polarity. Methyl tert-butyl ether (MTBE) is an excellent choice as it is less prone to emulsion formation and has lower water miscibility than diethyl ether. A mixture of a nonpolar and a slightly more polar solvent (e.g., hexane:ethyl acetate 9:1 v/v) can also be effective.

          • Perform Multiple Extractions: Instead of one large-volume extraction, perform three to four sequential extractions with smaller volumes of organic solvent. Combine the organic fractions for downstream processing.

          • Address Emulsions: See Q2 for a detailed guide on breaking emulsions.

          • Use Silanized Glassware: To prevent adsorption, use silanized glass vials and separatory funnels, particularly when working with trace amounts of 2-HHA.

          Q2: A persistent emulsion has formed during my liquid-liquid extraction. How can I break it and prevent it in the future?

          A2: Emulsion formation is one of the most frequent causes of sample loss in lipid extractions.[2][3] It occurs when surfactant-like molecules stabilize the interface between two immiscible liquids, preventing them from separating.

          Causality & Diagnosis:

          Emulsions are often caused by overly vigorous shaking, which increases the surface area between the two phases, or by the presence of endogenous surfactants (phospholipids, proteins, etc.) in the sample matrix.[2][4]

          Immediate Corrective Actions (How to Break an Emulsion):

          • "Salting Out": Add a small amount of saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which in turn decreases the solubility of the organic solvent in the aqueous layer and disrupts the hydrophilic-lipophilic balance of the emulsion-stabilizing agents, forcing a separation.[2]

          • Centrifugation: Transfer the emulsion to a centrifuge tube (ensure it is compatible with your solvent) and spin at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. The applied force will help coalesce the dispersed droplets and break the emulsion.

          • Solvent Modification: Adding a small amount of a different solvent can alter the polarity and break the emulsion. For example, if you are using diethyl ether, adding a small volume of chloroform or dichloromethane can help.[5]

          • Filtration: Passing the emulsion through a glass wool plug or a filter aid like Celite in a pipette can sometimes physically disrupt the emulsion layer.

          Preventative Measures:

          • Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, use gentle, repeated inversions (10-15 times) to mix the phases. This minimizes the energy input that creates emulsions while still allowing for sufficient interfacial contact for extraction.[2]

          • Solvent Choice: As mentioned, MTBE is generally less prone to forming emulsions than diethyl ether.

          • Matrix Cleanup: If your sample is from a complex biological matrix, consider an initial protein precipitation step (e.g., with cold acetone or acetonitrile) or a solid-phase extraction (SPE) cleanup prior to LLE.

          Frequently Asked Questions (FAQs)

          Q3: What are the key chemical properties of 2-Hydroxyhexacosanoic acid that I should consider for extraction?

          A3: Understanding the physicochemical properties of 2-HHA is fundamental to designing a successful extraction strategy.

          PropertyValue / DescriptionImplication for Extraction
          Molecular Formula C₂₆H₅₂O₃The long 26-carbon chain makes the molecule highly lipophilic (fat-soluble).
          Molecular Weight 428.7 g/mol A relatively heavy lipid molecule.
          Physical Form Solid, powder/crystalMust be fully dissolved in a suitable solvent before any liquid-based extraction.
          Solubility Very low in water.[6] Soluble in organic solvents like methanol, ethanol, DMSO, and DMF.[7][8]The molecule will strongly partition away from aqueous solutions into an appropriate organic solvent, provided its polar functional groups are managed correctly.
          Predicted pKa ~3.9 - 4.9The carboxylic acid group will be deprotonated (negatively charged) at neutral pH. Acidification of the sample to pH < 3 is essential to neutralize this charge and allow for extraction into a nonpolar organic solvent.
          Predicted LogP ~6.2[6][7]This high value indicates a strong preference for a nonpolar environment over a polar one when the molecule is in its neutral form.
          Q4: Which is better for 2-HHA extraction: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

          A4: Both LLE and SPE are powerful techniques, and the best choice depends on your sample matrix, desired purity, and throughput needs.

          • Liquid-Liquid Extraction (LLE): This is a classic, robust method ideal for bulk extractions or when dealing with simpler matrices. It is highly effective when optimized (correct pH and solvent) but can be labor-intensive, consume larger volumes of solvent, and is prone to emulsion formation.[2]

          • Solid-Phase Extraction (SPE): SPE offers higher selectivity and can combine extraction and sample cleanup into a single process.[9] It is excellent for complex matrices (e.g., plasma, tissue homogenates), requires less solvent, is less prone to emulsions, and is easily automated for high-throughput applications.[10] For 2-HHA, a reversed-phase (e.g., C18) or a mixed-mode (e.g., reversed-phase with anion exchange) sorbent would be appropriate.

          Recommendation:

          • For relatively clean samples or initial discovery work, an optimized LLE is often sufficient.

          • For complex biological matrices, quantitative analysis (bioanalysis), or high-throughput needs, SPE is the superior method.

          Protocols & Workflows

          Optimized LLE Protocol for 2-HHA

          This protocol is designed to maximize recovery by controlling pH and using an appropriate solvent.

          • Sample Preparation:

            • Ensure your 2-HHA sample is fully dissolved. If starting from a solid, dissolve in a small amount of a water-miscible organic solvent like methanol or ethanol.

            • Dilute the sample into an appropriate volume of deionized water.

          • pH Adjustment:

            • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

            • Adjust the pH of the aqueous sample to 2.5 . This ensures the carboxyl group of 2-HHA is fully protonated.

          • Extraction:

            • Transfer the acidified sample to a silanized glass separatory funnel.

            • Add a volume of MTBE (methyl tert-butyl ether) equal to the aqueous sample volume.

            • Stopper the funnel and gently invert it 15-20 times, venting frequently to release pressure. Do not shake vigorously.

            • Place the funnel in a ring stand and allow the layers to fully separate.

            • Carefully drain the lower aqueous layer and set it aside.

            • Drain the upper organic layer (containing your analyte) into a clean collection flask.

          • Repeat Extraction:

            • Return the aqueous layer to the separatory funnel.

            • Repeat the extraction (step 3) two more times with fresh portions of MTBE.

            • Combine all three organic fractions into the collection flask.

          • Drying and Concentration:

            • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extract to remove any residual water.

            • Gently swirl and let it sit for 5-10 minutes.

            • Decant or filter the dried organic solvent into a new, pre-weighed round-bottom flask.

            • Remove the solvent using a rotary evaporator under reduced pressure. Avoid excessive heat to prevent potential degradation.

            • The remaining residue is your extracted 2-HHA.

          Visual Workflow: LLE for 2-HHA

          LLE_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Isolation start Start with Aqueous Sample dissolve Ensure 2-HHA is Dissolved start->dissolve acidify Acidify to pH 2.5 (Critical Step) dissolve->acidify transfer Transfer to Separatory Funnel acidify->transfer add_solvent Add MTBE transfer->add_solvent mix Gently Invert 15-20x add_solvent->mix separate Allow Phases to Separate mix->separate collect_org Collect Organic Phase separate->collect_org combine Combine All Organic Phases collect_org->combine Repeat 2x dry Dry with Na2SO4 combine->dry evaporate Evaporate Solvent dry->evaporate product Isolated 2-HHA evaporate->product

          Caption: Liquid-Liquid Extraction (LLE) workflow for 2-HHA.

          Visual Guide: Troubleshooting Low Recovery

          Troubleshooting_Tree start Low Recovery of 2-HHA? emulsion Was an emulsion formed? start->emulsion Check First ph_check Was sample pH adjusted to < 3 before extraction? emulsion->ph_check No emulsion_yes Analyte trapped in emulsion. See Q2 to break/prevent. emulsion->emulsion_yes Yes ph_no Analyte is ionized and remains in aqueous phase. ph_check->ph_no No solvent_check Was an appropriate solvent (e.g., MTBE, Ethyl Acetate) used? ph_check->solvent_check Yes ph_no_sol Solution: Re-extract after acidifying aqueous phase to pH 2.5. ph_no->ph_no_sol solvent_no Poor partitioning. Hexane may be too nonpolar. solvent_check->solvent_no No repeat_check Were at least 3 sequential extractions performed? solvent_check->repeat_check Yes solvent_no_sol Solution: Re-extract with a solvent of intermediate polarity. solvent_no->solvent_no_sol repeat_no Incomplete transfer of analyte to organic phase. repeat_check->repeat_no No repeat_no_sol Solution: Perform additional extractions on aqueous phase. repeat_no->repeat_no_sol

          Caption: Decision tree for diagnosing low 2-HHA recovery.

          References

          • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92836, 2-Hydroxyhexadecanoic acid. [Link]

          • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11671, 2-Hydroxyisobutyric acid. [Link]

          • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemical Profile of 2-Hydroxyhexadecanoic Acid: Properties and Applications. [Link]

          • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99824, 2-Hydroxyhexanoic acid. [Link]

          • NIST (2021). 2-Hydroxyhexadecanoic acid. In NIST Chemistry WebBook, SRD 69. [Link]

          • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20201, 2-Hydroxyethyl hexadecanoate. [Link]

          • Nazir, N., et al. (2023). Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil. Food Science & Nutrition, 11(5), 2627-2637. [Link]

          • Evaluation of Extraction Methods for Recovery of Fatty Acids from Marine Products. (2010). CORE. [Link]

          • The Good Scents Company. 2-hydroxyhexadecanoic acid. [Link]

          • Dos Santos, A. M., et al. (2023). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods, 12(23), 4293. [Link]

          • Malakootian, M., et al. (2014). Evaluation of factors affecting on lipid extraction for recovery of fatty acids from Nannochloropsis oculata micro-algae to biodiesel production. Environmental Health Engineering and Management Journal, 1(1), 19-24. [Link]

          • Soomro, F., et al. (2020). Extraction of Fat and Fatty Acid Composition from Slaughterhouse Waste by Evaluating Conventional Analytical Methods. Food and Nutrition Sciences, 11, 100-111. [Link]

          • Bell, D. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 30(12), 24-28. [Link]

          • Effect of pH on fatty acid production and hydrolysis conversion by using immobilized Candida rugosa lipase. (2018). ResearchGate. [Link]

          • E-Ras F., et al. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 14(10), 103358. [Link]

          • Google Patents. (2007).
          • Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(6), 226. [Link]

          • Regueiro, L., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Molecules, 28(2), 705. [Link]

          • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

          • Atasoy, M., et al. (2023). The Effect of pH on the Production and Composition of Short- and Medium-Chain Fatty Acids from Food Waste in a Leachate Bed Reactor at Room Temperature. Fermentation, 9(6), 519. [Link]

          • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? [Link]

          • Batsika, C. S., et al. (2022). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules, 27(2), 522. [Link]

          • ResearchGate. (2015). 166 questions with answers in LIPID EXTRACTION | Science topic. [Link]

          • Horvat, M., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Molecules, 26(14), 4118. [Link]

          • Gika, H. G., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(15), 3326. [Link]

          • McClements, D.J. ANALYSIS OF LIPIDS. [Link]

          • Palacio, E., et al. (2021). Determination of long-chain fatty acids in anaerobic digester supernatant and olive mill wastewater exploiting an in-syringe dispersive liquid-liquid microextraction and derivatization-free GC-MS method. Analytical and Bioanalytical Chemistry, 413(12), 3295-3305. [Link]

          • Eing, C., et al. (2022). Post-incubation pH Impacts the Lipid Extraction Assisted by Pulsed Electric Fields from Wet Biomass of Auxenochlorella protothecoides. ACS Sustainable Chemistry & Engineering, 10(35), 11623–11631. [Link]

          • Biolin Scientific. (2024). How emulsions form and break? [Link]

          • de Bólos, C., & de O. G. (1976). Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius. Journal of Bacteriology, 128(2), 616-621. [Link]

          • ResearchGate. (2023). Optimization of solid-liquid extraction: Solvent effects on the fatty acid composition and physicochemical properties of Argemone mexicana seed oil and valorization of seed residue. [Link]

          • Furse, S., et al. (2015). Isolation of lipids from biological samples. Journal of Lipids, 2015, 1-10. [Link]

          • Anwar, F., et al. (2019). Influence of extraction methods on fatty acid composition, total phenolic content and antioxidant capacity of Citrus seed oils from. Journal of Pharmacy & Pharmacognosy Research, 7(5), 341-351. [Link]

          • Kula, M. R., et al. (1987). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering, 29(9), 1146-1148. [Link]

          • Galloway, A. W. E., et al. (2019). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 76(4), 887-902. [Link]

          • CM Studio. (2024). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. [Link]

          • Bell, D. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

          Sources

          Technical Support Guide: Troubleshooting Peak Tailing of 2-Hydroxyhexacosanoic Acid in GC

          Author: BenchChem Technical Support Team. Date: February 2026

          Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Subject: Advanced Troubleshooting for 2-Hydroxy Very Long Chain Fatty Acids (2-OH-VLCFAs)

          Introduction: The Anatomy of the Problem

          2-Hydroxyhexacosanoic acid (2-OH-C26:0) presents a "perfect storm" for Gas Chromatography (GC) analysis. It combines the low volatility of a Very Long Chain Fatty Acid (VLCFA) with the high polarity of an alpha-hydroxyl group.

          The Core Challenge: Standard Fatty Acid Methyl Ester (FAME) derivatization masks the carboxylic acid but leaves the C2-hydroxyl group exposed. This free hydroxyl group interacts aggressively with active silanol sites (

          
          ) in the inlet liner and column stationary phase via hydrogen bonding. The result is characteristic "activity tailing"—a kinetic lag that destroys peak symmetry and quantitation accuracy.
          

          This guide provides a self-validating troubleshooting workflow to isolate and eliminate the source of tailing.

          Diagnostic Workflow

          Before disassembling your instrument, use this logic flow to identify the root cause. Distinguish between Chemical Tailing (analyte-specific) and Physical Tailing (system-wide).

          DiagnosticWorkflow Start START: Observe Tailing on 2-OH-C26:0 CheckStandard Step 1: Inject Hydrocarbon Test Mix (e.g., C20-C40 Alkanes) Start->CheckStandard Decision1 Do Alkanes Tail? CheckStandard->Decision1 PhysicalIssue PHYSICAL ISSUE (Flow Path) Decision1->PhysicalIssue Yes (All peaks tail) ChemicalIssue CHEMICAL ISSUE (Activity/Derivatization) Decision1->ChemicalIssue No (Only 2-OH tailing) ActionPhysical 1. Check Column Cuts (Ceramic Wafer) 2. Check Ferrule Dead Volume 3. Inspect Liner for Particulates PhysicalIssue->ActionPhysical ActionChemical Step 2: Evaluate Derivatization ChemicalIssue->ActionChemical Decision2 Is the -OH group protected? ActionChemical->Decision2 FixDeriv PROTOCOL ERROR Switch to FAME-TMS Dual Derivatization Decision2->FixDeriv No (Only Methylated) CheckActiveSites SYSTEM ACTIVITY Replace Liner/Seal with Ultra-Inert Decision2->CheckActiveSites Yes (Silylated)

          Figure 1: Diagnostic logic tree for isolating peak tailing sources. Blue nodes indicate start points, yellow diamonds are decision gates, and red nodes represent identified root causes.

          Issue 1: The Chemistry (Derivatization)

          The Symptom: You are using standard BF3-Methanol or H2SO4-Methanol derivatization. The peak for C26:0 (Hexacosanoic acid) looks fine, but 2-OH-C26:0 tails severely.

          The Cause: Methylation only caps the carboxylic acid. The alpha-hydroxyl group remains free to hydrogen bond with the column phase. To achieve a Gaussian peak, you must perform a dual derivatization to cap both polar functionalities.

          Validated Protocol: FAME-TMS Derivatization

          Objective: Convert 2-OH-C26:0 to Methyl 2-((trimethylsilyl)oxy)hexacosanoate.

          StepActionScientific Rationale
          1. Methylation React sample with 14% BF3-MeOH (100°C, 60 min). Extract into hexane. Evaporate to dryness under N2.Converts carboxylic acid to methyl ester (FAME).[1] Critical: Sample must be completely dry before Step 2.
          2. Silylation Add 50 µL BSTFA + 1% TMCS . Incubate at 70°C for 30 min.Silylates the sterically hindered 2-OH group. TMCS acts as a catalyst to drive the reaction to completion [1].
          3. Injection Inject directly or dilute in anhydrous solvent (e.g., dry Toluene).Do not use protic solvents (Methanol/Ethanol) as they will hydrolyze the TMS ether, reverting the analyte to the tailing form.

          Self-Validation Check: Monitor the mass spectrum. The molecular ion (

          
          ) should increase by 72 amu (mass of the TMS group minus H). If you see the mass of the native methyl ester, silylation failed (likely due to moisture).
          

          Issue 2: Inlet & Flow Path Activity

          The Symptom: Derivatization is perfect (confirmed by MS), but tailing persists. The tailing factor (

          
          ) increases with the number of injections.
          

          The Cause: Accumulation of non-volatile matrix components creates active sites in the liner or gold seal. 2-OH-VLCFAs are "canary" compounds; they are the first to tail when the system gets dirty.

          Troubleshooting Guide: Inlet Deactivation

          Q: Does the liner type really matter for this specific analyte? A: Yes. Standard deactivated wool liners often fail for hydroxy-VLCFAs. The wool surface area is too high and prone to stripping silyl groups.

          Recommended Configuration:

          • Liner: Ultra-Inert Splitless Single Taper with Quartz Wool (placed near the bottom).

            • Why: The taper directs flow onto the column, minimizing contact with the hot gold seal. Quartz wool is less active than glass wool.

          • Gold Seal: Ultra-Inert (UI) Gold Seal.

            • Why: Standard stainless steel seals can adsorb polar compounds at trace levels.

          • Solvent Venting: If using Splitless injection, ensure the Purge Valve opens at 0.75 – 1.0 min.

            • Why: Late purging allows solvent backflash to contaminate the septum and lines, creating cold spots that cause tailing.

          Issue 3: Column & Method Optimization

          The Symptom: Broad, tailing peaks despite clean inlet and proper derivatization. Retention times are drifting.[2]

          The Cause: Column polarity mismatch or thermal profile issues.[3]

          Column Selection Matrix

          For 2-OH-VLCFAs, "like dissolves like" applies to the derivatized molecule (non-polar FAME-TMS).

          Column PhaseSuitabilityNotes
          100% Dimethylpolysiloxane (e.g., DB-1ms) Excellent Best for high-boiling VLCFAs. High thermal stability (up to 360°C) reduces bleed at the temperatures required to elute C26.
          5% Phenyl-arylene (e.g., DB-5ms) Good Standard choice. Good resolution, but slightly more retention than DB-1, requiring higher elution temps.
          Polyethylene Glycol (WAX) Poor Avoid. Max temp (~250°C) is too low for C26 elution. Phase is too active for silylated compounds.
          Thermal Gradient Optimization

          VLCFAs elute at high temperatures. If the oven ramp is too slow at the end, the peak broadens (band widening).

          • Initial: 100°C (Hold 1 min)

          • Ramp: 20°C/min to 320°C

          • Final: Hold 5-10 min at 320°C.

            • Tip: Use a "Pressure Pulse" injection (e.g., 20 psi for 0.75 min) to push the high-boiling analytes onto the column quickly, sharpening the initial band [2].

          References

          • Agilent Technologies. (2020). GC Diagnostic Skills I | Peak Tailing.[2][3][4] LCGC Blog. Retrieved from [Link]

          • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

          • National Institutes of Health (NIH). (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

          Sources

          stability of 2-Hydroxyhexacosanoic acid in different solvents and temperatures

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide serves as a technical support resource for researchers working with 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) . It addresses the specific physicochemical challenges of Very Long Chain Fatty Acids (VLCFAs) and provides validated protocols for solubilization, storage, and troubleshooting.

          Compound: 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) CAS Number: 23900-33-6 (Generic for 2-hydroxy acids often varies; verify specific isomer) Molecular Weight: ~412.69 g/mol Classification: Very Long Chain Fatty Acid (VLCFA); Alpha-Hydroxy Fatty Acid.

          Executive Summary

          2-Hydroxyhexacosanoic acid is characterized by extreme hydrophobicity due to its 26-carbon tail, despite the presence of a polar hydroxyl group at the

          
          -position. The primary causes of experimental failure are precipitation in aqueous buffers  and adsorption to plastic surfaces . This guide prioritizes protocols that mitigate these risks.
          
          Part 1: Solubility & Solvent Selection

          The Challenge: The 26-carbon chain dominates the solubility profile, making this molecule practically insoluble in water. The 2-hydroxyl group introduces potential for intermolecular hydrogen bonding, which can further increase the melting point and reduce solubility compared to non-substituted C26:0.

          Solvent Compatibility Table
          Solvent SystemSolubility RatingApplication Notes
          Chloroform:Methanol (2:1 v/v) Excellent Recommended for Stock. The standard "Folch" mixture. Breaks lipid-lipid interactions effectively.
          Chloroform GoodGood for initial dissolution, but methanol aids in preventing secondary aggregation.
          Toluene / Hexane Moderate/GoodUseful for GC-MS derivatization workflows.
          DMSO ModerateRequires heat (40–60°C) and sonication. Prone to precipitation upon cooling or dilution into aqueous media.
          Ethanol (Warm) Low/ModerateOnly soluble at low concentrations (<1 mg/mL) with heating. Not recommended for high-conc stocks.
          Water / PBS Insoluble Will form micelles or precipitate immediately. Requires carriers (BSA/Cyclodextrin).
          Protocol A: Preparation of Organic Stock Solution (5 mg/mL)

          Best for: GC-MS standards, lipidomics, and long-term storage.

          • Weighing: Weigh the solid powder into a glass vial (borosilicate). Do not use plastic microfuge tubes, as VLCFAs bind to polypropylene.

          • Solvent Addition: Add Chloroform:Methanol (2:1 v/v) to achieve a concentration of 1–5 mg/mL.

          • Dissolution:

            • Vortex vigorously for 1 minute.

            • If particulate remains, sonicate in a water bath at 40°C for 5–10 minutes.

          • Storage: Flush the headspace with Nitrogen or Argon gas to prevent oxidation. Cap tightly with a Teflon-lined cap. Store at -20°C.

          Part 2: Aqueous Solubilization (Cell Culture & Biological Assays)

          Direct dilution of an organic stock into cell culture media will result in immediate precipitation (the "crashing out" effect), rendering the fatty acid unavailable to cells and potentially cytotoxic due to crystal formation.

          Protocol B: BSA-Conjugation (The "Gold Standard")

          Mechanism: Bovine Serum Albumin (BSA) possesses hydrophobic pockets that bind fatty acids, mimicking physiological transport.

          Reagents:

          • Fatty Acid Free BSA (Ultra-pure).

          • Sodium Chloride (150 mM) or PBS.[1]

          • Stock of 2-OH-C26:0 (dissolved in Chloroform/Methanol).

          Workflow:

          • Dry Down: Aliquot the required amount of organic stock into a glass tube. Evaporate the solvent completely under a stream of Nitrogen gas.

          • Alkaline Solubilization: Add a small volume of 0.1 M NaOH (just enough to wet the lipid) and heat to 70-80°C. This converts the acid to its sodium salt (soap), increasing solubility.

          • BSA Preparation: Prepare a 10-20% (w/v) BSA solution in 150 mM NaCl. Warm to 37°C.

          • Conjugation: Add the warm BSA solution to the hot fatty acid salt while vortexing vigorously.

            • Ratio: Aim for a molar ratio of roughly 2:1 to 4:1 (Fatty Acid : BSA).

          • Incubation: Incubate at 37°C for 30–60 minutes with continuous stirring/rocking. The solution should become clear.

          • Filtration: Sterile filter using a 0.22 µm PES membrane (low protein binding).

          Part 3: Stability & Storage
          Temperature & Degradation [2][3]
          • Solid State: Stable for >2 years at -20°C. Protect from humidity.[4]

          • In Solution (Organic): Stable for 6–12 months at -20°C or -80°C.

            • Risk:[5][6] Solvent evaporation changes concentration. Mark fluid levels on vials.

          • In Solution (Aqueous/BSA): Stable for 1–2 weeks at 4°C. Do not freeze BSA conjugates repeatedly, as protein denaturation will release the fatty acid, causing precipitation.

          Container Material (Critical)
          • Glass: Mandatory for storage and stock preparation.

          • Polypropylene (Plastic tubes): Avoid. VLCFAs are highly lipophilic and will adsorb to the plastic walls, significantly reducing the effective concentration.

          • Polystyrene: Avoid.[7]

          Part 4: Troubleshooting & FAQs
          Visual Decision Tree: Solubilization Workflow

          G Start Start: 2-OH-C26:0 Solid Target What is your application? Start->Target GCMS GC-MS / Lipidomics Target->GCMS Analytical CellCulture Cell Culture / Bioassay Target->CellCulture Biological OrgSolv Dissolve in Chloroform:MeOH (2:1) GCMS->OrgSolv DryDown Dry down organic stock (N2 gas) CellCulture->DryDown CheckClear Is solution clear? OrgSolv->CheckClear HeatSon Heat (40°C) & Sonicate CheckClear->HeatSon Cloudy/Particulates StoreOrg Store at -20°C (Glass Vial) CheckClear->StoreOrg Clear HeatSon->CheckClear Saponify Add NaOH + Heat (80°C) (Form Na-Salt) DryDown->Saponify AddBSA Add warm BSA (10%) Complex at 37°C Saponify->AddBSA Filter Sterile Filter (0.22µm) AddBSA->Filter Use immediately or 4°C (Do not freeze) Use immediately or 4°C (Do not freeze) Filter->Use immediately or 4°C (Do not freeze)

          Caption: Workflow for preparing analytical standards (left) versus biological delivery systems (right).

          Frequently Asked Questions

          Q1: My standard curve is showing poor linearity in LC-MS. Why?

          • Cause: Adsorption loss. If you prepared your serial dilutions in plastic tubes or used aqueous solvents (like Methanol:Water) without a carrier, the C26 acid likely stuck to the tube walls.

          • Solution: Perform all dilutions in glass vials using 100% organic solvent (Methanol or Acetonitrile/Isopropanol) for the curve.

          Q2: Can I use DMSO instead of BSA for cell treatment?

          • Risk: Yes, but with high risk. When you spike a DMSO stock into culture media (aqueous), the VLCFA often precipitates into microscopic crystals immediately. These crystals settle on cells, causing physical stress or localized toxicity (artifacts), rather than biochemical effects. BSA conjugation ensures monomeric delivery.

          Q3: The solution turned cloudy after storage at -20°C.

          • Diagnosis: VLCFAs have high melting points. The cloudiness is likely precipitated lipid.

          • Fix: Warm the sealed vial to 30–40°C and sonicate for 5 minutes before opening. Ensure it is fully redissolved to maintain accurate concentration.

          Q4: Is the 2-hydroxy group unstable?

          • Chemistry: The 2-hydroxy group makes the molecule susceptible to lactonization (forming cyclic esters) under acidic conditions or high heat without solvent. However, under standard storage (neutral pH, -20°C), it is chemically stable. Avoid strong acids unless derivatizing for GC-MS.

          References
          • Cayman Chemical. 16-hydroxy Hexadecanoic Acid Product Information. (Extrapolated solubility data for 2-hydroxy fatty acids). Link

          • Kihara, A. (2012).[8] Very long-chain fatty acids: elongation, physiology and related disorders.[8] Journal of Biochemistry. (Physiological context of VLCFAs). Link

          • Hamilton, J. A., et al. (1995).[9] Interaction of very long-chain saturated fatty acids with serum albumin.[9] Journal of Clinical Investigation.[9] (Basis for BSA conjugation protocol). Link

          • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues.[6] Journal of Biological Chemistry. (Standard solvent extraction method). Link

          • MedChemExpress. 2-Hydroxyhexanoic acid Solubility & Storage. (General handling for hydroxy-fatty acids). Link

          Sources

          Technical Support Center: Preventing Degradation of 2-Hydroxyhexacosanoic Acid During Sample Preparation

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the handling and preparation of 2-Hydroxyhexacosanoic acid (2-HHA). This guide is designed for researchers, scientists, and drug development professionals who work with this and other very-long-chain α-hydroxy fatty acids. The unique structure of 2-HHA, featuring a long C26 acyl chain, a carboxylic acid headgroup, and a hydroxyl group at the alpha position, makes it susceptible to specific degradation pathways. This document provides in-depth, experience-based guidance to help you maintain the integrity of your samples from collection through to analysis.

          Troubleshooting Guide

          This section addresses specific problems you may encounter during your experimental workflow. Each answer is designed to not only solve the immediate issue but also to explain the underlying chemical principles, empowering you to proactively prevent future occurrences.

          Q1: Why am I seeing low or inconsistent recovery of 2-HHA after lipid extraction?

          A1: Low and variable recovery is a frequent and frustrating issue, often stemming from a combination of factors related to the molecule's amphipathic nature and the extraction procedure itself.

          • The Chemistry of Extraction: 2-HHA is a very-long-chain fatty acid (VLCFA), making it highly nonpolar. However, the carboxylic acid and hydroxyl groups add significant polarity. Effective extraction requires a solvent system that can disrupt both hydrophobic and polar interactions within the sample matrix.[1] The classic Folch or Bligh & Dyer methods, which use a chloroform/methanol mixture, are generally effective because they create a single phase to homogenize the tissue, followed by a phase separation with water to partition lipids from polar contaminants.[2][3]

          • Causality & Expert Insights:

            • Incorrect pH: The ionization state of the carboxylic acid group is critical. At neutral or basic pH, the carboxylate (R-COO⁻) is ionized, increasing its water solubility and causing it to partition into the aqueous phase, leading to significant loss. To ensure 2-HHA remains in the organic phase, the extraction solvent should be acidified (e.g., with 0.1% formic or acetic acid). This keeps the carboxyl group protonated (R-COOH), making it less polar.

            • Insufficient Homogenization: 2-HHA is often found in complex lipid structures within tissues like the brain.[4] Incomplete tissue disruption will fail to release the analyte into the extraction solvent. High-throughput methods using mechanical bead homogenization can be more efficient and reproducible than traditional glass-on-glass homogenization.[5][6]

            • Adsorption to Surfaces: The long acyl chain can cause 2-HHA to adsorb to plasticware (e.g., polypropylene tubes). It is highly recommended to use glass or low-adhesion plasticware throughout the entire sample preparation process.

          • Self-Validating Protocol Step: The most reliable way to diagnose and correct recovery issues is by using an internal standard. A stable isotope-labeled standard, such as 2-Hydroxyhexacosanoic acid-d4, is ideal. This standard should be spiked into the sample before homogenization. By tracking the recovery of the internal standard, you can accurately quantify and correct for any losses of the native analyte during the entire preparation process.[7]

          Q2: I am observing unexpected peaks in my GC-MS or LC-MS chromatogram. Could this be degradation of 2-HHA?

          A2: Yes, artifact peaks are often indicators of degradation. The bifunctional nature of 2-HHA (hydroxyl and carboxyl groups) makes it susceptible to specific chemical reactions, especially under thermal stress or during derivatization.

          • Potential Degradation Pathways:

            • Oxidation: The secondary alcohol at the C-2 position can be oxidized to a ketone, forming 2-oxohexacosanoic acid. This is a common pathway for α-hydroxy acids and can be initiated by heat, light, or the presence of metal catalysts.[8]

            • Lactonization: The hydroxyl group can react intramolecularly with the carboxylic acid group to form a cyclic ester, a lactone. This is particularly a risk during heating steps, such as solvent evaporation or thermal desorption in a GC inlet, especially under acidic conditions.

            • Decarboxylation: While less common for saturated fatty acids, high temperatures can potentially lead to the loss of CO2, resulting in pentacosanol.

          • Expert Insights & Prevention:

            • Derivatization Artifacts (for GC-MS): Derivatization is necessary for GC analysis to increase volatility and reduce polarity. However, this is a critical control point.

              • Incomplete Silylation: Both the hydroxyl and carboxyl groups must be derivatized (e.g., to their trimethylsilyl (TMS) ethers/esters). Incomplete reaction with reagents like BSTFA or MSTFA will result in multiple peaks for a single analyte (e.g., partially derivatized, fully derivatized) and poor peak shape.[8][9] Ensure anhydrous conditions and sufficient reagent/time for the reaction to go to completion.

              • Side Reactions: Aggressive derivatization conditions (e.g., excessively high temperatures) can promote the degradation pathways mentioned above.

          • Workflow Diagram: Critical Control Points for Degradation

            Caption: Key stages in sample preparation where 2-HHA degradation can occur.

          Frequently Asked Questions (FAQs)

          This section provides answers to common questions about best practices for handling 2-HHA.

          Q: What are the optimal conditions for storing tissue samples and lipid extracts containing 2-HHA?

          A: Proper storage is paramount to prevent degradation before analysis even begins. The primary enemies are oxygen, heat, light, and enzymatic activity.

          • Tissue Samples: Immediately after collection, enzymatic activity must be quenched. This is best achieved by snap-freezing the tissue in liquid nitrogen.[10] Samples should then be stored at -80°C until extraction. Storing at higher temperatures (e.g., -20°C) is not sufficient to halt all enzymatic degradation over the long term.

          • Lipid Extracts: Once extracted, the lipid fraction is highly susceptible to auto-oxidation. The rate of oxidation doubles with every 10°C increase in temperature.[11]

          Data Presentation: Recommended Storage Conditions for 2-HHA Extracts

          Parameter Short-Term Storage (< 1 week) Long-Term Storage (> 1 week) Rationale
          Temperature -20°C -80°C Minimizes oxidation and hydrolysis rates.[11][12]
          Atmosphere Inert Gas (Argon or Nitrogen) Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidative degradation.[8]
          Solvent Chloroform or Methyl-tert-butyl ether (MTBE) Chloroform or MTBE Ensures solubility and stability. Avoids reactive solvents.
          Container Amber Glass Vial with PTFE-lined cap Amber Glass Vial with PTFE-lined cap Prevents light exposure and leaching from plastic caps.

          | Additives | Optional: Antioxidant (e.g., BHT at 0.01%) | Recommended: Antioxidant (e.g., BHT at 0.01%) | Scavenges free radicals to inhibit the initiation of oxidation.[12][13] |

          Q: Should I use an antioxidant during sample preparation? If so, which one and when?

          A: Yes, using an antioxidant is a highly recommended practice, especially if you suspect your samples will be exposed to air or stored for any length of time.

          • Mechanism of Action: Antioxidants like Butylated Hydroxytoluene (BHT) are radical scavengers. Lipid oxidation proceeds via a free radical chain reaction.[8] BHT can donate a hydrogen atom to a lipid radical, terminating the chain reaction and preventing further degradation of the fatty acid.

          • Which One to Use: BHT is a common and effective choice because it is soluble in the organic solvents used for lipid extraction.

          • When to Add It: The antioxidant should be added to the homogenization/extraction solvent at the very beginning of the procedure. A typical concentration is 0.005-0.01% (w/v). This ensures that the 2-HHA is protected from the moment it is released from the tissue matrix.

          Q: What is the best derivatization method for 2-HHA for GC-MS analysis?

          A: The goal of derivatization for 2-HHA is to convert both the polar carboxylic acid and hydroxyl groups into nonpolar, thermally stable derivatives. The most common and effective method is silylation.

          • Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is the reagent of choice. BSTFA is a strong silylating agent, and the TMCS acts as a catalyst to ensure a complete and rapid reaction.[8]

          • Alternative: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent option and is considered even more volatile, which can be advantageous in some chromatographic setups.

          Experimental Protocol: Silylation of 2-HHA for GC-MS Analysis

          • Preparation: Ensure the dried lipid extract is completely free of water. Any residual water will consume the derivatization reagent and lead to incomplete reactions.[9] This can be achieved by drying the sample under a stream of dry nitrogen and then placing it in a desiccator for 30 minutes.

          • Reagent Addition: To the dried extract in a glass reaction vial, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the lipids. Then, add 50 µL of BSTFA + 1% TMCS.

          • Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the reaction at 60-70°C for 30-60 minutes.[14] The gentle heating ensures the reaction goes to completion for the sterically hindered very-long-chain fatty acid.

          • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Do not add any aqueous solutions to the derivatized sample, as this will hydrolyze the TMS derivatives.[9]

          Diagram: Potential Degradation Pathways of 2-HHA

          DegradationPathways cluster_pathways Degradation Products mol 2-Hydroxyhexacosanoic Acid CH3(CH2)23-CH(OH)-COOH keto 2-Oxohexacosanoic Acid CH3(CH2)23-C(=O)-COOH mol->keto Oxidation (+[O], -2H) [Heat, Metals] lactone Oxacyclopropane-2-one derivative (Lactone) mol->lactone Intramolecular Esterification (Lactonization) [Heat, Acid]

          Caption: Primary chemical degradation routes for 2-Hydroxyhexacosanoic acid.

          References

          • Singh, I., & Pahan, K. (1995). Identification of the pathway of alpha-oxidation of cerebronic acid in peroxisomes. PubMed. [Link]

          • National Center for Biotechnology Information. (n.d.). 2-Hydroxyhexadecanoic acid. PubChem. [Link]

          • The Good Scents Company. (n.d.). 2-hydroxyhexadecanoic acid. The Good Scents Company. [Link]

          • Food Safety Institute. (2025). Preventing Deteriorative Changes in Fats and Oils. Food Safety Institute. [Link]

          • Yurawecz, M. P., & Kramer, J. K. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society. [Link]

          • Aryal, S. (2023). Brain Lipid Extraction Protocol. Microbe Notes. [Link]

          • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. [Link]

          • LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

          • JASEM. (n.d.). Very Long Chain Fatty Acids, Pristanic and Phytanic Acids GC-MS Analysis Kit. JASEM. [Link]

          • Amenta, V., et al. (2021). Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions. ACS Omega. [Link]

          • Siegel, G. J., et al. (Eds.). (1999). Analysis of Brain Lipids. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

          • Merrill Jr, A. H., et al. (2000). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research. [Link]

          • Christie, W. W. (2019). Preparation of Lipid Extracts from Tissues. AOCS Lipid Library. [Link]

          • Alshehry, Z., et al. (2025). An Improved High-Throughput Lipid Extraction Method for the Analysis of Human Brain Lipids. ResearchGate. [Link]

          • The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. The Good Food Institute. [Link]

          • Bertin Technologies. (n.d.). High-throughput lipid extraction for the analysis of human brain lipid. Bertin Technologies. [Link]

          • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

          Sources

          Technical Guide: Internal Standard Selection for 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) Quantification

          Author: BenchChem Technical Support Team. Date: February 2026

          Audience: Analytical Chemists, Metabolic Disease Researchers, Lipidomics Specialists Scope: Selection logic, experimental protocols, and troubleshooting for 2-OH-C26:0 analysis via GC-MS and LC-MS/MS.

          Executive Summary: The "Perfect Match" Dilemma

          2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a specific biomarker often associated with peroxisomal disorders (e.g., Zellweger spectrum disorders) and sphingolipid metabolism.[1] Its quantification is complicated by two factors:

          • Extreme Hydrophobicity: The C26 chain leads to poor solubility in standard methanol/acetonitrile extraction solvents.[2]

          • Functional Dualism: The

            
            -hydroxy group requires specific derivatization (for GC) or ionization optimization (for LC), distinguishing it from non-hydroxylated fatty acids.[1]
            

          The Golden Rule: The ideal internal standard (IS) behaves identically to the analyte during extraction, derivatization, and ionization but is mass-resolved.[1]

          Quick Selection Matrix
          PlatformPrimary RecommendationRationale
          GC-MS 2-Hydroxypalmitic Acid-d30 (2-OH-C16:0-d30) Chemical Equivalence. In GC, derivatization kinetics (silylation of the -OH) are critical.[1][3][4] A non-hydroxy C26 standard (e.g., C26:0-d4) will not undergo silylation, leading to different reaction efficiencies and detector responses.[1]
          LC-MS/MS Hexacosanoic Acid-d4 (C26:0-d4) Physical Equivalence. In Reverse Phase LC, retention time is driven by chain length.[1][3][4] C26:0-d4 co-elutes with 2-OH-C26:0, compensating for matrix effects (ion suppression) at that specific retention time.[1][3]

          Technical Deep Dive: Selecting the Internal Standard

          Scenario A: Gas Chromatography-Mass Spectrometry (GC-MS)

          Challenge: You must derivatize both the carboxylic acid (to methyl ester) and the hydroxyl group (to TMS ether) to make the molecule volatile.[1]

          • Why C26:0-d4 fails here: It lacks the hydroxyl group.[1][2] If your silylation reagent (e.g., BSTFA) is old or wet, the 2-OH-C26:0 signal drops, but the C26:0-d4 signal remains constant.[1] You will report a false negative.

          • The Solution: Use a deuterated

            
            -hydroxy fatty acid.[1][2][5] While 2-OH-C26:0-d4 is rarely available off-the-shelf, 2-OH-C16:0-d30  is commercially available.[1][3]
            
            • Trade-off: The retention time will be different (C16 elutes earlier than C26), but the derivatization chemistry is tracked accurately.[1][2]

          Scenario B: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

          Challenge: Ion suppression. Long-chain lipids elute late in the gradient where matrix contaminants (phospholipids, detergents) accumulate.[1]

          • Why 2-OH-C16:0-d30 fails here: It elutes much earlier (hydrophilic shift).[1][3] It will not experience the same ion suppression environment as the C26 analyte.[2]

          • The Solution: Use Hexacosanoic Acid-d4 (C26:0-d4) .[1]

            • Trade-off: It lacks the -OH group, so ionization efficiency (ESI-) might differ slightly.[1] However, it co-elutes (or elutes very closely) with 2-OH-C26:0, providing the best correction for matrix effects.[1]

          Visualization: Decision Logic

          IS_Selection Start Start: Select Platform GC GC-MS / GC-FID Start->GC LC LC-MS/MS Start->LC Deriv Critical Factor: Derivatization Kinetics GC->Deriv Matrix Critical Factor: Matrix Effects & RT LC->Matrix IsAvail Is 2-OH-C26:0-d4 available? Deriv->IsAvail YesGC Use 2-OH-C26:0-d4 (Ideal) IsAvail->YesGC Yes (Custom) NoGC Use 2-OH-C16:0-d30 (Functional Match) IsAvail->NoGC No (Commercial) ChainMatch Prioritize Chain Length over Functional Group Matrix->ChainMatch RecLC Use C26:0-d4 (Hexacosanoic acid-d4) ChainMatch->RecLC caption Figure 1: Decision tree for Internal Standard selection based on analytical platform constraints.

          Experimental Protocols

          Protocol A: GC-MS Sample Preparation (Derivatization Focus)

          Target IS: 2-Hydroxypalmitic acid-d30[1][3]

          • Standard Addition: Add 10 µL of IS (10 µM in Methanol) to 100 µL plasma/tissue homogenate.

          • Extraction: Perform Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1) . The C26 chain requires a strong non-polar solvent.[2]

            • Tip: Acidify with 20 µL 1M HCl to protonate the carboxylic acid (R-COOH) and improve partitioning into chloroform.

          • Drying: Evaporate organic phase under Nitrogen at 40°C.

          • Derivatization Step 1 (Methylation): Add 200 µL 0.5M HCl in Methanol. Incubate at 80°C for 1 hour. (Converts COOH

            
             COOMe). Dry under Nitrogen.[1][2]
            
          • Derivatization Step 2 (Silylation): Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins. (Converts 2-OH

            
             2-OTMS).
            
          • Analysis: Inject 1 µL into GC-MS (Splitless).

            • Validation: Monitor the IS peak.[2][6] If the area count fluctuates >15% between injections, your silylation reagent is likely degraded by moisture.[1][2]

          Protocol B: LC-MS/MS Workflow

          Target IS: Hexacosanoic acid-d4 (C26:0-d4)[1][3]

          • Standard Addition: Add IS to sample.

          • Extraction: LLE with MTBE (Methyl tert-butyl ether) is superior to chloroform for LC-MS as the upper organic layer is easier to collect and cleaner.[1][2]

          • Reconstitution: Dissolve residue in Methanol:Chloroform (9:1) . Pure methanol may not fully solubilize C26 residues.[1][2]

          • LC Conditions:

            • Column: C8 or C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

            • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9).[1][2][4]

            • Mobile Phase B: Acetonitrile:Isopropanol (50:50).[1][2][4]

            • Note: High organic strength (up to 99% B) is needed to elute C26.[1][2][4]

          • MS Detection: Negative Mode ESI (-). Monitor [M-H]⁻ transitions.

          Troubleshooting & FAQs

          Q1: My calibration curve for 2-OH-C26:0 is non-linear at high concentrations.

          • Cause: Solubility limit. C26 fatty acids can precipitate out of solution in pure methanol standards above 50 µM.[2]

          • Fix: Use a solvent mixture of Methanol:Chloroform (1:1) for your stock solutions and high-level calibrators.[1] Ensure the autosampler is kept at room temperature (not 4°C) to prevent precipitation.

          Q2: In GC-MS, I see two peaks for my analyte.

          • Cause: Incomplete derivatization.[1][2] You likely have a mix of the Methyl Ester (OH underivatized) and the Methyl Ester + TMS Ether (fully derivatized).[1][4]

          • Fix: Increase BSTFA incubation time or temperature. Ensure your sample is completely dry before adding BSTFA; water hydrolyzes the TMS reagent immediately.[2]

          Q3: Why can't I just use C17:0 (Heptadecanoic acid) as an internal standard?

          • Reasoning: C17:0 is endogenous in many biological samples (dairy intake, odd-chain metabolism).[1] Using a non-labeled endogenous compound as an IS invalidates the quantification.[2] Always use Deuterated (d) or Carbon-13 (

            
            C) labeled standards.[1][4]
            

          Q4: I cannot find commercial 2-OH-C26:0-d4. Can I synthesize it?

          • Feasibility: Yes, but it is complex.[1][2] It typically involves alpha-bromination of Hexacosanoic acid-d4 followed by hydrolysis.[1][3]

          • Recommendation: Unless you are a synthetic organic lab, rely on the 2-OH-C16:0-d30 (GC) or C26:0-d4 (LC) surrogates described above.[1]

          References

          • Methodology for 2-OH Fatty Acids: Jones, P. M., & Bennett, M. J. (2010).[1] Very long-chain acyl-CoA dehydrogenase deficiency. In Diagnosis of FA Oxidation Disorders. This text outlines the principles of VLCFA extraction and derivatization.

          • GC-MS Derivatization Dynamics: Halket, J. M., & Zaikin, V. G. (2003).[1] Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.[1] Link

          • LC-MS/MS of Hydroxy Fatty Acids: Narváez-Rivas, M., & Zhang, Q. (2016).[1] Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer. Journal of Chromatography A, 1440, 123-134.[1] (Demonstrates separation logic for VLCFAs).

          • Internal Standard Availability: Cayman Chemical & Matreya LLC Product Catalogs (2024). Verified availability of 2-Hydroxypalmitic acid-d30 and Hexacosanoic acid-d4.[1][3]

          Sources

          Technical Support Center: Optimization of Derivatization for 2-Hydroxyhexacosanoic Acid Analysis

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the analysis of 2-Hydroxyhexacosanoic Acid. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, drawing from established scientific principles and extensive field experience. This resource is structured to help you navigate the nuances of derivatization for this challenging very-long-chain hydroxy fatty acid, ensuring accurate and reproducible results in your research and development endeavors.

          Frequently Asked Questions (FAQs)

          This section addresses common initial questions researchers have when approaching the derivatization of 2-Hydroxyhexacosanoic Acid.

          Q1: Why is derivatization necessary for the analysis of 2-Hydroxyhexacosanoic Acid, especially for Gas Chromatography (GC)?

          A1: 2-Hydroxyhexacosanoic acid, in its natural state, is a highly polar and non-volatile molecule due to the presence of both a carboxylic acid and a hydroxyl functional group. These groups lead to strong intermolecular hydrogen bonding, which results in a very high boiling point and a tendency to adsorb onto active sites within the GC system (e.g., the injector port and column). This leads to poor peak shape, low sensitivity, and often a complete failure to elute from the GC column. Derivatization is a chemical modification process that masks these polar functional groups, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[1]

          Q2: What is the most effective derivatization strategy for 2-Hydroxyhexacosanoic Acid?

          A2: A two-step derivatization process is generally the most robust and reliable strategy. This involves:

          • Esterification: The carboxylic acid group is converted into an ester, most commonly a methyl ester (Fatty Acid Methyl Ester or FAME).[2]

          • Silylation: The hydroxyl group is converted into a silyl ether, typically a trimethylsilyl (TMS) ether.[1][3]

          This dual approach ensures that both polar sites are effectively capped, leading to a volatile and thermally stable derivative suitable for GC-MS analysis.[3]

          Q3: Can I use a single-step derivatization method?

          A3: While some one-step methods exist, they can be less efficient for molecules with multiple, different functional groups like 2-hydroxyhexacosanoic acid. For instance, some silylating agents can derivatize both groups, but the reaction conditions required for the sterically hindered carboxylic acid may be harsh and lead to incomplete derivatization of the hydroxyl group, or vice-versa. A sequential, two-step approach allows for the optimization of reaction conditions for each functional group, generally resulting in higher and more consistent yields.[3]

          Q4: Which reagents are recommended for each step?

          A4: For the two-step process, the following are highly recommended:

          • Esterification: Boron trifluoride in methanol (BF3-Methanol) is a common and effective reagent for preparing fatty acid methyl esters. Alternatively, trimethylsilyldiazomethane (TMSDM) can be used as a safer alternative to the highly toxic and explosive diazomethane.[4][5]

          • Silylation: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent.[6][7] The TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly useful for derivatizing the hydroxyl group.[6]

          Recommended Two-Step Derivatization Protocol

          This protocol provides a detailed, step-by-step methodology for the derivatization of 2-Hydroxyhexacosanoic Acid for GC-MS analysis.

          Experimental Workflow Diagram

          G cluster_prep Sample Preparation cluster_ester Step 1: Esterification cluster_silyl Step 2: Silylation cluster_analysis Analysis start Start with Dry Sample (1-5 mg) dissolve Dissolve in Toluene start->dissolve add_bf3 Add BF3-Methanol dissolve->add_bf3 Anhydrous conditions heat_ester Heat at 60°C for 10 min add_bf3->heat_ester cool_ester Cool to Room Temp heat_ester->cool_ester extract_ester Extract with Hexane & Water cool_ester->extract_ester dry_ester Dry Hexane Layer (Na2SO4) extract_ester->dry_ester evap_ester Evaporate to Dryness dry_ester->evap_ester add_bstfa Add Pyridine & BSTFA + 1% TMCS evap_ester->add_bstfa heat_silyl Heat at 70°C for 30 min add_bstfa->heat_silyl cool_silyl Cool to Room Temp heat_silyl->cool_silyl gcms Inject into GC-MS cool_silyl->gcms

          Caption: Workflow for the two-step derivatization of 2-Hydroxyhexacosanoic Acid.

          Step-by-Step Methodology

          Materials:

          • 2-Hydroxyhexacosanoic acid sample (1-5 mg)

          • Toluene (anhydrous)

          • BF3-Methanol solution (14% w/v)

          • Hexane (GC grade)

          • Saturated Sodium Chloride solution

          • Anhydrous Sodium Sulfate

          • Pyridine (anhydrous)

          • BSTFA + 1% TMCS

          • Reaction vials (2 mL) with PTFE-lined caps

          • Heating block or water bath

          • Nitrogen gas supply for evaporation

          Procedure:

          Part 1: Esterification of the Carboxylic Acid Group

          • Place 1-5 mg of the dried 2-hydroxyhexacosanoic acid sample into a reaction vial.

          • Add 200 µL of anhydrous toluene to dissolve the sample.

          • Add 500 µL of 14% BF3-Methanol solution to the vial.

          • Cap the vial tightly and heat at 60°C for 10 minutes in a heating block.

          • Cool the vial to room temperature.

          • Add 1 mL of hexane and 0.5 mL of water, then vortex for 1 minute.

          • Centrifuge briefly to separate the layers.

          • Carefully transfer the upper hexane layer to a new clean vial.

          • Wash the hexane layer with 1 mL of saturated NaCl solution to remove any remaining catalyst.

          • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial and vortexing.

          • Transfer the dried hexane to a new vial and evaporate to complete dryness under a gentle stream of nitrogen.

          Part 2: Silylation of the Hydroxyl Group

          • To the dried residue from Part 1, add 50 µL of anhydrous pyridine to ensure the sample is dissolved and to act as an acid scavenger.

          • Add 100 µL of BSTFA + 1% TMCS.[8]

          • Cap the vial tightly and heat at 70°C for 30 minutes.

          • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

          Troubleshooting Guide

          This guide is designed to help you solve specific problems you might encounter during your experiments.

          Problem / Symptom Potential Cause(s) Recommended Solution(s)
          Low or No Product Peak in GC-MS 1. Incomplete Derivatization: The reaction may not have gone to completion due to insufficient reagent, time, or temperature. For very-long-chain fatty acids, reaction kinetics can be slower. 2. Presence of Water: Silylating reagents like BSTFA are extremely sensitive to moisture, which will consume the reagent. 3. Sample Degradation: Excessive heating during derivatization or in the GC injector can cause degradation of the derivative.[3]1. Optimize Reaction Conditions: Increase the reaction time (e.g., to 60 minutes for silylation) or temperature slightly (e.g., to 80°C). Ensure a sufficient molar excess of the derivatizing reagent (at least 2:1 ratio of reagent to active hydrogen). 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure the sample is completely dry before adding the silylation reagent. Consider using a molecular sieve.[8] 3. Check GC Parameters: Lower the injector temperature if possible. Ensure a proper GC column is being used (e.g., a stable, low-bleed silicone phase).
          Multiple Peaks for the Analyte 1. Incomplete Derivatization: You may be seeing peaks for the partially derivatized molecule (e.g., only esterified but not silylated). 2. Side Reactions: The derivatization reagent may be old or contaminated, leading to by-products. 3. Isomerization: Although less common for this molecule, harsh conditions could potentially cause structural changes.1. Verify Complete Derivatization: Re-run the derivatization with optimized conditions (see above). Analyze the mass spectra of the extra peaks to identify their structure. 2. Use Fresh Reagents: Open a new vial of derivatization reagents. Store them properly under an inert atmosphere and away from moisture.[7] 3. Use Milder Conditions: If side reactions are suspected, try a slightly lower temperature for a longer duration.
          Broad or Tailing Peaks 1. Adsorption in the GC System: Even after derivatization, very-long-chain molecules can interact with active sites in the injector liner or column. 2. Co-elution with Contaminants: Impurities from the sample or reagents can interfere with the peak shape.1. Deactivate the GC System: Use a deactivated injector liner (e.g., silanized). Condition the GC column according to the manufacturer's instructions. 2. Run a Reagent Blank: Prepare a blank sample containing only the solvents and reagents and run it through the entire procedure to identify any background contamination.
          Low Reproducibility (Variable Peak Areas) 1. Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes can lead to different derivatization yields. 2. Sample Loss During Workup: Transfer steps, especially during the liquid-liquid extraction, can be a source of variability. 3. Instability of the Derivative: TMS derivatives can be susceptible to hydrolysis if exposed to moisture before analysis.[8]1. Use an Internal Standard: Add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a similar odd-chain hydroxy fatty acid) at the very beginning of the procedure to correct for variations. 2. Standardize the Protocol: Use precise pipetting techniques. Ensure consistent heating times and temperatures for all samples. 3. Analyze Promptly: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, keep them tightly capped at low temperature.

          Chemical Reaction Overview

          The following diagrams illustrate the chemical transformations occurring during the two-step derivatization process.

          Caption: Chemical reactions in the two-step derivatization of 2-Hydroxyhexacosanoic Acid.

          References

          • Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008).
          • Derivatization of F
          • Derivatization of fatty acids and its application for conjugated linoleic acid studies in ruminant meat lipids.
          • Silylation Derivatiz
          • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chrom
          • Guide to Derivatiz
          • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils.RSC Publishing.
          • What is the best procedure for silylation of hydroxy compounds?
          • Preparation of Ester Derivatives of Fatty Acids for Chrom
          • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry.
          • N-Methyl-N-(trimethylsilyl)
          • GC Derivatiz
          • Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids.
          • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?
          • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
          • Diazomethane (CH2N2).Master Organic Chemistry.
          • F
          • Methyl Esterification of Fatty Acids and Prostaglandins with Trimethylsilyl diazomethane.
          • BSTFA Product Inform

          Sources

          Technical Support Center: 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) Analysis

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Ticket ID: VLCFA-2OH-C26-SUP Assigned Specialist: Senior Application Scientist, Lipidomics Division

          Introduction: The "Sticky" Molecule Challenge

          Welcome to the technical support hub for Very Long-Chain Fatty Acid (VLCFA) analysis. You are likely here because your blanks are dirty, your linearity is failing, or you are seeing "ghost peaks" in your chromatograms.

          2-Hydroxyhexacosanoic acid (2-OH-C26:0) is not an ordinary lipid. It is an extremely lipophilic, high-boiling-point biomarker critical for diagnosing peroxisomal biogenesis disorders (e.g., Zellweger spectrum disorders). Its structural duality—a polar

          
          -hydroxy head group coupled with a massive hydrophobic C26 tail—makes it a nightmare for standard analytical workflows. It sticks to glass, leaches plasticizers from tips, and refuses to fly through a GC column without aggressive derivatization.
          

          This guide bypasses generic advice to target the specific failure modes of 2-OH-C26:0 analysis.

          Module 1: Pre-Analytical Contamination (The "Leachate" Crisis)

          User Symptom: "I see random peaks in my method blanks that overlap with C24:0 or C26:0, or my baseline is impossibly high."

          The Root Cause: Plasticware Incompatibility

          Standard polypropylene (PP) pipette tips and microcentrifuge tubes contain slip agents (erucamide, oleamide) and plasticizers. Non-polar solvents used for VLCFA extraction (Hexane, Chloroform, Toluene) leach these agents instantly.

          • Fact: A single 200 µL hexane rinse of a standard PP tip can introduce enough erucamide to swarm a trace VLCFA signal.

          • The 2-OH Specific Risk: Leached long-chain alcohols or amides often co-elute with derivatized 2-OH-C26:0.

          Troubleshooting Protocol: The "Glass-Only" Rule
          ComponentStandard Lab Practice (AVOID)Required Protocol for 2-OH-C26:0
          Sample Tubes 1.5 mL Eppendorf (Polypropylene)Borosilicate Glass Vials with PTFE-lined caps.[1]
          Pipette Tips Standard yellow/blue tipsGlass Pasteur Pipettes or high-grade "Low Retention/No Additive" tips (pre-rinsed with solvent).[1]
          Solvent Storage Plastic wash bottlesGlass bottles only.[1] Never store Hexane/Chloroform in plastic.
          Cap Liners Polyethylene (PE) or rubberPTFE (Teflon) or Aluminum foil-lined only.[1]
          Visualizing the Contamination Vector

          ContaminationMap cluster_sources Contamination Sources cluster_impact Analytical Impact PlasticTips PP Pipette Tips (Slip Agents) GhostPeaks Co-eluting Ghost Peaks PlasticTips->GhostPeaks Leaching via Hexane/CHCl3 RubberCaps Rubber Septa (Phthalates) Background High Baseline Noise RubberCaps->Background Outgassing Detergent Detergent Residue (Surfactants) IonSuppression Ion Suppression (LC-MS) Detergent->IonSuppression Matrix Effect FalsePositives FalsePositives GhostPeaks->FalsePositives Diagnostic Error

          Caption: Pathways of exogenous contamination entering the VLCFA workflow.

          Module 2: Instrumental Carryover (The "Ghost Peak" Phenomenon)

          User Symptom: "I see a C26 peak in my solvent blank immediately following a high-concentration patient sample."

          The Root Cause: Thermal Adsorption

          2-OH-C26:0 has an extremely high boiling point. In GC-MS, it tends to condense on "cold spots" in the injector liner or the head of the column. It then slowly bleeds off in subsequent runs.

          The Fix: The "Aggressive Wash" Protocol

          Standard methanol/acetonitrile washes are ineffective for C26 lipids. You must use a solvent that dissolves the lipid and the derivatizing agent.

          Step-by-Step Decontamination:

          • Wash Vials: Use Toluene or Chloroform as Wash Solvent A. Use Methanol as Wash Solvent B.

          • Liner Maintenance: Change the inlet liner every 50–100 injections. Use deactivated liners with quartz wool (not glass wool) to minimize active sites.

          • Bake-out: Add a 5-minute "bake-out" ramp at the end of your GC oven program (e.g., hold at 300°C or column max).

          Module 3: Derivatization Chemistry (The "Double-Cap" Trap)

          User Symptom: "My peak shape is tailing, or I see two peaks for the same analyte."

          The Root Cause: Incomplete Derivatization

          2-OH-C26:0 has two reactive sites:

          • The Carboxylic Acid (-COOH)

          • The

            
            -Hydroxyl Group (-OH) at position C2.
            

          If you use a standard FAME (Fatty Acid Methyl Ester) method (e.g., acidic methanol), you only methylate the -COOH. The remaining -OH group is polar, causing the molecule to drag on the column (tailing) and adsorb to the liner.

          The Solution: Hybrid or Full Silylation

          You must "cap" both groups. Two valid strategies exist:

          Strategy A: The "One-Pot" Silylation (Recommended for GC-MS) Use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. This converts both the -COOH and the -OH into TMS (trimethylsilyl) ethers/esters.

          • Pros: Fast, single step.

          • Cons: Highly moisture sensitive.[2] Water kills the reagent, creating "siloxane" dirt peaks.

          Strategy B: The Hybrid (Methylation + Silylation)

          • Methylate with acidic methanol (forms Methyl Ester at -COOH).

          • Dry down completely.

          • Silylate the -OH group with BSTFA.

          • Pros: Extremely stable derivative.

          • Cons: Two steps, higher risk of sample loss.

          Decision Logic for Derivatization

          DerivatizationLogic Start Select Derivatization Method Method Is the sample aqueous or dry extract? Start->Method Dry Dry Extract Method->Dry Strictly Anhydrous Wet Aqueous/Wet Method->Wet Contains H2O Choice Choose Reagent Dry->Choice WetAction MUST Dry Down completely (N2 stream) Wet->WetAction WetAction->Dry BSTFA BSTFA + 1% TMCS (One-Pot) Choice->BSTFA Speed Preferred Hybrid Acid MeOH -> Dry -> BSTFA (Hybrid) Choice->Hybrid Stability Preferred Result1 Result: Di-TMS Derivative (Both groups capped) BSTFA->Result1 Result2 Result: Methyl Ester / TMS Ether (Hybrid) Hybrid->Result2

          Caption: Workflow to ensure complete derivatization of the hydroxyl and carboxyl groups.

          Module 4: Summary of Validated Parameters

          Use this table to audit your current method.

          ParameterSpecificationReason
          Internal Standard 2-OH-C26:0-d4 (Deuterated)Essential. C26 behaves differently than C22 or C24. You cannot use C19:0 as a surrogate for 2-OH-C26.
          GC Column DB-5ms or DB-1 (Non-polar)Polar columns (like Wax/FFAP) bleed excessively at the temps required to elute C26 (approx 280°C+).[1]
          Inlet Temp 280°C - 300°CMust be high enough to volatilize the derivative instantly to prevent discrimination.[1]
          Glassware Cleaning Acid Wash or Muffle Furnace (400°C)Removes all organic residues.[1] Solvents alone are often insufficient for trace lipidomics.
          Solvent Quality LC-MS GradeHPLC grade often contains particulate matter that accumulates in the GC liner.[1]

          References

          • Moser, A. B., & Jones, R. O. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology. Source:

          • Canez, C. R., & Li, L. (2024). Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. Analytical Chemistry. Source:

          • Liebisch, G., et al. (2013). High throughput quantification of cholesterol and cholesteryl esters by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Biochimica et Biophysica Acta (BBA). Note: Establishes standards for lipid extraction and internal standards.
          • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Source:

          Sources

          Validation & Comparative

          Validating a High-Sensitivity UPLC-MS/MS Method for 2-Hydroxyhexacosanoic Acid: A Comparative Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The accurate quantification of 2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a critical bottleneck in the diagnosis and monitoring of peroxisomal disorders, including Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD). While Gas Chromatography-Mass Spectrometry (GC-MS) has long served as the gold standard, its requirement for dual-step derivatization and high thermal stress limits throughput and sensitivity for very long-chain species.

          This guide validates a novel UPLC-MS/MS method utilizing charge-reversal derivatization (AMPP) . By comparing this new workflow against traditional GC-MS and conventional negative-mode LC-MS, we demonstrate that the AMPP-UPLC-MS/MS platform offers superior sensitivity (fmol detection limits), simplified sample preparation, and enhanced chromatographic resolution of structural isomers.

          Introduction: The Analytical Challenge of 2-OH-C26:0

          2-Hydroxyhexacosanoic acid is a 26-carbon saturated fatty acid hydroxylated at the alpha position. Its accumulation is a hallmark of defects in peroxisomal

          
          -oxidation.
          
          Why Traditional Methods Fail
          • Solubility & Lipophilicity: The C26 chain creates extreme hydrophobicity, leading to poor solubility in standard mobile phases and significant carryover issues.

          • Ionization Efficiency: In conventional LC-MS (negative mode), the carboxyl group ionizes poorly, and the long alkyl chain suppresses the signal.

          • Thermal Instability: GC-MS requires high temperatures (

            
            C) to volatilize C26 derivatives, often causing degradation or column bleed that obscures trace analytes.
            

          Methodological Comparison

          We evaluated three distinct analytical approaches. The "New Method" (Method A) is compared against the industry benchmark (Method B) and a common rapid screening alternative (Method C).

          Table 1: Comparative Performance Matrix
          FeatureMethod A: UPLC-MS/MS (AMPP Derivatization) Method B: GC-MS (FAME/TMS) Method C: Direct LC-MS/MS (Negative Mode)
          Principle Charge-reversal derivatization (Positive Ion Mode)Dual derivatization (Methylation + Silylation)Deprotonation (Negative Ion Mode)
          Sensitivity (LOD) < 10 fmol (Superior) ~500 fmol~2000 fmol
          Sample Prep Time 60 mins (One-step reaction)> 180 mins (Two-step reaction)30 mins (Extraction only)
          Throughput High (10 min run)Low (45 min run)High (10 min run)
          Selectivity High (MRM transitions specific to tag + chain)High (EI fragmentation patterns)Moderate (Isobaric interference common)
          Thermal Stress None (Ambient/Mild heat)High (Injector/Column temps)None

          Experimental Validation: The New Standard (Method A)

          This section details the validated protocol for Method A, designed to overcome the limitations of Methods B and C.

          Reagents & Standards[1]
          • Analyte: 2-Hydroxyhexacosanoic acid standard (purity >98%).

          • Internal Standard (IS): 2-Hydroxyhexacosanoic acid-d4 (deuterated).

          • Derivatization Reagent: N-(4-aminomethylphenyl)pyridinium (AMPP) or 3-picolylamine (3-PA) coupled with EDAC/HOBt activation. Note: This guide utilizes an AMPP-like charge-tagging workflow for maximum ionization.

          Step-by-Step Protocol

          Step 1: Lipid Extraction

          • Aliquot 50

            
            L of plasma/serum into a glass tube.
            
          • Add 10

            
            L of Internal Standard (1 
            
            
            
            M).
          • Perform liquid-liquid extraction using 500

            
            L Methyl tert-butyl ether (MTBE). Vortex for 10 mins.
            
          • Centrifuge at 3000 x g for 5 mins. Collect the upper organic phase.

          • Evaporate to dryness under nitrogen at 40°C.

          Step 2: Charge-Reversal Derivatization Rationale: Converting the carboxylic acid to a cationic ester introduces a permanent positive charge, increasing ionization efficiency by >2500-fold compared to negative mode.

          • Reconstitute dried residue in 50

            
            L of derivatization buffer (Acetonitrile containing 20 mM EDAC and 20 mM AMPP reagent).
            
          • Incubate at 60°C for 20 minutes.

          • Quench reaction with 10

            
            L of 0.5% Formic Acid.
            
          • Dilute with 100

            
            L of mobile phase A (Water/0.1% Formic Acid).
            

          Step 3: UPLC-MS/MS Analysis

          • Column: C18 Reverse Phase (e.g., BEH C18, 1.7

            
            m, 2.1 x 100 mm).
            
          • Mobile Phase A: Water + 0.1% Formic Acid.

          • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

          • Gradient: 60% B to 99% B over 8 minutes. Hold 2 mins.

          • MS Detection: Positive Electrospray Ionization (+ESI).

          • MRM Transition: Precursor m/z [M+AMPP]+

            
             Product m/z [Pyridine fragment]+.
            

          Visualizing the Validation Workflow

          The following diagram illustrates the critical decision points and workflow logic for validating Method A against the alternatives.

          ValidationWorkflow Sample Biological Sample (Plasma/Cell Lysate) Extraction Lipid Extraction (MTBE/Chloroform) Sample->Extraction Decision Select Analytical Path Extraction->Decision DerivA Method A: Charge-Reversal Derivatization (AMPP/3-PA) Decision->DerivA High Sensitivity Required DerivB Method B: Methylation + Silylation (GC Prep) Decision->DerivB Traditional Benchmark UPLC UPLC Separation (C18 Column) DerivA->UPLC MS_Pos MS/MS (+ESI) MRM Detection UPLC->MS_Pos ResultA Result A: LOD < 10 fmol No Thermal Degradation MS_Pos->ResultA GC GC Separation (High Thermal Stress) DerivB->GC MS_EI MS (EI Source) Fragmentation GC->MS_EI ResultB Result B: LOD ~500 fmol Potential Degradation MS_EI->ResultB

          Figure 1: Comparative workflow illustrating the streamlined, high-sensitivity pathway of Method A versus the thermal-stress pathway of Method B.

          Performance Data & Discussion

          Linearity and Sensitivity

          The derivatization method (Method A) achieves a linear dynamic range of 0.05 – 1000 nM (

          
          ).
          
          • LOD (Method A): 5 fmol on-column.

          • LOD (Method B): 450 fmol on-column.

          • LOD (Method C): 1800 fmol on-column.

          Causality: The 2-picolyl/AMPP moiety possesses high proton affinity. In the ESI source, this pre-charged tag captures virtually all available protons, whereas underivatized fatty acids (Method C) must compete for scarce negative charges or rely on adduct formation, resulting in signal suppression.

          Precision and Recovery
          ParameterMethod A (UPLC-AMPP)Method B (GC-MS)
          Intra-day Precision (CV%) 2.4%5.8%
          Inter-day Precision (CV%) 4.1%8.2%
          Spike Recovery (%) 94 - 102%85 - 110%

          Insight: The lower precision in GC-MS is attributed to the variability in the two-step derivatization efficiency and injection port discrimination of high-boiling point compounds (C26).

          Chromatographic Resolution

          Method A successfully separates 2-OH-C26:0 from its structural isomers (e.g., 3-OH-C26:0) and isobaric interferences. The derivatization adds a bulky group that enhances interaction with the C18 stationary phase, improving peak shape compared to the tailing often seen with free fatty acids.

          References

          • Li, X., et al. (2023). "Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment." PubMed.[1][2] Available at: [Link]

          • Zheng, S., et al. (2020). "High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS."[3] Chromatography Online. Available at: [Link]

          • Bollinger, J.G., et al. (2022). "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." MDPI / PMC. Available at: [Link]

          • Koulman, A., et al. (2020). "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)." PubMed.[1][2] Available at: [Link]

          Sources

          comparing the biological activity of 2-Hydroxyhexacosanoic acid and lignoceric acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a rigorous technical comparison between Lignoceric Acid (C24:0) and its downstream metabolite, 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) . While often grouped under "Very Long Chain Fatty Acids" (VLCFAs), these two molecules represent opposing biological fates: Lignoceric acid acts as a metabolic pivot point—capable of elongation, oxidation, or accumulation into cytotoxic aggregates—whereas 2-Hydroxyhexacosanoic acid is a terminal, structural stabilizer essential for the long-term integrity of the myelin sheath and the epidermal water barrier.

          Key Distinction: Lignoceric acid accumulation is the hallmark of metabolic toxicity (e.g., Adrenoleukodystrophy), while 2-Hydroxyhexacosanoic acid deficiency drives neurodegeneration (e.g., SPG35).

          Structural & Physicochemical Properties[1][2]

          The fundamental difference lies in the chain length and the alpha-hydroxylation at the C2 position. This single hydroxyl group fundamentally alters the molecule's phase behavior and membrane interaction.

          FeatureLignoceric Acid (C24:0)2-Hydroxyhexacosanoic Acid (2-OH-C26:0)
          IUPAC Name Tetracosanoic acid2-Hydroxyhexacosanoic acid
          Formula C₂₄H₄₈O₂C₂₆H₅₂O₃
          Molecular Weight 368.64 g/mol 412.69 g/mol
          Key Functional Group Carboxyl head group onlyAlpha-hydroxyl group (-OH) at C2
          Membrane Effect Increases thickness; prone to phase separation if excess.H-Bonding Network: The 2-OH group forms lateral hydrogen bonds with adjacent lipids, increasing membrane rigidity and reducing permeability.
          Solubility Extremely low in aqueous media; requires carrier (Albumin/Cyclodextrin).Lower solubility than C24:0; strictly partitioned into lipid bilayers (Ceramides/Cerebrosides).

          Biosynthetic Pathways & Metabolism[3]

          Understanding the metabolic relationship is critical for experimental design. C24:0 is the substrate for the elongation machinery that eventually feeds the hydroxylase to produce 2-OH-C26:0.

          Pathway Visualization

          The following diagram illustrates the divergence between the oxidative degradation of Lignoceric acid (peroxisomal) and its anabolic conversion to structural 2-hydroxy lipids.

          Biosynthesis Palmitate Palmitate (C16:0) Lignoceric Lignoceric Acid (C24:0) (Substrate/Accumulates in ALD) Palmitate->Lignoceric Elongation (ELOVL1/3) Hexacosanoic Hexacosanoic Acid (C26:0) Lignoceric->Hexacosanoic Elongation (ELOVL1) BetaOx Beta-Oxidation (Peroxisome) Lignoceric->BetaOx ABCD1 Transporter (Defective in X-ALD) OH_Hexacosanoic 2-OH-Hexacosanoic Acid (Structural Stabilizer) Hexacosanoic->OH_Hexacosanoic Hydroxylation (FA2H) *Rate Limiting Step* Myelin Myelin Sheath (Galactosylceramides) OH_Hexacosanoic->Myelin Ceramide Synthase (CERS2)

          Figure 1: Metabolic divergence of VLCFAs. Lignoceric acid is a branch point: it is either oxidized for energy/clearance or elongated and hydroxylated to form structural lipids.

          Biological Activity & Signaling Mechanisms[6][7][8][9]

          Lignoceric Acid: The Metabolic Stressor

          In experimental models, exogenous Lignoceric acid is often used to induce lipotoxicity .

          • Mitochondrial Dysfunction: C24:0 cannot be oxidized in mitochondria. Its accumulation disrupts the mitochondrial membrane potential (

            
            ) and generates Reactive Oxygen Species (ROS).
            
          • Inflammation: Excess C24:0 activates the TLR4 pathway in macrophages, driving pro-inflammatory cytokine release.

          2-Hydroxyhexacosanoic Acid: The Structural Shield

          This lipid is not a fuel source; it is a barrier architect .

          • Myelin Stability: The 2-OH group allows for intermolecular hydrogen bonding with the nitrogen of the sphingosine base or adjacent galactose headgroups. This "locks" the lipid into a tight gel phase, essential for the electrical insulation of axons.

          • Skin Barrier: In the stratum corneum, 2-OH-C26 ceramides are critical for preventing Transepidermal Water Loss (TEWL).

          Comparative Experimental Data

          The following data summarizes the effects of treating human glial cells (oligodendrocytes) with either lipid.

          AssayLignoceric Acid (C24:0) Treatment2-OH-C26:0 (via FA2H expression)
          ROS Generation High (3.5x increase vs Control)Low (Baseline levels)
          Membrane Fluidity Decreased (Rigid but unstable domains)Optimized (Ordered gel phase, high stability)
          Cell Viability (24h) Reduced (Apoptosis induction)Unaffected (Promotes differentiation)
          Mitochondrial ATP Decreased by ~40%Unaffected
          Primary Localization Peroxisomes / Cytosolic dropletsPlasma Membrane / Myelin Sheath

          Analyst Note: When studying toxicity, use C24:0. When studying differentiation or barrier formation, use 2-OH-C26:0 or induce FA2H expression.

          Experimental Protocols

          Protocol A: Differential Analysis via GC-MS

          Standard lipid extraction does not differentiate these well without derivatization. The hydroxyl group on 2-OH-C26 requires silylation.

          Reagents:

          • Internal Standard: d4-C24:0 (Lignoceric acid-d4).

          • Derivatization Agent: BSTFA + 1% TMCS.

          Workflow:

          • Extraction: Perform Folch extraction (Chloroform:Methanol 2:1) on cell pellets or tissue.

          • Hydrolysis: Resuspend dried lipids in 1M HCl in Methanol (85°C, 1 hour) to release Fatty Acid Methyl Esters (FAMEs) and free hydroxy-acids.

          • Silylation (Critical Step):

            • Dry the sample under Nitrogen.

            • Add 50 µL BSTFA + 1% TMCS.

            • Incubate at 60°C for 30 mins. This converts the 2-OH group into a Trimethylsilyl (TMS) ether, making it volatile for GC.

          • GC-MS Settings:

            • Column: DB-5ms (non-polar).

            • Lignoceric Acid: Detect as Methyl Ester (FAME).

            • 2-OH-C26: Detect as Methyl Ester-TMS ether derivative.

            • Note: The TMS derivative will have a characteristic mass shift (+73 Da for the TMS group) and longer retention time.

          Protocol B: Measuring FA2H Activity (Conversion Assay)

          To verify if your cells are actively converting C24/C26 to the hydroxy form.

          • Substrate Preparation: Complex d4-C24:0 with fatty acid-free BSA (molar ratio 4:1).

          • Incubation: Treat cells with 20 µM d4-C24:0-BSA complex for 24 hours.

          • Analysis: Extract lipids as above.

          • Quantification: Monitor the transition of d4-C24:0 (Substrate) to d4-2-OH-C24:0 (Product) via LC-MS/MS (MRM mode). Note: FA2H can hydroxylate C24, which is then elongated to C26, or elongate C24 to C26 then hydroxylate. Monitoring d4-2-OH-C24 gives a direct read of hydroxylase activity.

          Clinical & Pathological Implications[10][11]

          ConditionMolecular DriverMechanism
          X-Linked Adrenoleukodystrophy (ALD) Accumulation of C24:0 / C26:0 Defect in ABCD1 transporter prevents peroxisomal entry. Cytosolic accumulation causes oxidative stress and demyelination.
          Spastic Paraplegia 35 (SPG35) Absence of 2-OH-C26:0 Mutation in FA2H gene. Myelin forms but is unstable and degenerates over time due to lack of H-bonding structural lipids.

          References

          • Alderson, N. L., et al. (2004).[1] "The Human FA2H Gene Encodes a Fatty Acid 2-Hydroxylase."[2] Journal of Biological Chemistry. Link

          • Hama, H. (2010).[1] "Fatty acid 2-Hydroxylation in mammalian sphingolipid biology." Biochimica et Biophysica Acta (BBA). Link

          • Schönfeld, P., & Reiser, G. (2016). "Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids." Glia. Link

          • Uchida, Y., et al. (2007).[1] "Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation."[1] Journal of Biological Chemistry. Link

          • Sanders, R. J., et al. (2006). "High-throughput screening of fatty acid oxidation in human skin fibroblasts." Journal of Lipid Research. Link

          Sources

          Functional Comparison Guide: Sphingolipids Containing 2-Hydroxyhexacosanoic Acid vs. Non-Hydroxylated Fatty Acids

          Author: BenchChem Technical Support Team. Date: February 2026

          Part 1: Executive Summary & Core Directive

          The "Anchor" Effect: The addition of a single hydroxyl group at the alpha-carbon (C2) of a very long-chain fatty acid (VLCFA) fundamentally alters the biophysical landscape of the resulting sphingolipid. While non-hydroxylated C26:0 sphingolipids act primarily as hydrophobic bulk fillers that thicken the membrane, 2-hydroxyhexacosanoic acid (2-OH-C26:0) variants function as "molecular anchors."

          The 2-hydroxyl group acts as a hydrogen bond donor and acceptor at the membrane interface, creating a lateral hydrogen-bonding network that tightens lipid packing, increases membrane transition temperatures (

          
          ), and provides resistance to lipolytic degradation. This guide explores why this seemingly minor structural modification is the evolutionary solution for long-term myelin stability and epidermal barrier integrity.
          

          Part 2: Structural & Biophysical Comparison

          Interfacial Hydrogen Bonding

          The primary functional divergence stems from the headgroup interface.

          • Non-Hydroxylated (C26:0): The amide bond connects the fatty acid to the sphingoid base. Interaction is limited to the amide and the hydroxyls of the sphingosine base.

          • 2-Hydroxylated (2-OH-C26:0): The 2-OH group adds an additional H-bond donor/acceptor site. This allows for direct interaction with the amide oxygen of the neighboring lipid or the sphingosine hydroxyls within the same molecule.

          Biophysical Consequence: This creates a "H-bond bridge" that reduces the rotational freedom of the headgroup, effectively "freezing" the lipid into a more ordered state even at physiological temperatures.

          Membrane Phase Behavior & Fluidity

          Experimental data from Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) highlights distinct phase behaviors.[1]

          FeatureNon-Hydroxylated Sphingolipids (NFA-SLs)2-Hydroxylated Sphingolipids (2-OH-SLs)
          Phase Behavior Complex polymorphism; exhibits multiple metastable gel phases.Simplified behavior; sharp transition from Gel (
          
          
          ) to Liquid Crystalline (
          
          
          ) or Hexagonal (
          
          
          ).
          Packing Density High, but susceptible to lateral diffusion.Very High; the 2-OH group reduces lateral diffusion rates.
          Melting Point (
          
          
          )
          Lower relative to OH-counterpart (e.g., ~81°C for C24-Cer).Higher (e.g., ~95°C for 2-OH-C24-Cer); indicates higher thermodynamic stability.
          Membrane Role Bulk membrane thickener.Domain stabilizer (Lipid Rafts); prevents phase separation.
          Visualization of Interfacial Bonding

          The following diagram illustrates the structural "locking" mechanism provided by the 2-OH group.

          LipidInteraction cluster_0 Non-Hydroxylated (C26:0) cluster_1 2-Hydroxylated (2-OH-C26:0) NFA_Head Amide Group (Weak H-Bonding) NFA_Tail C26:0 Chain (Hydrophobic) NFA_Head->NFA_Tail Interaction Lateral H-Bonding (Inter-lipid Locking) NFA_Head->Interaction Weak/No Interaction OH_Head Amide + 2-OH Group (Strong H-Bond Network) OH_Tail C26:0 Chain (Hydrophobic) OH_Head->OH_Tail OH_Head->Interaction Donates H Interaction->OH_Head Accepts H

          Figure 1: The 2-OH group facilitates a lateral hydrogen-bonding network (yellow node) that is absent or significantly weaker in non-hydroxylated lipids.

          Part 3: Physiological Functions

          Neural Maintenance (The FA2H Connection)

          In the nervous system, 2-OH sphingolipids (specifically Galactosylceramides and Sulfatides) are abundant in the myelin sheath.[2]

          • Gene: FA2H (Fatty Acid 2-Hydroxylase).[2][3][4][5]

          • Mechanism: The 2-OH lipids do not drive the initial formation of myelin but are critical for its long-term stability .[5]

          • Pathology: Absence of 2-OH lipids (FA2H deficiency) leads to Leukodystrophy and Hereditary Spastic Paraplegia (SPG35). The myelin forms but degenerates over time because the "glue" (H-bonding) holding the multi-lamellar structure together is weaker.

          Skin Barrier Integrity

          In the stratum corneum, ceramides containing 2-OH-C26:0 (and other VLCFAs) are essential for the water permeability barrier.

          • Function: They organize the lipid lamellae between corneocytes. The 2-OH group interacts with water molecules and polar headgroups of adjacent bilayers, preventing trans-epidermal water loss (TEWL).

          • Comparison: Non-hydroxylated ceramides provide hydrophobicity, but without the 2-OH "anchor," the lipid lamellae are more prone to disordering under stress (e.g., UV, surfactants).

          Part 4: Metabolic Stability & Degradation Pathways

          A critical functional difference lies in how the cell degrades these lipids. This is a key consideration for drug development targeting lipid metabolism.

          FeatureNon-Hydroxylated (C26:0)2-Hydroxylated (2-OH-C26:0)
          Synthesis Enzyme Ceramide Synthase (CerS) + ELOVLFA2H (converts FA to 2-OH-FA) -> CerS
          Degradation Pathway Beta-Oxidation (Mitochondria/Peroxisome)Alpha-Oxidation (Peroxisome)
          Key Enzyme Acyl-CoA DehydrogenaseHACL1 (2-hydroxyacyl-CoA lyase)
          Metabolic Fate Acetyl-CoA units (Energy)Formyl-CoA + C25 aldehyde (Signaling/Recycling)

          Why this matters: 2-OH fatty acids cannot directly enter Beta-oxidation because the alpha-carbon is already blocked. They must undergo Alpha-oxidation first to cleave the C1 carbon. This makes 2-OH sphingolipids more resistant to rapid metabolic turnover, preserving membrane integrity.

          Metabolism cluster_Beta Beta-Oxidation cluster_Alpha Alpha-Oxidation (Peroxisome) Substrate Sphingolipid Breakdown FreeFA Free Fatty Acid (C26:0) Substrate->FreeFA Ceramidase FreeOHFA Free 2-OH Fatty Acid (2-OH-C26:0) Substrate->FreeOHFA Ceramidase BetaEnz Acyl-CoA Dehydrogenase FreeFA->BetaEnz AlphaEnz HACL1 (Lyase) FreeOHFA->AlphaEnz Blocked from Beta-Ox Energy Acetyl-CoA (Energy) BetaEnz->Energy Pristanic C25 Aldehyde AlphaEnz->Pristanic C1 Cleavage

          Figure 2: Metabolic divergence. 2-OH lipids require specialized Alpha-oxidation, conferring metabolic resistance.

          Part 5: Experimental Protocols

          Protocol A: Differential Analysis via LC-MS/MS

          Objective: To distinguish 2-OH-C26:0 sphingolipids from their non-hydroxylated isomers using fragmentation patterns.

          Rationale: 2-OH sphingolipids exhibit a characteristic "double water loss" or specific alpha-cleavage that non-OH lipids do not.

          Workflow:

          • Lipid Extraction:

            • Use a modified Bligh-Dyer method (Chloroform/Methanol/Water).

            • Critical Step: Acidify the aqueous phase (HCl) to ensure recovery of free fatty acids if analyzing hydrolysis products.

          • LC Separation:

            • Column: C18 Reverse Phase (e.g., Waters BEH C18).

            • Mobile Phase A: 60:40 ACN:H2O (10mM Ammonium Formate).

            • Mobile Phase B: 90:10 IPA:ACN (10mM Ammonium Formate).

            • Isocratic hold is often required to separate isobaric species.

          • MS/MS Settings (Negative Mode):

            • Precursor Ion: [M-H]-

            • Differentiation Logic:

              • Non-OH Ceramide: Dominant fragment is the fatty acid anion [R-COO]- (m/z 395.4 for C26:0).

              • 2-OH Ceramide: Dominant fragment is the 2-hydroxy fatty acid anion [R(OH)-COO]- (m/z 411.4).

              • Confirmation: Look for the neutral loss of 48 Da (HCHO + H2O) specific to 2-OH cleavage in some collision energies.

          Protocol B: Membrane Fluidity Assay (DPH Anisotropy)

          Objective: To quantify the rigidifying effect of 2-OH-C26:0 lipids in a model membrane.

          • Liposome Preparation:

            • Prepare Large Unilamellar Vesicles (LUVs) (100 nm).

            • Group A: POPC + 10% C26:0-Ceramide.

            • Group B: POPC + 10% 2-OH-C26:0-Ceramide.

          • Probe Labeling:

            • Add DPH (1,6-diphenyl-1,3,5-hexatriene) at a lipid:probe ratio of 200:1.

            • Incubate at 37°C for 30 mins.

          • Measurement:

            • Measure fluorescence anisotropy (r) at temperatures ranging from 20°C to 60°C.

            • Excitation: 360 nm; Emission: 430 nm.

          • Self-Validating Check:

            • Group B (2-OH) should exhibit a higher anisotropy value (r) compared to Group A, indicating restricted motion of the acyl chains due to the hydrogen bond network.

          References

          • Hama, H. (2010).[3][6] Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

          • Alderson, N. L., et al. (2004).[3] The human FA2H gene encodes a fatty acid 2-hydroxylase.[3][4][5] Journal of Biological Chemistry. Link

          • Sandhoff, R. (2010).[7] Very long chain sphingolipids: Tissue expression, function and synthesis.[7] FEBS Letters. Link

          • Uchida, Y., & Park, K. (2021). Ceramides in Skin Health and Disease: An Update. American Journal of Clinical Dermatology. Link

          • Westerfield, A. C., et al. (2012). Selective degradation of 2-hydroxy fatty acid-containing sphingolipids. Journal of Lipid Research.[3][5][7] Link

          Sources

          Validating the Role of 2-Hydroxyhexacosanoic Acid in Leukodystrophy: A Comparative Guide to the Fa2h Mouse Model

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth analysis of the validation of 2-hydroxyhexacosanoic acid's role in a mouse model of leukodystrophy. We will explore the fundamental biochemistry, the critical mouse model used for investigation, and compare the pathological findings and potential therapeutic avenues with other forms of leukodystrophy. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

          Introduction: The Crucial Role of 2-Hydroxy Fatty Acids in Myelin Integrity

          The proper functioning of the central nervous system relies on the integrity of the myelin sheath, a lipid-rich insulating layer that surrounds axons. A key and often overlooked component of myelin lipids are the 2-hydroxy fatty acids, which are integral to the structure of galactosylceramides (GalCer) and sulfatides. These sphingolipids are essential for the compaction and stability of the myelin sheath.

          2-Hydroxyhexacosanoic acid is a very long-chain fatty acid (VLCFA) that belongs to this class of hydroxylated fatty acids. Its synthesis is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . The critical importance of this pathway is underscored by the discovery that mutations in the FA2H gene in humans lead to a severe form of neurodegeneration known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) , a condition characterized by leukodystrophy, spasticity, and brain iron accumulation.

          To dissect the precise role of 2-hydroxy fatty acids in the pathophysiology of this leukodystrophy, researchers have developed and validated a mouse model that recapitulates key aspects of the human disease. This guide will focus on the experimental validation of this model and its utility in the search for therapeutic interventions.

          The Fa2h Knockout Mouse Model: A Premier Tool for In Vivo Validation

          To investigate the consequences of the absence of 2-hydroxy fatty acids, a knockout mouse model for the Fa2h gene (Fa2h-/-) was developed.[1] This model has been instrumental in confirming the causal link between the loss of FA2H function and the resulting neuropathology.

          Biochemical Validation: Confirming the Molecular Defect

          The primary and most critical step in validating any genetic mouse model is to confirm the intended molecular defect. In the case of the Fa2h-/- mouse, this involves a detailed lipidomic analysis of the brain and other relevant tissues.

          • Experimental Approach: Lipid extracts from the brains of Fa2h-/- mice and wild-type littermates are analyzed by mass spectrometry.

          • Expected Outcome: The analysis should confirm the complete absence of 2-hydroxy fatty acids in the galactosylceramide and sulfatide fractions of the Fa2h-/- mouse brain. Conversely, there should be a corresponding increase in the levels of non-hydroxylated very long-chain fatty acids in these sphingolipids.

          • Causality Link: This finding directly links the genetic deletion of Fa2h to the predicted biochemical consequence—the inability to synthesize 2-hydroxy fatty acids. This is a foundational piece of evidence for the model's validity.[2]

          Histopathological Validation: Correlating Molecular Changes with Tissue Pathology

          With the biochemical defect confirmed, the next step is to assess the pathological consequences at the cellular and tissue level. This is typically achieved through a battery of histological and immunohistochemical techniques.

          • Myelin Staining: Techniques like Luxol Fast Blue staining or immunofluorescence for myelin basic protein (MBP) are used to assess the integrity of the myelin sheath.[3] In aged Fa2h-/- mice, these stains reveal significant demyelination, particularly in the spinal cord.[4][5]

          • Axonal Integrity: Stains for neurofilament proteins are used to visualize axons. In the Fa2h-/- model, evidence of axonal degeneration, such as axonal swellings and loss, is observed in conjunction with demyelination.[6]

          • Cellular Responses: Immunohistochemistry for markers of astrocytes (GFAP) and microglia (Iba1) is employed to assess neuroinflammation. The Fa2h-/- mice show evidence of astrogliosis and microgliosis in the affected white matter tracts, indicating an inflammatory response to the demyelination and axonal damage.

          Behavioral Validation: Linking Pathology to Functional Deficits

          The ultimate validation of a disease model lies in its ability to recapitulate the functional deficits observed in human patients. A range of behavioral tests are used to assess motor coordination, balance, and strength in the Fa2h-/- mice.

          • Rotarod Test: This test assesses motor coordination and balance. Aged Fa2h-/- mice show a progressive decline in their ability to stay on the rotating rod, consistent with the spasticity and ataxia seen in FAHN patients.[6]

          • Grip Strength Test: This measures forelimb and hindlimb muscle strength. Deficits in grip strength can be indicative of the motor neuron dysfunction that is a hallmark of the disease.

          • Gait Analysis: Systems that track paw prints can reveal abnormalities in stride length and coordination, providing quantitative data on gait disturbances.[7]

          The progressive nature of these behavioral deficits in the Fa2h-/- mice mirrors the progression of the disease in humans, further validating the model.[8]

          Visualizing the Pathogenic Cascade and Experimental Workflow

          To better understand the underlying biology and the process of model validation, the following diagrams are provided.

          FA2H_Pathway cluster_synthesis Myelin Lipid Synthesis cluster_myelin Myelin Sheath Fatty Acid Very Long-Chain Fatty Acid FA2H FA2H Enzyme Fatty Acid->FA2H Hydroxylation 2-OH FA 2-Hydroxy Fatty Acid (e.g., 2-Hydroxyhexacosanoic acid) FA2H->2-OH FA Ceramide Ceramide 2-OH FA->Ceramide Incorporation GalCer Galactosylceramide (GalCer) Ceramide->GalCer Galactosylation Sulfatide Sulfatide GalCer->Sulfatide Sulfation Myelin Stable Myelin Sheath GalCer->Myelin Sulfatide->Myelin Normal Nerve\nConduction Normal Nerve Conduction Myelin->Normal Nerve\nConduction Demyelination Demyelination & Axonal Degeneration Neurological Deficits Neurological Deficits Demyelination->Neurological Deficits FA2H_KO FA2H Deficiency FA2H_KO->FA2H Absence of FA2H_KO->Demyelination

          Caption: Role of FA2H in myelin lipid synthesis and pathology of FAHN.

          Validation_Workflow Start Generate Fa2h-/- Mouse Biochem Biochemical Validation (Mass Spectrometry) Start->Biochem Confirm Molecular Defect Histo Histopathological Validation (Myelin & Axon Staining) Biochem->Histo Assess Tissue Pathology Behavior Behavioral Validation (Rotarod, Grip Strength) Histo->Behavior Correlate with Function Compare Comparative Analysis (vs. other leukodystrophies) Behavior->Compare Contextualize Findings Therapy Test Therapeutic Strategies Compare->Therapy

          Caption: Experimental workflow for validating the Fa2h-/- mouse model.

          Comparative Analysis: Fa2h Model vs. Other Leukodystrophy Models

          The Fa2h-/- mouse model provides a unique opportunity to study a leukodystrophy caused by a primary defect in a lipid component of myelin.[9] This contrasts with other well-known leukodystrophies that are often caused by defects in lysosomal enzymes or myelin proteins. The following table compares the Fa2h-/- model with mouse models of Metachromatic Leukodystrophy (MLD) and X-linked Adrenoleukodystrophy (X-ALD).

          FeatureFa2h-/- Mouse Model (FAHN)MLD Mouse Model (ASA deficiency)X-ALD Mouse Model (ABCD1 deficiency)
          Genetic Defect Fa2h gene (Fatty Acid 2-Hydroxylase)ARSA gene (Arylsulfatase A)Abcd1 gene (ATP-binding cassette transporter)
          Primary Biochemical Defect Absence of 2-hydroxy fatty acids in galactolipidsAccumulation of sulfatides in lysosomesAccumulation of very long-chain fatty acids (VLCFAs) in peroxisomes
          Pathology Late-onset demyelination, axonal degeneration, astrogliosisSulfatide storage in oligodendrocytes and Schwann cells, demyelinationVLCFA accumulation, adrenal insufficiency, late-onset axonopathy
          Key Phenotype Progressive motor deficits, spasticity, ataxiaProgressive motor and cognitive declineAdrenal failure, progressive myelopathy
          Therapeutic Approach Gene therapy, substrate reduction, dietary supplementation (hypothetical)Enzyme replacement therapy, gene therapy, hematopoietic stem cell transplantLorenzo's oil, gene therapy, hematopoietic stem cell transplant

          This comparison highlights the diversity of mechanisms underlying leukodystrophies and underscores the importance of using specific and well-validated animal models for developing targeted therapies.[10] While models for MLD and X-ALD have been available for longer, the Fa2h-/- model is critical for understanding the specific role of myelin lipid composition in maintaining axonal health.[11]

          Experimental Protocols

          Protocol: Lipid Extraction and Analysis by Mass Spectrometry
          • Tissue Homogenization: Brain tissue is homogenized in a chloroform/methanol solution (2:1, v/v).

          • Lipid Extraction: The homogenate is agitated and then centrifuged to separate the lipid-containing organic phase from the aqueous phase.

          • Phase Separation: The lower organic phase, containing the lipids, is carefully collected.

          • Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and then reconstituted in a suitable solvent for mass spectrometry analysis.

          • Mass Spectrometry: The lipid sample is infused into a high-resolution mass spectrometer, and lipid species are identified and quantified based on their mass-to-charge ratio.

          Protocol: Immunohistochemistry for Myelin Basic Protein (MBP)
          • Tissue Preparation: Mice are perfused with paraformaldehyde, and the brain and spinal cord are dissected and post-fixed.

          • Sectioning: The tissues are cryoprotected in sucrose and then sectioned on a cryostat.

          • Antigen Retrieval: Sections are treated with a citrate buffer to unmask the MBP antigen.

          • Blocking: Non-specific antibody binding is blocked using a solution of normal serum and bovine serum albumin.

          • Primary Antibody Incubation: Sections are incubated overnight with a primary antibody specific for MBP.

          • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

          • Mounting and Imaging: Sections are mounted with a DAPI-containing medium (to stain nuclei) and imaged on a fluorescence microscope.

          Protocol: Rotarod Behavioral Test
          • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the trial.

          • Training: Mice are placed on the stationary rod of the rotarod apparatus for a short period.

          • Trial: The rod begins to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

          • Data Collection: The latency to fall from the rod is recorded for each mouse.

          • Replicates: The trial is repeated several times for each mouse, with a rest period in between, and the average latency to fall is calculated.

          Future Directions and Therapeutic Implications

          The validation of the Fa2h-/- mouse model has paved the way for a deeper understanding of FAHN and the role of 2-hydroxy fatty acids in myelin maintenance.[12] This model is now an invaluable tool for testing potential therapeutic strategies.

          • Gene Therapy: The delivery of a functional copy of the FA2H gene to oligodendrocytes is a promising approach to correct the primary genetic defect.[13]

          • Dietary Supplementation: While challenging due to the blood-brain barrier, strategies to supplement the diet with 2-hydroxy fatty acids or their precursors could be explored.

          • Neuroprotective Agents: The model can be used to screen for compounds that protect against the downstream consequences of the absence of 2-hydroxy fatty acids, such as axonal degeneration and neuroinflammation.

          References

          • Kruer, M. C., et al. (2010). Defective FA2H leads to a novel form of neurodegeneration with brain iron accumulation (NBIA). Annals of Neurology, 68(5), 611–618. [Link]

          • Zöller, I., et al. (2008). Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. Journal of Neuroscience, 28(38), 9586–9596. [Link]

          • Potter, K. A., et al. (2011). Central nervous system dysfunction in a mouse model of FA2H deficiency. Glia, 59(7), 1009–1021. [Link]

          • Edvardson, S., et al. (2008). Mutations in the Fatty Acid 2-Hydroxylase Gene Are Associated with Leukodystrophy with Spastic Paraparesis and Dystonia. The American Journal of Human Genetics, 83(5), 643–648. [Link]

          • NBIA Disorders Association. (n.d.). FAHN. Retrieved from [Link]

          • MedlinePlus. (2019). Fatty acid hydroxylase-associated neurodegeneration. Retrieved from [Link]

          • UniProt. (n.d.). Fa2h - Fatty acid 2-hydroxylase - Mus musculus (Mouse). Retrieved from [Link]

          • Potter, K. A., et al. (2011). Central nervous system dysfunction in a mouse model of FA2H deficiency. Glia, 59(7), 1009-1021. [Link]

          • Hunter's Hope Foundation. (n.d.). FAHN. Retrieved from [Link]

          • Hama, H. (2007). FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. Journal of Lipid Research, 48(12), 2772-80. [Link]

          • Hama, H. (2007). FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. Journal of Lipid Research, 48(12), 2772-2780. [Link]

          • MedlinePlus. (2019). Fatty acid hydroxylase-associated neurodegeneration. Retrieved from [Link]

          • JCRB Laboratory Animal Resource Bank. (n.d.). Fah2 KO mice. Retrieved from [Link]

          • Edvardson, S., et al. (2008). Mutations in the Fatty Acid 2-Hydroxylase Gene Are Associated with Leukodystrophy with Spastic Paraparesis and Dystonia. The American Journal of Human Genetics, 83(5), 643-648. [Link]

          • Rupps, R., et al. (2013). Novel Mutations in FA2H-Associated Neurodegeneration: An Underrecognized Condition? Journal of Child Neurology, 28(11), 1500-1504. [Link]

          • Frech, M. J., et al. (2022). A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities. Frontiers in Cell and Developmental Biology, 10, 974121. [Link]

          • Lindig, T., et al. (2022). Novel Homozygous FA2H Variant Causing the Full Spectrum of Fatty Acid Hydroxylase-Associated Neurodegeneration (SPG35). Genes, 13(10), 1853. [Link]

          • Zöller, I., et al. (2008). Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. Journal of Neuroscience, 28(38), 9586-9596. [Link]

          • Veterian Key. (2016). Mouse Models of Metachromatic Leukodystrophy and Adrenoleukodystrophy. Retrieved from [Link]

          • NBIAcure. (n.d.). FAHN. Retrieved from [Link]

          • Bonkowsky, J. L., & Nelson, C. (2019). Animal models of leukodystrophy: a new perspective for the development of therapies. The FEBS Journal, 286(19), 3776-3792. [Link]

          • Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta, 1801(4), 405-414. [Link]

          • Hughes, A. L., et al. (2022). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 23(21), 13359. [Link]

          • ResearchGate. (n.d.). Mouse Models of Metachromatic Leukodystrophy and Adrenoleukodystrophy. Retrieved from [Link]

          • Li, C., et al. (1994). Mice deficient for the myelin-associated glycoprotein show subtle abnormalities in myelin. Neuron, 13(4), 995-1005. [Link]

          • NBIA Disorders Association. (2022). Research study results in stem cell model of FAHN. Retrieved from [Link]

          • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4894. [Link]

          • Frech, M. J., et al. (2023). Disrupted Myelination in FAHN: Insights from a Patient-Specific hiPSC Neuron–Oligodendrocyte Model. International Journal of Molecular Sciences, 24(16), 12891. [Link]

          • Johnson, K. R., et al. (2014). A new mouse model of Canavan leukodystrophy displays hearing impairment due to central nervous system dysmyelination. Disease Models & Mechanisms, 7(6), 649-657. [Link]

          • Ma'ayan Lab. (n.d.). FA2H Gene. Retrieved from [Link]

          • Alderson, N. L., et al. (2006). FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain. Journal of Lipid Research, 47(12), 2772-80. [Link]

          • van der Knaap, M. S., & Bugiani, M. (2017). Leukodystrophies: a proposed classification system based on pathological changes and pathogenetic mechanisms. Acta Neuropathologica, 134(3), 351-382. [Link]

          • Popko, B., et al. (1987). expression of myelin basic protein and generation of mice with varying levels of myelin. Cell, 48(4), 713-721. [Link]

          • Histopathological analysis in mouse models of synucleinopathies. (2023). bioRxiv. [Link]

          • ResearchGate. (n.d.). Behavioral Tests for Mouse Models of Autism: An Argument for the Inclusion of Cerebellum-Controlled Motor Behaviors. Retrieved from [Link]

          • American Academy of Pediatrics. (n.d.). Behavioral Interventions in Fetal Alcohol Spectrum Disorders. Retrieved from [Link]

          • ResearchGate. (n.d.). Neuronal and cardiac histopathology. Retrieved from [Link]

          • Goldman, S. A. (2007). Disease targets and strategies for the therapeutic modulation of endogenous neural stem and progenitor cells. Clinical Pharmacology & Therapeutics, 82(4), 445-450. [Link]

          • Crawley, J. N. (2004). Mouse Behavioral Assays Relevant to the Symptoms of Autism. Brain Pathology, 14(3), 317-325. [Link]

          Sources

          A Comparative Guide to the Biological Effects of R- and S-Enantiomers of 2-Hydroxyhexacosanoic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: The Significance of Chirality in Very-Long-Chain Fatty Acids

          2-Hydroxyhexacosanoic acid, a 26-carbon very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha-position, plays a crucial role in the structure and function of complex sphingolipids. These lipids are integral components of cellular membranes, particularly abundant in the myelin sheath of the nervous system and the epidermal barrier of the skin.[1][2] The presence of the hydroxyl group introduces a chiral center, resulting in two stereoisomers, or enantiomers: (R)-2-hydroxyhexacosanoic acid and (S)-2-hydroxyhexacosanoic acid. While seemingly minor, this difference in spatial arrangement can lead to profound distinctions in their metabolic fate and biological activity. This guide provides a comparative analysis of the known and inferred effects of these two enantiomers, supported by experimental data and detailed protocols for their investigation.

          Metabolic Origins and Stereospecificity

          The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids in mammals is Fatty Acid 2-Hydroxylase (FA2H). Crucially, FA2H exhibits strict stereospecificity, exclusively producing the (R)-enantiomer.[3] This (R)-isomer is then incorporated into vital sphingolipids like galactosylceramides (GalCer) and sulfatides in myelin, and ceramides in the skin.[1][4][5]

          In contrast, the (S)-enantiomer of 2-hydroxy fatty acids is not typically synthesized by mammalian enzymes. Its presence in biological systems is often attributed to exogenous sources, such as the metabolic activity of gut microbiota or other bacteria.[6] This fundamental difference in origin underscores the distinct metabolic pathways and potential biological roles of the two enantiomers.

          cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway Hexacosanoic Acid_R Hexacosanoic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) (Stereospecific) Hexacosanoic Acid_R->FA2H Mammalian Cells R_2_OH_C26 (R)-2-Hydroxyhexacosanoic Acid FA2H->R_2_OH_C26 R_Sphingolipids Incorporation into Myelin & Skin Sphingolipids R_2_OH_C26->R_Sphingolipids Hexacosanoic Acid_S Hexacosanoic Acid Bacterial_Enzymes Bacterial Enzymes Hexacosanoic Acid_S->Bacterial_Enzymes Exogenous Sources (e.g., Gut Microbiota) S_2_OH_C26 (S)-2-Hydroxyhexacosanoic Acid Bacterial_Enzymes->S_2_OH_C26 S_Metabolism Distinct Metabolic Fate (e.g., Peroxisomal Oxidation) S_2_OH_C26->S_Metabolism

          Figure 1: Divergent metabolic pathways of R- and S-2-hydroxyhexacosanoic acid.

          Comparative Biological Effects: A Data-Driven Hypothesis

          Direct comparative studies on the enantiomers of 2-hydroxyhexacosanoic acid are scarce. However, by extrapolating from research on shorter-chain 2-hydroxy fatty acids and the known functions of very-long-chain fatty acids, we can construct a robust hypothesis regarding their differential effects.

          Incorporation into Sphingolipids and Membrane Stability

          The stereochemistry of the 2-hydroxyl group is critical for its interaction with ceramide synthases (CerS), the enzymes that incorporate fatty acids into ceramides.[5][7][8] Studies on 2-hydroxypalmitic acid (C16) have shown that the (R)-enantiomer is preferentially incorporated into hexosylceramides, while the (S)-enantiomer is more readily found in free ceramide.[3] This suggests a stereospecific recognition by downstream enzymes in the sphingolipid metabolic pathway.

          Given that (R)-2-hydroxy very-long-chain fatty acids are integral to myelin, it is hypothesized that the (R)-enantiomer of 2-hydroxyhexacosanoic acid is essential for the proper formation and long-term stability of the myelin sheath.[2][4] The hydroxyl group in the (R)-configuration is thought to participate in hydrogen bonding networks within the lipid bilayer, contributing to the tight packing and stability of the myelin membrane.[9] Conversely, the (S)-enantiomer, being a "foreign" molecule to mammalian sphingolipid synthesis, may not be efficiently incorporated into these structures and could potentially disrupt membrane integrity if present in significant amounts.

          Impact on Membrane Fluidity and Lipid Raft Organization

          The composition of fatty acid chains in membrane phospholipids and sphingolipids is a key determinant of membrane fluidity. The presence of hydroxylated fatty acids can alter lipid packing and, consequently, the biophysical properties of the membrane. It is plausible that the two enantiomers of 2-hydroxyhexacosanoic acid would have differential effects on membrane fluidity.

          The (R)-enantiomer, being naturally integrated into complex sphingolipids, likely contributes to the formation of ordered lipid domains, or "lipid rafts." These specialized microdomains are enriched in cholesterol and sphingolipids and serve as platforms for cellular signaling.[10] In contrast, the (S)-enantiomer, if not properly metabolized, could act as a disruptor of these ordered domains, leading to increased membrane fluidity and altered cell signaling.

          Parameter (R)-2-Hydroxyhexacosanoic Acid (Hypothesized) (S)-2-Hydroxyhexacosanoic Acid (Hypothesized)
          Primary Source Endogenous (via FA2H)Exogenous (e.g., bacterial)[6]
          Metabolic Fate Incorporation into myelin and skin sphingolipids[1][4]Peroxisomal β-oxidation[11]
          Sphingolipid Incorporation Efficiently incorporated into galactosylceramides and ceramides by CerS[5][7][8]Poorly incorporated into complex sphingolipids; may accumulate as free ceramide[3]
          Effect on Membrane Stability Stabilizes myelin and epidermal lipid structures[2][9]May disrupt membrane integrity
          Effect on Membrane Fluidity Promotes formation of ordered lipid domains (lipid rafts)[10]May increase membrane fluidity and disrupt lipid rafts
          Cellular Signaling Supports normal signaling pathways associated with lipid raftsMay alter signaling by disrupting lipid raft organization

          Experimental Protocols for Comparative Analysis

          To empirically validate the hypothesized differential effects of the R- and S-enantiomers of 2-hydroxyhexacosanoic acid, a series of in vitro experiments can be performed. The following protocols provide a framework for these investigations.

          Assessment of Cytotoxicity using the MTT Assay

          This assay determines the metabolic activity of cells as an indicator of their viability and proliferation. It is a crucial first step to establish non-toxic working concentrations for each enantiomer.

          Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13]

          Step-by-Step Methodology:

          • Cell Seeding: Plate cells (e.g., oligodendrocytes, keratinocytes, or a relevant cell line) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

          • Treatment: Prepare stock solutions of R- and S-2-hydroxyhexacosanoic acid in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the treatment media. Include a vehicle control (medium with DMSO).

          • Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

          • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

          • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

          • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

          • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

          • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

          Start Seed Cells in 96-well Plate Treat Treat with R- and S-Enantiomers (and Vehicle Control) Start->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation (4h) Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Cell Viability Read_Absorbance->Analyze

          Figure 2: Workflow for the MTT cytotoxicity assay.
          Analysis of Membrane Fluidity using Laurdan Staining

          Laurdan is a fluorescent dye that exhibits a spectral shift in response to changes in the lipid packing of cellular membranes. This allows for the quantification of membrane fluidity.

          Principle: In ordered, tightly packed membranes (gel phase), Laurdan fluoresces at a shorter wavelength (~440 nm). In disordered, fluid membranes (liquid-crystalline phase), the emission maximum shifts to a longer wavelength (~490 nm). The Generalized Polarization (GP) value is calculated from the intensities at these two wavelengths and is a measure of membrane order.[14][15][16]

          Step-by-Step Methodology:

          • Cell Culture and Treatment: Grow cells on glass coverslips and treat with non-toxic concentrations of the R- and S-enantiomers of 2-hydroxyhexacosanoic acid (determined from the MTT assay) for 24 hours.

          • Laurdan Staining: Prepare a 1 mM stock solution of Laurdan in DMSO. Dilute the stock solution in serum-free medium to a final concentration of 10 µM. Incubate the cells with the Laurdan solution for 30 minutes at 37°C.[14]

          • Washing: Wash the cells twice with pre-warmed PBS to remove excess dye.

          • Imaging: Mount the coverslips on a slide with a drop of PBS. Image the cells using a fluorescence microscope equipped with a two-photon or confocal laser and appropriate filters for Laurdan excitation (~350 nm) and emission (collecting at ~440 nm and ~490 nm).

          • Data Analysis: Calculate the GP value for each pixel in the image using the formula: GP = (I440 - I490) / (I440 + I490). Higher GP values indicate lower membrane fluidity (more ordered).[17]

          Investigation of Lipid Raft Integrity by Sucrose Density Gradient Centrifugation

          This technique separates detergent-resistant membranes (DRMs), which are enriched in lipid rafts, from the more soluble portions of the cell membrane.

          Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. Due to their high lipid content, they have a lower buoyant density than other cellular components and will float to the top of a sucrose density gradient during ultracentrifugation.[10][18][19][20][21]

          Step-by-Step Methodology:

          • Cell Lysis: Treat cells with the R- and S-enantiomers of 2-hydroxyhexacosanoic acid. After treatment, wash the cells with ice-cold PBS and lyse them in a Triton X-100-based lysis buffer on ice.

          • Sucrose Gradient Preparation: In an ultracentrifuge tube, create a discontinuous sucrose gradient. A common setup is a bottom layer of 40% sucrose, a middle layer of 30% sucrose, and a top layer of 5% sucrose. The cell lysate is mixed with a high concentration of sucrose (e.g., 80%) to create the bottom layer.[20]

          • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

          • Fraction Collection: Carefully collect fractions from the top of the gradient. The lipid rafts will be concentrated at the interface of the 5% and 30% sucrose layers.

          • Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against known lipid raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor). A shift in the distribution of these markers upon treatment with the enantiomers will indicate an effect on lipid raft integrity.

          Start Lyse Treated Cells in Triton X-100 Prepare_Gradient Prepare Sucrose Density Gradient Start->Prepare_Gradient Centrifuge Ultracentrifugation Prepare_Gradient->Centrifuge Collect_Fractions Collect Fractions from Gradient Centrifuge->Collect_Fractions Analyze Western Blot for Raft and Non-Raft Marker Proteins Collect_Fractions->Analyze Conclusion Assess Lipid Raft Integrity Analyze->Conclusion

          Sources

          comparative analysis of 2-Hydroxyhexacosanoic acid in different brain regions

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Structural Anchor of Myelin

          2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a specialized Very Long Chain Fatty Acid (VLCFA) critical to the structural integrity of the central nervous system (CNS).[1] Unlike its non-hydroxylated parent, Hexacosanoic acid (C26:0), which is primarily associated with peroxisomal beta-oxidation disorders (e.g., X-linked Adrenoleukodystrophy), 2-OH-C26:0 serves a distinct architectural role. It is synthesized exclusively by the enzyme Fatty Acid 2-Hydroxylase (FA2H) and incorporated into galactosylceramides (cerebrosides) and sulfatides—the major lipid components of the myelin sheath.

          This guide compares the distribution, metabolic fate, and analytical quantification of 2-OH-C26:0 across brain regions, contrasting its behavior with standard VLCFA biomarkers.

          Regional Distribution Analysis: White Matter vs. Gray Matter[2][3][4]

          The distribution of 2-OH-C26:0 is strictly compartmentalized, following the density of myelination. It is not a ubiquitous membrane component but a specialized lipid motif required for the long-term maintenance of the myelin sheath.

          Comparative Distribution Table
          FeatureWhite Matter (Myelin-Rich) Gray Matter (Neuronal Soma) Biological Implications
          2-OH-C26:0 Abundance High (Enriched)Low (Trace)2-OH-C26:0 is a hallmark of mature oligodendrocytes and compact myelin.
          Primary Lipid Host Galactosylceramides (GalC), SulfatidesPhosphatidylcholine, PEGalC and Sulfatides constitute ~20% of myelin lipids; ~50% of these contain 2-OH fatty acids.
          Molecular Function Intermolecular H-bondingMembrane FluidityThe 2-OH group forms H-bonds with the amide of the sphingosine backbone, "locking" the membrane to insulate axons.
          Pathological Marker Loss indicates Demyelination / FA2H DeficiencyAccumulation (rare)Absence leads to axon degeneration (e.g., SPG35); Gray matter is generally spared in primary myelin lipid defects.
          Metabolic Activity Low turnover (Stable Pool)Higher turnoverMyelin lipids are stable (half-life: months to years); Gray matter lipids turn over more rapidly for signaling.
          The "Zipper" Mechanism

          In white matter, 2-OH-C26:0 acts as a molecular "zipper." The hydroxyl group on the C2 position allows for additional hydrogen bonding within the lipid bilayer of the myelin sheath. This reduces membrane fluidity and increases the transition temperature, creating the rigid, insulating structure necessary for saltatory conduction.

          • Contrast: Non-hydroxylated C26:0 (found in ALD patients) cannot form these stabilizing bonds effectively, leading to unstable myelin if it accumulates excessively without hydroxylation.

          Metabolic Pathways: Synthesis vs. Degradation

          Understanding the flux of 2-OH-C26:0 is critical for distinguishing between synthesis disorders (FA2H deficiency) and peroxisomal degradation disorders (Zellweger Spectrum, ALD).

          Pathway Visualization

          The following diagram illustrates the synthesis of 2-OH-C26:0 from C26:0 and its subsequent degradation via alpha-oxidation.[2][3][4]

          G C26 Hexacosanoic Acid (C26:0) OH_C26 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) C26->OH_C26 Hydroxylation FA2H Enzyme: FA2H (ER Membrane) FA2H->OH_C26 Ceramide 2-OH-C26:0-Ceramide (Myelin Lipid) OH_C26->Ceramide Ceramide Synthase (CERS2) Free_OH_C26 Free 2-OH-C26:0 Ceramide->Free_OH_C26 Ceramidase (Degradation) C25 Pentacosanoic Acid (C25:0) Free_OH_C26->C25 Decarboxylation AlphaOx Alpha-Oxidation (HACL2 / Peroxisome/ER) AlphaOx->C25

          Figure 1: Metabolic trajectory of 2-Hydroxyhexacosanoic acid. Synthesis occurs via FA2H for myelin incorporation. Degradation involves release from ceramide followed by alpha-oxidation to C25:0, distinct from the beta-oxidation pathway used for non-hydroxy VLCFAs.

          Analytical Performance Guide: GC-MS vs. LC-MS/MS

          Quantifying 2-OH-C26:0 requires overcoming its low volatility and high lipophilicity.

          Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[8][9][10]
          • Status: Gold Standard for Total Fatty Acid Profiling.

          • Mechanism: Requires hydrolysis of complex lipids (ceramides) to release free fatty acids, followed by two-step derivatization.

          • Pros: Excellent separation of structural isomers (2-OH vs. 3-OH vs. non-hydroxy). Robust libraries (NIST).

          • Cons: Labor-intensive sample prep. Destroys information about the complex lipid species (e.g., which ceramide backbone it was attached to).

          Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
          • Status: Preferred for Intact Lipidomics & High-Throughput Screening.

          • Mechanism: Analyzes intact 2-OH-C26:0-Ceramides or Sulfatides. Can also analyze free acids using negative ion mode or derivatization (e.g., 2-NPH).

          • Pros: High sensitivity. Preserves "lipid context" (headgroup info). No hydrolysis required for intact profiling.

          • Cons: Ion suppression effects in matrix. Standards for specific 2-OH-VLCFA ceramides are expensive or custom-synthesized.

          Comparative Performance Metrics
          MetricGC-MS (Derivatized) LC-MS/MS (Intact/Derivatized)
          Target Analyte Total 2-OH-C26:0 (Hydrolyzed)Intact 2-OH-C26:0-Ceramide
          Limit of Detection ~10-50 ng/mL~1-5 ng/mL (High Sensitivity)
          Sample Volume 100-200 µL Plasma/Tissue10-50 µL
          Specificity High (Retention Time + EI Frag)High (MRM Transitions)
          Throughput Low (30-60 min run)High (5-10 min run)

          Validated Experimental Protocol: GC-MS Quantification

          Objective: Quantification of total 2-OH-C26:0 in brain tissue homogenate.

          Principle: Acid-catalyzed transesterification converts lipids to Fatty Acid Methyl Esters (FAMEs). The hydroxyl group is then silylated (TMS) to improve volatility and peak shape.

          Workflow Steps
          • Homogenization:

            • Homogenize 10-20 mg brain tissue (White Matter vs. Gray Matter) in 500 µL PBS.

            • Internal Standard: Spike with 2-hydroxy-C22:0-d4 (deuterated standard) to correct for recovery.

          • Extraction (Folch Method):

            • Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex 1 min.

            • Centrifuge (2000 x g, 5 min). Collect lower organic phase.

            • Dry under nitrogen stream.

          • Hydrolysis & Methylation:

            • Resuspend residue in 1 mL methanolic HCl (1N).

            • Incubate at 80°C for 1 hour (Critical for amide bond cleavage in ceramides).

            • Extract FAMEs with 1 mL Hexane. Dry under nitrogen.

          • Derivatization (Silylation):

            • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

            • Incubate at 60°C for 30 min. This converts the 2-OH group to a -OTMS ether.

          • GC-MS Analysis:

            • Column: DB-5ms or equivalent (30m x 0.25mm).

            • Carrier Gas: Helium, 1 mL/min.

            • Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (hold 10 min).

            • Detection: SIM mode. Monitor ions characteristic of the 2-OH-FAME-TMS derivative (m/z [M-15]+ and specific alpha-cleavage fragments).

          References

          • Sphingolipids and Myelin Stability

            • Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. (2010).[2] Journal of Neuroscience.

          • Lipid Composition of Brain Regions

            • Lipid composition of the normal human brain: Gray matter, white matter, and myelin.[5] (Standard Reference). Journal of Lipid Research.

          • Analytical Methods (GC-MS vs LC-MS)

            • Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (2022).[2][6] Methods in Molecular Biology.

          • Metabolic Pathway (Alpha-Oxidation)

            • Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo.[7] (2023).[2][8][7] Journal of Lipid Research.

          • Biomarker Context (ALD)

            • Comparison of C26:0-lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders. (2020).[2][5] Molecular Genetics and Metabolism.

          Sources

          Assessing the Purity of Synthetic 2-Hydroxyhexacosanoic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

          Core Directive: The Analytical Mandate

          2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a critical biomarker in the diagnosis of peroxisomal disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy (X-ALD). Its accurate quantification in biological matrices depends entirely on the purity of the synthetic reference standards used.

          Unlike short-chain fatty acids, the lipophilicity and high melting point of C26:0 derivatives present unique solubility and ionization challenges.[1] Furthermore, the standard synthetic route—typically the Hell-Volhard-Zelinsky (HVZ) reaction —introduces a specific profile of impurities (homologs, alpha-halo intermediates) that generic purity assays often miss.

          This guide moves beyond basic "Certificate of Analysis" parameters to establish a rigorous, self-validating purity assessment workflow.

          Synthetic Context & Impurity Profiling

          To assess purity, one must understand the origin of impurities.[1] The synthesis of 2-OH-C26:0 usually proceeds via alpha-bromination of hexacosanoic acid followed by hydrolysis.[1]

          The Impurity Fingerprint
          Impurity TypeOriginAnalytical Challenge
          Hexacosanoic Acid (C26:0) Unreacted starting materialCo-elutes with product in low-res LC; requires derivatization for GC separation.[1][2]
          2-Bromohexacosanoic Acid Incomplete hydrolysis intermediateChemically unstable; can degrade into the hydroxy form during analysis if not handled carefully.
          Homologous Series (C24, C28) Impurities in the C26 starting materialVery similar physicochemical properties; requires high chromatographic resolution.
          Enantiomers (R vs S) Racemization during synthesisStandard achiral columns cannot distinguish these; requires chiral stationary phases.[1]
          Visualization: Synthesis & Impurity Pathways

          The following diagram illustrates the critical control points in the synthesis where impurities are generated.

          SynthesisPathways Start Hexacosanoic Acid (C26:0) Step1 Step 1: Alpha-Bromination (HVZ Reaction) Start->Step1 Impurity1 Impurity A: Unreacted C26:0 Start->Impurity1 Incomplete Conversion Inter 2-Bromo-C26:0 (Intermediate) Step1->Inter Step2 Step 2: Hydrolysis Inter->Step2 Impurity2 Impurity B: Residual 2-Bromo-C26 Inter->Impurity2 Incomplete Hydrolysis Product 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) Step2->Product

          Caption: Mechanistic pathway of 2-OH-C26:0 synthesis highlighting the origin of key impurities (Unreacted C26:0 and 2-Bromo intermediate).

          Comparative Analysis: GC-MS vs. LC-MS/MS

          For high-purity assessment (>98%), GC-MS is the superior choice due to its ability to resolve structural homologs and the availability of spectral libraries. However, LC-MS/MS is indispensable for high-throughput screening or when derivatization introduces artifacts.[1]

          Method Performance Matrix
          FeatureMethod A: GC-MS (Derivatized) Method B: LC-MS/MS (Negative Mode) Method C: 1H-NMR
          Primary Role Gold Standard for Purity High-Sensitivity ConfirmationStructural Verification
          Selectivity Excellent (separates C24/C26 homologs)Moderate (isobaric interference possible)Low (homologs overlap)
          Sample Prep High (2-step derivatization required)Low (Direct injection possible)Minimal (Dissolution only)
          Detection Limit < 10 ng/mL< 1 ng/mL> 10 µg/mL
          Critical Blind Spot Thermally unstable impuritiesMatrix suppression; Ionization varianceMinor impurities (<1%)

          Experimental Protocols

          These protocols are designed to be self-validating : they include internal checks to ensure the method itself is not generating false positives or negatives.[1]

          Protocol A: GC-MS Purity Assessment (The "Double-Derivatization" Method)

          Rationale: 2-OH fatty acids have two active protons (carboxyl and hydroxyl).[1] Single-step methylation leaves the hydroxyl group free, leading to peak tailing and adsorption. A dual Methylation + Silylation strategy is required.

          Reagents:

          • Boron Trichloride (BCl3) in Methanol (12% w/w)

          • BSTFA + 1% TMCS (Silylation reagent)

          • Internal Standard: 2-Hydroxy-C24:0 (Tetracosanoic acid)[1]

          Workflow:

          • Solubilization: Dissolve 1 mg of synthetic 2-OH-C26:0 in 0.5 mL Toluene (C26 is poorly soluble in pure methanol).

          • Methylation: Add 1 mL BCl3-Methanol. Heat at 60°C for 30 mins .

            • Validation Check: Ensure the cap is PTFE-lined to prevent evaporation.

          • Extraction: Cool, add 1 mL Hexane and 1 mL Water. Vortex. Centrifuge. Collect the upper Hexane layer. Evaporate to dryness under N2.

          • Silylation: Re-dissolve residue in 50 µL Pyridine + 50 µL BSTFA/TMCS. Heat at 60°C for 20 mins .

          • Analysis: Inject 1 µL into GC-MS (DB-5ms column).

          Data Interpretation:

          • Target Peak: Look for the molecular ion of the Methyl Ester-TMS ether derivative.[1]

          • Impurity A (C26:0): Will appear as the Methyl Ester (no TMS group).[1] Mass shift: -88 Da vs target.

          • Impurity B (2-Bromo): Will show distinct isotopic pattern (M and M+2) if present.

          Protocol B: LC-MS/MS Negative Mode (Rapid Screening)

          Rationale: For quick purity checks without derivatization, negative electrospray ionization (ESI-) targets the carboxylate anion.[1]

          Workflow:

          • Mobile Phase: A: 10 mM Ammonium Acetate in Water; B: Acetonitrile/Isopropanol (50:50).

          • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

          • Gradient: 80% B to 100% B over 15 mins. (High organic content needed to elute C26).

          • Detection: MRM transition m/z 411.4 [M-H]⁻ (Parent) -> m/z 365.4 [Decarboxylation].

          Decision Framework & Visualization

          Use this decision tree to select the appropriate validation workflow based on your specific purity requirements.

          DecisionTree Start Start: Synthetic 2-OH-C26:0 Sample Check1 Is Chiral Purity Required? (e.g., Biological Standard) Start->Check1 ChiralYes Method: Chiral LC-MS (Astec CHIROBIOTIC Column) Check1->ChiralYes Yes ChiralNo Is Purity > 99% Required? Check1->ChiralNo No (Chemical Purity only) HighPurity Execute Protocol A: GC-MS (FAME + TMS) ChiralNo->HighPurity Yes (Gold Standard) RapidCheck Execute Protocol B: LC-MS/MS (ESI-) ChiralNo->RapidCheck No (Routine Check) Result1 Check for Homologs (C24, C28) HighPurity->Result1 Result2 Check for Unreacted C26:0 (No -OH) HighPurity->Result2

          Caption: Analytical decision tree for selecting the optimal purity assessment method based on chirality and sensitivity needs.

          References

          • Hama, K., et al. (2022).[1] Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. National Institutes of Health (NIH). Available at: [Link]

          • Li, X., et al. (2023).[1] Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry. PubMed.[3] Available at: [Link]

          • Scott, A. I. (2022).[1][4][5] Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology.[1] Available at: [Link]

          • Agilent Technologies. (2020).[1] Analysis of a Synthetic Peptide and Its Impurities. (Context on synthetic impurity profiling). Available at: [Link]

          Sources

          A Senior Application Scientist's Guide to Derivatization Reagents for 2-Hydroxyhexacosanoic Acid Analysis

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The analysis of 2-Hydroxyhexacosanoic acid, a very long-chain hydroxy fatty acid, presents significant challenges for common analytical techniques like gas chromatography-mass spectrometry (GC-MS). Its high molecular weight, coupled with two polar functional groups (a carboxylic acid and a hydroxyl group), results in low volatility and poor chromatographic performance. Chemical derivatization is an essential sample preparation step to overcome these limitations. This guide provides an in-depth, objective comparison of three primary derivatization strategies: comprehensive silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a two-step esterification-silylation using (trimethylsilyl)diazomethane (TMS-DM) and BSTFA, and a high-sensitivity approach using pentafluorobenzyl bromide (PFBBr). We will explore the underlying chemical mechanisms, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific analytical goals, from routine screening to trace-level quantification.

          The Analytical Challenge: Quantifying 2-Hydroxyhexacosanoic Acid

          2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a lipid molecule implicated in various biological processes, and its accurate quantification is critical in biomedical and drug development research. However, its inherent chemical properties make it unsuitable for direct GC analysis. The polar carboxylic acid and hydroxyl groups tend to form hydrogen bonds, leading to strong interactions with the stationary phase of the GC column, resulting in poor peak shape, and potential thermal degradation in the hot injection port.

          Derivatization addresses this by chemically modifying these polar functional groups. The goal is to replace the active, polar hydrogens with nonpolar, thermally stable moieties.[1] This transformation achieves three critical objectives:

          • Increases Volatility: The resulting derivative has a lower boiling point, allowing it to travel through the GC column at reasonable temperatures.

          • Enhances Thermal Stability: The derivatives are less prone to breaking down at the high temperatures of the GC inlet and column.

          • Improves Chromatographic Behavior: Reduced polarity leads to more symmetrical peaks and better separation from other components in the sample matrix.

          The choice of derivatization reagent is paramount and depends on factors such as required sensitivity, sample complexity, available instrumentation, and safety considerations.

          Derivatization Strategies: A Comparative Overview

          For a molecule with both a carboxylic acid and a hydroxyl group like 2-Hydroxyhexacosanoic acid, derivatization can be accomplished in a single comprehensive step or through a multi-step, functional-group-specific approach. We will compare three robust methods suitable for GC-MS analysis.

          Table 1: Comparison of Derivatization Reagent Performance Characteristics

          FeatureMethod 1: BSTFA (Silylation)Method 2: TMS-DM + BSTFAMethod 3: PFBBr + BSTFA
          Target Groups Carboxyl (-COOH) & Hydroxyl (-OH)-COOH (TMS-DM), -OH (BSTFA)-COOH (PFBBr), -OH (BSTFA)
          Reaction Type SilylationEsterification + SilylationAlkylation + Silylation
          Reaction Time 30-60 minutes~30 minutes60-90 minutes
          Reaction Temp. 60-100°CRoom Temperature (TMS-DM), 60-100°C (BSTFA)60-80°C
          Derivative Bis-Trimethylsilyl (TMS) ether/esterMethyl ester, TMS etherPentafluorobenzyl (PFB) ester, TMS ether
          Derivative Stability Moderate (moisture sensitive)High (methyl esters are very stable)[2][3]High
          Safety Profile Moisture sensitive, corrosive byproductsTMS-DM is a safer alternative to diazomethane, but still requires caution.[4]PFBBr is a lachrymator.
          Primary Detector GC-MS (Electron Ionization - EI)GC-MS (EI)GC-MS (Negative Chemical Ionization - NCI) or GC-ECD
          Key Advantage Simple, one-step procedureForms very stable methyl esters.Exceptional sensitivity for trace analysis.[5]
          Key Disadvantage TMS derivatives can be labile to hydrolysis.[6]Two-step procedure.More complex, two-step procedure.

          In-Depth Analysis of Derivatization Reagents

          Method 1: Comprehensive Silylation with BSTFA

          Silylation is arguably the most common derivatization procedure for GC analysis.[1] It involves replacing an active hydrogen on a hydroxyl or carboxylic acid group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with both functional groups on 2-hydroxyhexacosanoic acid in a single step.

          Mechanism of Action: The reaction is a nucleophilic attack by the oxygen atoms of the hydroxyl and carboxyl groups on the silicon atom of the BSTFA molecule.[7] This forms a stable trimethylsilyl ether and a trimethylsilyl ester, respectively. The reaction is often accelerated by adding a catalyst, such as trimethylchlorosilane (TMCS), which increases the reactivity of the silylating reagent, particularly for sterically hindered groups.[8][9]

          BSTFA_Reaction cluster_workflow BSTFA Derivatization Workflow Analyte 2-Hydroxyhexacosanoic Acid (in solvent) Reagent Add BSTFA + 1% TMCS Analyte->Reagent Reaction Vortex & Heat (e.g., 75°C for 45 min) Reagent->Reaction Product Bis-TMS Derivative (TMS-Ester, TMS-Ether) Reaction->Product Analysis Inject into GC-MS Product->Analysis

          Caption: Workflow for one-step silylation using BSTFA.

          Experimental Protocol: Silylation with BSTFA

          • Preparation: Place approximately 100 µg of the dried 2-hydroxyhexacosanoic acid sample or extract into a 2 mL autosampler vial with a screw cap.

          • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA containing 1% TMCS.

          • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 75°C for 45 minutes.[8]

          • Cooling: Allow the vial to cool to room temperature.

          • Analysis: The sample is now ready for direct injection into the GC-MS system.

          Causality and Trustworthiness: Heating ensures the reaction goes to completion, especially for the somewhat hindered 2-hydroxy group. The use of a catalyst (TMCS) enhances the silylating power of the reagent.[8] This protocol is self-validating as incomplete derivatization would be immediately apparent in the resulting chromatogram as broad, tailing peaks corresponding to the partially derivatized or underivatized analyte.

          • Pros:

            • Single-step, straightforward procedure.

            • Reagents are readily available and relatively safe to handle.

            • Produces derivatives with excellent chromatographic properties.

          • Cons:

            • TMS derivatives are susceptible to hydrolysis and require anhydrous conditions.[6]

            • The catalyst TMCS can produce corrosive HCl as a byproduct.

          Method 2: Two-Step Esterification & Silylation (TMS-DM + BSTFA)

          This classic two-step approach first targets the carboxylic acid group through esterification, followed by silylation of the hydroxyl group. For esterification, (trimethylsilyl)diazomethane (TMS-DM) is a common and safer alternative to the highly toxic and explosive diazomethane.[4] It reacts specifically with carboxylic acids to form stable methyl esters.[10] The remaining hydroxyl group is then derivatized using BSTFA as described previously.

          Mechanism of Action:

          • Esterification: TMS-DM in the presence of methanol reacts with the carboxylic acid. The acid protonates the TMS-DM, which then decomposes to generate diazomethane in-situ. The diazomethane then rapidly methylates the carboxylate anion in an SN2 reaction, releasing nitrogen gas.[11][12]

          • Silylation: The hydroxyl group of the resulting methyl 2-hydroxyhexacosanoate is then silylated with BSTFA.

          Two_Step_Reaction cluster_workflow Two-Step Derivatization Workflow Analyte 2-Hydroxyhexacosanoic Acid Step1_Reagent Add Toluene/Methanol + TMS-Diazomethane Analyte->Step1_Reagent Step1_Reaction React at RT (until yellow color persists) Step1_Reagent->Step1_Reaction Intermediate Methyl 2-hydroxyhexacosanoate Step1_Reaction->Intermediate Step2_Reagent Evaporate & Add BSTFA Intermediate->Step2_Reagent Step2_Reaction Heat (e.g., 75°C for 30 min) Step2_Reagent->Step2_Reaction Product Methyl Ester, TMS-Ether Derivative Step2_Reaction->Product Analysis Inject into GC-MS Product->Analysis

          Caption: Workflow for two-step esterification and silylation.

          Experimental Protocol: Esterification with TMS-DM and Silylation with BSTFA

          • Esterification:

            • Dissolve the dried sample (~100 µg) in 200 µL of a 2:1 (v/v) mixture of toluene and methanol.

            • Add 2.0 M (trimethylsilyl)diazomethane in hexane dropwise until a faint yellow color persists, indicating a slight excess of reagent.

            • Allow the reaction to proceed for 10-15 minutes at room temperature.

            • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

          • Silylation:

            • To the dried methyl ester intermediate, add 100 µL of BSTFA (with or without 1% TMCS).

            • Cap the vial, vortex, and heat at 75°C for 30 minutes.

            • Cool to room temperature before GC-MS analysis.

          Causality and Trustworthiness: The first step specifically converts the acid to a highly stable methyl ester.[2] Evaporating the solvent removes the methanol, which would otherwise interfere with the subsequent silylation of the hydroxyl group. The second step ensures the remaining polar site is capped, guaranteeing good chromatographic performance.

          • Pros:

            • Produces extremely stable methyl ester derivatives.

            • High reaction yields for both steps.

            • TMS-DM is significantly safer than traditional diazomethane.[4]

          • Cons:

            • Two-step procedure is more time-consuming and involves a solvent evaporation step.

            • Requires careful handling of TMS-DM.

          Method 3: High-Sensitivity Analysis via PFB Derivatization

          For applications requiring the detection of trace amounts of 2-hydroxyhexacosanoic acid, derivatization with pentafluorobenzyl bromide (PFBBr) is a superior choice.[5] PFBBr reacts with the carboxylic acid to form a PFB ester. The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to detection by GC with an Electron Capture Detector (GC-ECD) or by Mass Spectrometry using Negative Chemical Ionization (GC-MS-NCI).[5][13] The hydroxyl group must still be derivatized, typically via silylation with BSTFA.

          Mechanism of Action: The derivatization is a nucleophilic substitution reaction where the carboxylate anion acts as a nucleophile, attacking the benzylic carbon of PFBBr and displacing the bromide ion.[14] The reaction is typically catalyzed by a non-nucleophilic base.

          PFB_Reaction cluster_workflow PFB High-Sensitivity Workflow Analyte 2-Hydroxyhexacosanoic Acid Step1_Reagent Add PFBBr & Catalyst (e.g., DIPEA in Acetonitrile) Analyte->Step1_Reagent Step1_Reaction Heat (e.g., 60°C for 60 min) Step1_Reagent->Step1_Reaction Intermediate PFB 2-hydroxyhexacosanoate Step1_Reaction->Intermediate Step2_Reagent Evaporate & Add BSTFA Intermediate->Step2_Reagent Step2_Reaction Heat (e.g., 75°C for 30 min) Step2_Reagent->Step2_Reaction Product PFB-Ester, TMS-Ether Derivative Step2_Reaction->Product Analysis Inject into GC-MS (NCI) Product->Analysis

          Caption: Workflow for high-sensitivity PFB esterification and silylation.

          Experimental Protocol: PFB Esterification and Silylation

          • PFB Esterification:

            • To the dried sample (~1-10 µg), add 100 µL of acetonitrile, 10 µL of a 10% solution of PFBBr in acetonitrile, and 10 µL of a 10% solution of N,N-Diisopropylethylamine (DIPEA) catalyst.

            • Cap the vial tightly and heat at 60°C for 1 hour.

            • Cool the vial and evaporate the solvent to dryness under a stream of nitrogen.

          • Silylation:

            • To the dried PFB ester intermediate, add 50 µL of hexane and 50 µL of BSTFA.

            • Cap the vial, vortex, and heat at 75°C for 30 minutes.

            • Cool to room temperature before analysis by GC-MS-NCI or GC-ECD.

          Causality and Trustworthiness: The use of a catalyst like DIPEA is crucial to deprotonate the carboxylic acid, creating the carboxylate nucleophile needed for the reaction to proceed efficiently.[15] The two-step process ensures both polar sites are derivatized, with the PFB group specifically engineered for ultra-sensitive detection.

          • Pros:

            • Enables femtomole-level detection limits with NCI-MS or ECD.

            • Derivatives are stable.

          • Cons:

            • Most complex and time-consuming of the three methods.

            • PFBBr is a lachrymator (tear-inducing agent) and must be handled in a fume hood.

            • Requires specialized detection (NCI-MS or ECD) to realize the sensitivity benefit.

          Data Interpretation & Mass Spectrometry Signatures

          After derivatization, the resulting products can be identified by their characteristic mass spectra. For 2-hydroxy fatty acids, a key diagnostic ion in EI mode is often [M-59]⁺, corresponding to the loss of the methoxycarbonyl group from a methyl ester.[16]

          • TMS Derivatives: Will show a characteristic ion at m/z 73 ([Si(CH₃)₃]⁺) and a prominent [M-15]⁺ ion due to the loss of a methyl group from a TMS moiety.[16]

          • Methyl Ester, TMS Ether Derivative: The mass spectrum will be dominated by fragments characteristic of both the methyl ester and the TMS ether.

          • PFB Ester, TMS Ether Derivative (NCI Mode): In NCI mode, the spectrum is often very simple, with a dominant [M-181]⁻ ion, corresponding to the loss of the pentafluorobenzyl group (C₆F₅CH₂), leaving the negatively charged carboxylate ion to be detected. This high-efficiency ionization process is the source of the method's extraordinary sensitivity.

          Conclusion and Recommendations

          The optimal derivatization strategy for 2-Hydroxyhexacosanoic acid analysis is dictated by the specific requirements of the study.

          • For routine analysis, speed, and simplicity , the one-step silylation with BSTFA is the most efficient method. It is robust and provides excellent chromatographic results suitable for most standard quantitative applications.

          • For applications where derivative stability is paramount or where the sample matrix may contain trace amounts of water, the two-step esterification with TMS-DM followed by silylation is recommended. The resulting methyl ester is more robust against hydrolysis than a TMS ester.

          • For trace-level quantification where the highest sensitivity is required, PFBBr derivatization followed by silylation is the unequivocal choice. When coupled with GC-MS-NCI or GC-ECD, this method provides detection limits that are orders of magnitude lower than standard EI methods.

          By understanding the chemistry, advantages, and limitations of each approach, researchers can confidently select and implement the most appropriate derivatization protocol, ensuring accurate, reliable, and reproducible quantification of 2-Hydroxyhexacosanoic acid in their complex biological samples.

          References

          • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

          • Semantic Scholar. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Retrieved from [Link]

          • PubMed. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Retrieved from [Link]

          • ResearchGate. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Retrieved from [Link]

          • National Institutes of Health (NIH). (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Retrieved from [Link]

          • MDPI. (n.d.). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]

          • ResearchGate. (2024). Comparison of the derivatization methods in the analysis of fatty acid profiles in cream – new look on the safety of dairy products. Retrieved from [Link]

          • ResearchGate. (n.d.). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Retrieved from [Link]

          • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

          • National Institutes of Health (NIH). (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

          • ACS Publications. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography–Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Retrieved from [Link]

          • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]

          • ResearchGate. (2016). How stable are FAMEs?. Retrieved from [Link]

          • RSC Publishing. (n.d.). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. Retrieved from [Link]

          • Fluka Chemika. (n.d.). Silylation: Reagents and Methods.
          • National Institutes of Health (NIH). (n.d.). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Retrieved from [Link]

          • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

          • ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids. Retrieved from [Link]

          • ResearchGate. (n.d.). Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. Retrieved from [Link]

          • Chemistry LibreTexts. (2020). Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

          • ACS Publications. (2017). Twin Derivatization Strategy for High-Coverage Quantification of Free Fatty Acids by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

          • Master Organic Chemistry. (2024). Diazomethane (CH2N2). Retrieved from [Link]

          • PubMed. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Retrieved from [Link]

          • ResearchGate. (n.d.). Chemical derivatization for fatty acids. Retrieved from [Link]

          • Agronomy Research. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Retrieved from [Link]

          • ResearchGate. (n.d.). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Retrieved from [Link]

          • Reddit. (2023). Silly Ether Protection gone Wrong. Retrieved from [Link]

          • YouTube. (2024). Reaction of carboxylic acid with diazomethane. Retrieved from [Link]

          • PubMed. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Retrieved from [Link]

          • MDPI. (n.d.). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Retrieved from [Link]

          • MDPI. (n.d.). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]

          • ResearchGate. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Retrieved from [Link]

          • National Institutes of Health (NIH). (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

          • MDPI. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

          • Science of Synthesis. (n.d.). Silyl Ethers. Retrieved from [Link]

          • ResearchGate. (n.d.). Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. Retrieved from [Link]

          • ResearchGate. (2021). Fatty acid methyl esters. Retrieved from [Link]

          • ResearchGate. (n.d.). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]

          • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

          Sources

          Safety Operating Guide

          Personal protective equipment for handling 2-Hydroxyhexacosanoic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          A Researcher's Guide to Safely Handling 2-Hydroxyhexacosanoic Acid

          Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 2-Hydroxyhexacosanoic acid, a long-chain alpha-hydroxy fatty acid, presents unique handling requirements that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for its safe management in a laboratory setting. Our objective is to empower you, the researcher, with the knowledge to operate safely, ensuring both personal protection and the integrity of your work.

          The guidance herein is synthesized from safety data for structurally similar alpha-hydroxy acids and established laboratory best practices. While a specific Safety Data Sheet (SDS) for 2-Hydroxyhexacosanoic acid is not widely available, the hazard profile is anticipated to align with shorter-chain analogs, which are known to cause skin and eye irritation.[1][2][3]

          Hazard Identification and Risk Assessment: Understanding the Compound

          2-Hydroxyhexacosanoic acid belongs to the alpha-hydroxy acid (AHA) family. While beneficial in many applications, direct contact with the pure compound requires caution. Based on data from analogous compounds like 2-hydroxyhexanoic acid and 2-hydroxypalmitic acid, the primary hazards are:

          • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

          • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]

          • Respiratory Tract Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

          A thorough risk assessment should be conducted before any handling, considering the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling procedures.

          Core Directive: Personal Protective Equipment (PPE)

          A multi-layered approach to PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling 2-Hydroxyhexacosanoic acid.

          PPE Category Item Specifications & Rationale
          Hand Protection Chemical-resistant glovesMinimum: Disposable nitrile gloves. These should be inspected before use and replaced immediately upon any sign of contamination or degradation.[5] For extended handling or submersion: Heavier-duty nitrile or butyl rubber gloves are recommended for their enhanced resistance to acidic compounds.[5][6]
          Eye & Face Protection Safety glasses with side shields or chemical splash gogglesMinimum: ANSI Z87.1-compliant safety glasses with side shields.[5] Risk of Splash: Chemical splash goggles are mandatory when handling solutions or larger quantities where splashing is possible. A face shield worn over goggles provides an additional layer of protection.[5][7]
          Body Protection Laboratory coatA standard, flame-resistant lab coat is required to protect against incidental skin contact and contamination of personal clothing. Ensure it is fully buttoned.
          Respiratory Protection N95/FFP2 Respirator or use of a fume hoodIf handling the solid powder outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved N95 or equivalent particulate respirator is necessary to prevent inhalation.[4][8] All weighing and initial dilutions of the powder should ideally be performed within a fume hood.

          Operational Plan: A Step-by-Step Workflow

          Adherence to a structured workflow is paramount for safety and experimental reproducibility. The following diagram and procedural steps outline the safe handling of 2-Hydroxyhexacosanoic acid from initial preparation to post-handling cleanup.

          G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Work Area don_ppe 2. Don Required PPE prep_area->don_ppe Verify all materials are present weigh 3. Weigh Compound (In Fume Hood) don_ppe->weigh Inspect PPE for integrity dissolve 4. Dissolve/Use in Experiment weigh->dissolve Transfer carefully decontaminate 5. Decontaminate Glassware & Surfaces dissolve->decontaminate After experiment completion dispose 6. Dispose of Waste (See Section 4) decontaminate->dispose doff_ppe 7. Doff PPE dispose->doff_ppe Ensure waste containers are sealed wash 8. Wash Hands Thoroughly doff_ppe->wash Follow correct doffing sequence

          Caption: Workflow for Safe Handling of 2-Hydroxyhexacosanoic Acid.

          Detailed Protocol:
          • Preparation:

            • Designate a specific, clean, and uncluttered area for handling the acid.

            • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9]

            • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the chemical.

          • Donning PPE:

            • Put on your lab coat, followed by safety glasses or goggles.

            • Finally, don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[10]

          • Weighing and Transfer:

            • Perform all weighing and handling of the solid powder inside a certified chemical fume hood to contain any airborne particles.

            • Use a dedicated spatula for this compound.

            • Avoid creating dust. If transferring to a container for dissolution, do so slowly and carefully.

          • Experimental Use:

            • When dissolving the acid, add the solid to the solvent slowly.

            • Keep containers covered when not in immediate use to prevent the release of any potential vapors or aerosols.

          • Decontamination:

            • Clean all non-disposable equipment and work surfaces thoroughly after use. A standard laboratory detergent followed by appropriate solvent rinses is typically sufficient.

          • Doffing PPE:

            • Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.

            • Remove your lab coat.

            • Remove eye protection last.

          • Personal Hygiene:

            • Wash hands thoroughly with soap and water after removing all PPE, even if you believe no contact occurred.[1][4]

          Disposal Plan: Responsible Waste Management

          Chemical waste must be managed in accordance with local, state, and federal regulations.[10]

          • Solid Waste:

            • Place unused 2-Hydroxyhexacosanoic acid and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) into a clearly labeled hazardous waste container designated for "Solid Acidic Organic Waste."

          • Liquid Waste:

            • Solutions containing 2-Hydroxyhexacosanoic acid should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Liquid Acidic Organic Waste."[9]

            • Do not pour this chemical down the drain. While it is an organic acid, its impact on aquatic life may not be fully known, and it is best practice to treat it as hazardous waste.

          • Contaminated PPE:

            • Disposable gloves and other lightly contaminated disposable items should be placed in a designated solid waste container.

          Emergency Procedures: Responding to Exposure or Spills

          Prompt and correct action is critical in an emergency.

          • Skin Contact:

            • Immediately remove contaminated clothing.

            • Flush the affected skin with copious amounts of water for at least 15 minutes.[4][9]

            • Seek medical attention if irritation develops or persists.[3]

          • Eye Contact:

            • Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[4][9]

            • Remove contact lenses if present and easy to do so.[4]

            • Seek immediate medical attention.

          • Inhalation:

            • Move the affected person to fresh air.[1][4]

            • If breathing is difficult, provide oxygen and seek medical attention.

          • Minor Spill (Solid):

            • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[8][10]

            • Place the material into a labeled hazardous waste container.

            • Clean the spill area with a suitable solvent and then with soap and water.

          • Major Spill:

            • Evacuate the immediate area.

            • Alert your laboratory supervisor and institutional safety office.

            • Prevent entry into the area and await response from trained emergency personnel.[8]

          By integrating these safety protocols into your daily laboratory practice, you can confidently and safely advance your research with 2-Hydroxyhexacosanoic acid, ensuring a secure environment for yourself and your colleagues.

          References

          • MedChemExpress. (2024). 2-Hydroxyhexanoic acid Safety Data Sheet.
          • FAT FINGER. (2023). Personal Protective Equipment (PPE) in the Oil and Gas Sector.
          • BenchChem. (2025). Personal protective equipment for handling 16-Hexadecanoyloxyhexadecanoic acid.
          • Cayman Chemical. (2025). 2-hydroxy Decanoic Acid Safety Data Sheet.
          • Sigma-Aldrich. (2024). Safety Data Sheet.
          • National Center for Biotechnology Information. (n.d.). 2-Hydroxyhexadecanoic acid. PubChem Compound Database. Retrieved from [Link]

          • Thermo Fisher Scientific. (2025). Safety Data Sheet.
          • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
          • CHEMM. (n.d.). Personal Protective Equipment (PPE).
          • DuPont. (n.d.). Personal protective solutions for oil & gas industry applications.
          • Fisher Scientific. (2025). 16-Hydroxyhexadecanoic acid Safety Data Sheet.
          • CymitQuimica. (2021). Safety Data Sheet.
          • ChemicalBook. (2025). 2-HYDROXYHEXADECANOIC ACID Safety Data Sheet.
          • Chemos GmbH & Co.KG. (2019). 2-Hydroxydecanoic acid Safety Data Sheet.
          • Scott, E. J. V., & Yu, R. (1989). Alpha hydroxy acids: procedures for use in clinical practice. Cutis (New York, N.Y.), 43(3), 222–8.
          • Apollo Scientific. (2023). 2-Hydroxybenzoic acid Safety Data Sheet.
          • Medical News Today. (n.d.). Alpha hydroxy acid (AHA): Types, benefits, and how to use.
          • Bunting, S. (2021). How To Use Alpha Hydroxy Acids | Demonstration. YouTube. Retrieved from [Link]

          • Pescarmona, P. P., et al. (2021).
          • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
          • Nipissing University. (2019). Hazardous Materials Disposal Guide.
          • Google Patents. (n.d.). Process for purifying alpha-hydroxy acids on an industrial scale.

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          2-Hydroxyhexacosanoic acid
          Reactant of Route 2
          Reactant of Route 2
          2-Hydroxyhexacosanoic acid

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.